FICZ
Description
structure given in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,11-dihydroindolo[3,2-b]carbazole-12-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O/c22-10-14-18-12-6-2-4-8-16(12)20-17(18)9-13-11-5-1-3-7-15(11)21-19(13)14/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDXFBWDXVNRKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C5=CC=CC=C5N4)C(=C3N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274338 | |
| Record name | 6-Formylindolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172922-91-7, 229020-82-0 | |
| Record name | 6-Formylindolo[3,2-b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172922-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Formylindolo(3,2-b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Formylindolo(3,2-b)carbazole discovery and history
An In-Depth Technical Guide to 6-Formylindolo(3,2-b)carbazole (FICZ) for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formylindolo(3,2-b)carbazole (this compound) is a naturally occurring tryptophan derivative that has garnered significant attention as a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AHR). Initially identified as a photoproduct of tryptophan, this compound is now recognized as a key signaling molecule involved in a diverse range of physiological and pathological processes, including immune modulation, stem cell differentiation, and carcinogenesis. Its high binding affinity for the AHR and its rapid metabolic clearance through AHR-induced cytochrome P450 enzymes create a dynamic and transient signaling system. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological characterization of this compound, with a focus on quantitative data and detailed experimental protocols relevant to researchers in academia and the pharmaceutical industry.
Discovery and History
6-Formylindolo(3,2-b)carbazole was first identified as a photooxidation product of the amino acid tryptophan upon exposure to ultraviolet (UV) light.[1][2] Its chemical structure was elucidated using a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and other spectroscopic techniques.[2] Initially considered a potential phototoxic compound, further research revealed its exceptionally high binding affinity for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor historically known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[1][3] This discovery led to the hypothesis that this compound could be an endogenous ligand for the AHR, playing a role in normal physiological processes. Subsequent studies have confirmed the enzymatic formation of this compound in biological systems, independent of light exposure, further solidifying its role as a key endogenous signaling molecule.[4]
Physicochemical Properties and Quantitative Data
This compound is a planar, heterocyclic aromatic compound with the molecular formula C₁₉H₁₂N₂O and a molecular weight of 284.3 g/mol .[3] Its key biological activity is defined by its interaction with the AHR and its subsequent metabolism by cytochrome P450 enzymes, primarily CYP1A1. A summary of important quantitative data is presented in Table 1.
| Parameter | Value | Species/Cell Line | Reference |
| AHR Binding Affinity (Kd) | 70 pM | Not specified | [3] |
| ~400 nM | Drosophila AHR (mutant) | [5] | |
| CYP1A1 Induction (EC50) | 0.016 nM (3h) | Chicken Embryo Hepatocytes | [3] |
| 0.80 nM (8h) | Chicken Embryo Hepatocytes | [3] | |
| 11 nM (24h) | Chicken Embryo Hepatocytes | [3] | |
| 0.6 nM (6h) | Zebrafish Embryos (CYP1A) | [6] | |
| 0.5 nM (6h) | Zebrafish Embryos (CYP1B1) | [6] | |
| CYP1A1 Inhibition (IC50) | Potent inhibitor | Human cDNA-expressed CYP1A1 | [1] |
Table 1: Quantitative data for 6-Formylindolo(3,2-b)carbazole (this compound)
Signaling Pathway and Regulatory Feedback Loop
This compound exerts its biological effects primarily through the activation of the AHR signaling pathway. This pathway is a critical regulator of xenobiotic metabolism and also plays a significant role in various physiological processes.
Caption: AHR signaling pathway activated by this compound.
A key feature of this compound-mediated AHR signaling is a negative feedback loop involving the induction of CYP1A1. This compound is a potent inducer of CYP1A1, and in turn, CYP1A1 is the primary enzyme responsible for the metabolic clearance of this compound. This creates a transient signaling cascade where the duration and intensity of AHR activation are tightly regulated.
References
- 1. Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural insight into the ligand binding mechanism of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The tryptophan photoproduct 6-formylindolo[3,2-b]carbazole (this compound) binds multiple AHRs and induces multiple CYP1 genes via AHR2 in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
6-Formylindolo(3,2-b)carbazole chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formylindolo(3,2-b)carbazole (FICZ) is a naturally occurring tryptophan derivative that has garnered significant attention as a potent endogenous agonist of the aryl hydrocarbon receptor (AhR). Its high binding affinity and subsequent rapid metabolic degradation via a cytochrome P450-dependent feedback loop make it a unique tool for studying AhR signaling in various physiological and pathological processes. This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological activity of this compound, complete with experimental methodologies and visual representations of key pathways and workflows.
Chemical and Physical Properties
This compound is a heterocyclic compound with a rigid, planar structure. Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂N₂O | [1] |
| Molecular Weight | 284.31 g/mol | [2] |
| CAS Number | 172922-91-7 | [2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 175–177 °C (decomposes) | [4] |
| Solubility | Soluble in DMSO (to 25 mM) and DMF. Sparingly soluble in aqueous solutions. | [3][5] |
| UV-Vis Absorption Maxima (λmax) | 214, 226, 249, 307, 334, 383, 454 nm | [3][6] |
| Aryl Hydrocarbon Receptor (AhR) Binding Affinity (Kd) | 7 x 10⁻¹¹ M (70 pM) | [5][7] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following ¹H and ¹³C NMR data were reported for this compound in DMSO-d₆[4]:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.51 (1H, s), 10.95 (1H, s), 8.72 (1H, d, J = 8.3 Hz), 8.49 (1H, s), 8.28 (1H, d, J = 7.8 Hz), 7.69 (1H, d, J = 8.0 Hz), 7.54 (1H, d, J = 8.0 Hz), 7.45 (2H, m), 7.19 (2H, m).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 167.5, 142.1, 141.6, 136.2, 135.6, 126.7, 126.6, 125.4, 123.8, 122.1, 121.7, 120.8, 120.5, 119.1, 118.2, 112.0, 111.2, 107.2, 105.6.
Infrared (IR) Spectroscopy
While a specific spectrum is not provided, the expected characteristic infrared absorption peaks for this compound would include:
-
N-H stretching: A sharp to moderately broad peak around 3300-3500 cm⁻¹ corresponding to the indole N-H groups.
-
Aromatic C-H stretching: Peaks typically appearing just above 3000 cm⁻¹.
-
C=O stretching: A strong, sharp peak in the region of 1650-1700 cm⁻¹ due to the aldehyde carbonyl group.
-
C=C stretching: Multiple peaks in the 1400-1600 cm⁻¹ region, characteristic of the aromatic carbazole framework.
-
C-N stretching: Bands in the 1200-1350 cm⁻¹ range.
Synthesis of 6-Formylindolo(3,2-b)carbazole
Several synthetic routes to this compound have been reported. A common and effective approach is the double Fischer indolization. More recently, a gram-scale synthesis has been developed, making this compound more accessible for research.[7][8]
Conceptual Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the chemical synthesis of this compound.
Experimental Protocol: Gram-Scale Synthesis (Conceptual)
The following is a conceptual outline based on reported gram-scale synthesis methodologies.[4] For detailed experimental procedures, it is crucial to consult the primary literature.
-
Coupling of Indole Precursors: Protected indole derivatives, such as 1-(phenylsulfonyl)-1H-indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde, are used as starting materials. These are coupled under specific reaction conditions to form a di-indolyl intermediate.
-
Cyclization: The intermediate undergoes an acid-catalyzed cyclization reaction to form the indolo(3,2-b)carbazole scaffold.
-
Deprotection and Formylation (if necessary): Depending on the specific route, deprotection of the indole nitrogens and formylation at the 6-position are carried out.
-
Purification: The crude product is purified, often by crystallization, to yield pure 6-formylindolo(3,2-b)carbazole. This avoids column chromatography for large-scale preparations.
Biological Activity and Mechanism of Action
This compound is a potent agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. The binding of this compound to AhR initiates a cascade of events leading to the expression of target genes.
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The diagram below illustrates the canonical AhR signaling pathway activated by this compound.
Caption: The canonical AhR signaling pathway activated by this compound.
Upon entering the cell, this compound binds to the cytosolic AhR complex, causing the dissociation of chaperone proteins (Hsp90, XAP2, p23). The activated AhR-ligand complex translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, most notably cytochrome P450 1A1 (CYP1A1). This leads to the transcription and translation of CYP1A1, an enzyme that efficiently metabolizes this compound, creating a rapid negative feedback loop that terminates the signal.
Experimental Protocols for Biological Assays
Cell-Based Reporter Gene Assay for AhR Activity
This assay is commonly used to screen for and characterize AhR agonists and antagonists.
-
Cell Culture: A suitable cell line (e.g., HepG2, MCF-7) stably or transiently transfected with a reporter plasmid is used. The plasmid contains an XRE sequence driving the expression of a reporter gene, such as luciferase or β-galactosidase.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound or other test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specific period (e.g., 4-24 hours) to allow for AhR activation and reporter gene expression.
-
Cell Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer, depending on the reporter gene used.
-
Data Analysis: The reporter gene activity is normalized to cell viability or a co-transfected control plasmid. Dose-response curves are generated to determine the EC₅₀ value of this compound.
Competitive Binding Assay for AhR
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the AhR.
-
Preparation of Cytosol: Cytosolic extracts containing the AhR are prepared from a suitable source, such as rat or mouse liver.
-
Incubation: The cytosolic extract is incubated with a constant concentration of a high-affinity radiolabeled AhR ligand (e.g., [³H]-TCDD) and varying concentrations of this compound or other unlabeled competitor compounds.
-
Separation of Bound and Free Ligand: The AhR-ligand complexes are separated from the unbound radioligand using a method such as hydroxylapatite adsorption or size-exclusion chromatography.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value of this compound can be determined. This value can then be used to calculate the binding affinity (Ki).
Conclusion
6-Formylindolo(3,2-b)carbazole is a pivotal molecule for understanding the physiological roles of the aryl hydrocarbon receptor. Its well-characterized chemical properties, established synthetic routes, and potent, transient biological activity make it an invaluable tool for researchers in toxicology, immunology, and drug development. The methodologies outlined in this guide provide a foundation for the synthesis and functional characterization of this compound in a laboratory setting.
References
- 1. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Formylindolo(3,2-b)carbazole - 2BScientific [2bscientific.com]
- 6. caymanchem.com [caymanchem.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
Elucidating the Structure of 6-Formylindolo(3,2-b)carbazole (FICZ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 6-Formylindolo(3,2-b)carbazole (FICZ), a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). This document details the key spectroscopic and synthetic methodologies employed to confirm the chemical structure of this compound, presenting quantitative data in a clear, tabular format and outlining detailed experimental protocols.
Introduction
6-Formylindolo(3,2-b)carbazole (this compound) is a tryptophan-derived metabolite that has garnered significant interest in the scientific community due to its high-affinity binding to the Aryl Hydrocarbon Receptor (AhR).[1][2] The AhR is a ligand-activated transcription factor involved in a variety of physiological and toxicological processes, making this compound a crucial molecule for studying AhR signaling pathways. The definitive determination of its chemical structure was paramount for understanding its biological activity and for its use in research and drug development.
The structure of this compound (Figure 1) was established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and confirmed through chemical synthesis.[1][3][4]
Figure 1. Chemical structure of 6-Formylindolo(3,2-b)carbazole (this compound).
Spectroscopic Data for Structure Elucidation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for 6-Formylindolo(3,2-b)carbazole
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.37 | s | - | CHO |
| 11.07 | s | - | NH (indole) |
| 10.94 | s | - | NH (indole) |
| 8.30 | d | 7.8 | Aromatic CH |
| 8.19 | d | 7.8 | Aromatic CH |
| 8.06 | s | - | Aromatic CH |
| 7.75 | dd | 18.9, 7.8 | Aromatic CH (2H) |
| 7.38 | m | - | Aromatic CH (2H) |
| 7.13 | q | 7.3 | Aromatic CH (2H) |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for 6-Formylindolo(3,2-b)carbazole
| Chemical Shift (δ) ppm | Assignment |
| 167.5 | C=O (aldehyde) |
| 142.1, 141.6 | Aromatic C (quaternary) |
| 136.2, 135.8, 135.6, 134.3 | Aromatic C (quaternary) |
| 126.7, 126.6, 125.9, 125.4 | Aromatic CH |
| 123.8, 123.0, 122.9, 122.1 | Aromatic CH |
| 121.7, 121.2, 120.8, 120.6, 120.5 | Aromatic CH |
| 119.1, 118.2, 118.1, 118.0, 117.0 | Aromatic CH |
| 112.0, 111.2, 111.1, 110.6 | Aromatic C (quaternary) |
| 107.2, 105.6, 100.1 | Aromatic CH |
Solvent: DMSO-d₆
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data for 6-Formylindolo(3,2-b)carbazole
| m/z | Interpretation |
| 284.09 | [M]⁺ (Molecular Ion) |
| 256 | [M-CO]⁺ |
| 255 | [M-CHO]⁺ |
| 254 | [M-CH₂O]⁺ |
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI)
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Infrared (IR) Spectroscopic Data for 6-Formylindolo(3,2-b)carbazole
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching (indole) |
| ~1694 | C=O stretching (aldehyde) |
| ~1626 | C=C stretching (aromatic) |
| ~1450 | C-H bending (aromatic) |
| ~750 | C-H out-of-plane bending (aromatic) |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of this compound.
Synthesis of 6-Formylindolo(3,2-b)carbazole
A gram-scale synthesis of this compound has been reported, making this important compound more accessible for research. The following is a representative synthetic protocol.
Materials:
-
1-(Phenylsulfonyl)-1H-indole
-
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
-
n-Butyllithium (n-BuLi)
-
Lithium aluminium hydride (LiAlH₄)
-
Ethyl chloroformate (EtO₂CCOCl)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanesulfonic acid (MeSO₃H)
-
Borane dimethyl sulfide complex (BH₃·Me₂S)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Tetrahydrofuran (THF)
-
Dioxane
Procedure:
The synthesis involves a multi-step process that begins with readily available starting materials.[5] A key challenge in the synthesis is the poor solubility of the carbazole intermediates, often necessitating crystallization for purification rather than column chromatography.
NMR Spectroscopy
Instrumentation:
-
Bruker 400 MHz spectrometer or equivalent.
Sample Preparation:
-
Approximately 5-10 mg of this compound was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Data Acquisition:
-
¹H and ¹³C NMR spectra were recorded at room temperature.
-
Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer (e.g., time-of-flight (TOF) or Orbitrap) equipped with an electrospray ionization (ESI) or electron ionization (EI) source.
Sample Preparation:
-
A dilute solution of this compound was prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition:
-
For ESI, the sample was introduced into the mass spectrometer via direct infusion or liquid chromatography.
-
For EI, a solid probe was used.
-
Mass spectra were acquired in positive ion mode.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
A small amount of this compound was mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, a thin film was cast from a solution onto a salt plate (e.g., NaCl or KBr).
Data Acquisition:
-
The IR spectrum was recorded over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate key pathways and workflows related to 6-Formylindolo(3,2-b)carbazole.
Conclusion
The structural elucidation of 6-Formylindolo(3,2-b)carbazole has been rigorously established through the combined application of advanced spectroscopic techniques and confirmed by chemical synthesis. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of chemistry, biology, and pharmacology who are investigating the role of this compound and the Aryl Hydrocarbon Receptor in health and disease. The availability of a scalable synthesis will undoubtedly facilitate further exploration of this potent endogenous signaling molecule.
References
Endogenous Synthesis of 6-Formylindolo(3,2-b)carbazole (FICZ): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formylindolo(3,2-b)carbazole (FICZ) is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor implicated in a myriad of physiological and pathological processes. Arising from the essential amino acid tryptophan, this compound is generated through both light-dependent and -independent pathways, positioning it as a critical signaling molecule at the interface of environmental stimuli and cellular responses. Its rapid, AHR-mediated degradation by cytochrome P450 enzymes establishes a tightly regulated feedback loop, underscoring its role as a transient but powerful biological mediator. This technical guide provides an in-depth exploration of the endogenous synthesis of this compound, detailing the biosynthetic pathways, key enzymatic reactions, and experimental protocols for its study. Quantitative data are summarized for comparative analysis, and signaling pathways are visualized to facilitate a deeper understanding of its complex biology. This document is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development investigating the therapeutic and pathological implications of the this compound-AHR signaling axis.
Introduction
6-Formylindolo(3,2-b)carbazole (this compound) is a tryptophan-derived metabolite that has garnered significant attention as a high-affinity endogenous ligand for the Aryl Hydrocarbon Receptor (AHR).[1][2] Initially identified as a photoproduct of tryptophan upon exposure to ultraviolet (UV) radiation, subsequent research has unveiled intricate light-independent enzymatic pathways for its synthesis.[2][3] The AHR, once primarily studied in the context of xenobiotic metabolism, is now recognized as a key regulator of immunity, development, and cellular homeostasis, with this compound being a pivotal endogenous signaling molecule in these processes.
The biological significance of this compound is intrinsically linked to its dynamic regulation. It is a potent inducer of its own metabolism through the AHR-mediated upregulation of cytochrome P450 enzymes, particularly CYP1A1, creating a rapid negative feedback loop.[3][4] This transient nature of this compound signaling contrasts with the persistent activation of the AHR by xenobiotic ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). Understanding the endogenous synthesis of this compound is therefore crucial for elucidating its physiological roles and its potential as a therapeutic target.
This guide provides a detailed overview of the known pathways of endogenous this compound synthesis, presents quantitative data on key parameters, and offers experimental protocols for the investigation of this important signaling molecule.
Biosynthetic Pathways of this compound
The endogenous synthesis of this compound originates from the amino acid tryptophan and can proceed through multiple pathways, which can be broadly categorized as light-dependent and light-independent. The central precursor in many of these pathways is indole-3-acetaldehyde (I3A).
Light-Dependent Synthesis
The initial discovery of this compound was as a photoproduct of tryptophan. Exposure of tryptophan solutions to UVA and UVB radiation leads to the formation of this compound.[2] This process is relevant in sun-exposed tissues like the skin, where UVB radiation can induce the formation of this compound in keratinocytes.[5][6] The light-dependent formation of this compound is enhanced by the presence of hydrogen peroxide (H₂O₂).[2]
Light-Independent Synthesis
Multiple light-independent pathways contribute to the systemic formation of this compound. These pathways involve both enzymatic and non-enzymatic steps and utilize tryptophan and its metabolites as substrates.
Tryptophan can be decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form tryptamine. Tryptamine is then oxidatively deaminated by monoamine oxidases (MAO-A and MAO-B) to yield indole-3-acetaldehyde (I3A).[5] I3A can subsequently undergo non-enzymatic rearrangement to form this compound.
Tryptophan can be converted to indole-3-pyruvic acid (I3P) through transamination by tryptophan aminotransferases or oxidative deamination by L-amino acid oxidases (LAAO).[7][8] I3P can then be decarboxylated to form I3A, which serves as a precursor for this compound. This pathway is utilized by both host enzymes and commensal microbiota, such as Malassezia species on the skin.[8]
Hydrogen peroxide (H₂O₂) alone, in the absence of light, can convert tryptophan to this compound.[2] Given that H₂O₂ is a common byproduct of cellular metabolism, this pathway may contribute to basal levels of this compound.
The following diagram illustrates the convergent pathways of endogenous this compound synthesis.
Quantitative Data
The following tables summarize key quantitative data related to this compound synthesis and activity.
Table 1: Enzyme Kinetic Parameters
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Monoamine Oxidase-A | Tryptamine | Human Cerebral Cortex | ~20 - 30 | ~0.5 - 1.0 | [5] |
| Monoamine Oxidase-B | Tryptamine | Human Cerebral Cortex | ~20 - 30 | ~0.5 - 1.0 | [5] |
| L-Amino Acid Oxidase (StaO) | L-Tryptophan | Streptomyces sp. | 19 | Not Reported | [9] |
| L-Amino Acid Oxidase (VioA) | L-Tryptophan | Chromobacterium violaceum | 30 | Not Reported | [9] |
| L-Amino Acid Oxidase (Pl-LAAO) | L-Tryptophan | Pseudoalteromonas luteoviolacea | 340 | kcat = 136 s⁻¹ | [7][10] |
| Tryptophan Aminotransferase (MfTam1) | L-Tryptophan | Malassezia furfur | low millimolar range | Not Reported | [8] |
Table 2: this compound Activity and Cellular Responses
| Parameter | Cell Line / System | Value | Conditions | Reference |
| AHR Activation (EC₅₀) | ||||
| CYP1A1 Reporter Assay | Engineered Cell Line | ~10 nM | [11] | |
| Cellular Effects | ||||
| Caspase-3 Induction (Apoptosis) | HaCaT Keratinocytes | 10-fold increase | 100 nM this compound + 5 J/cm² UVA | [5] |
| Inhibition of Cell Viability | SCC-25 Carcinoma Cells | ~75% reduction | 10 nM this compound + UVA | [10] |
| Upregulation of CYP1A1 Expression | HL-60 Cells | Significant increase | 100 nM this compound | [9] |
| UV-Induced Effects | ||||
| Inhibition of DNA Repair (NER) | HaCaT Keratinocytes | ~40% reduction | 200 nM this compound + 60 kJ/m² UVA | [6] |
| Increased Inflammatory Gene Expression | HaCaT Keratinocytes | Significant increase | UVB irradiation | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of endogenous this compound synthesis.
Cell Culture and this compound Treatment
-
Cell Lines: Human keratinocyte cell lines such as HaCaT are commonly used for studying UV-induced this compound formation and its effects.[5][6][12][13][14][15]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experiments, the stock solution is diluted in culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included.
UV Irradiation of Cells
-
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
Before irradiation, wash the cells with phosphate-buffered saline (PBS) and replace the medium with a thin layer of PBS to avoid UV absorption by the medium components.
-
Irradiate the cells with a calibrated UVA or UVB source. The dose of UV radiation should be monitored with a radiometer.
-
After irradiation, replace the PBS with fresh culture medium and incubate for the desired time before analysis.
-
Extraction of this compound from Cells for LC-MS/MS Analysis
-
Materials:
-
PBS
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Microcentrifuge tubes
-
Cell scraper
-
-
Protocol:
-
After treatment, place the culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
Quantification of this compound by LC-MS/MS
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 1.7 µm XB-C18).[7]
-
Mobile Phase A: Water with 0.1% formic acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[7]
-
Gradient: A linear gradient from low to high organic phase (e.g., 10% to 95% B over several minutes).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[16]
-
MRM Transitions (Example for this compound):
-
Precursor Ion (Q1): m/z 285.1
-
Product Ions (Q3): Specific product ions for this compound need to be determined by direct infusion of a standard. Common fragments would result from the loss of CO (m/z 257.1) and other parts of the molecule. Two transitions are typically monitored for each analyte: one for quantification and one for qualification.[16]
-
-
-
Quantification: A standard curve is generated using serial dilutions of a pure this compound standard. The concentration of this compound in the samples is determined by comparing the peak area of the analyte to the standard curve.
Monoamine Oxidase (MAO) Activity Assay
This protocol is adapted from commercially available kits and general procedures.[4][17][18]
-
Principle: The activity of MAO is determined by measuring the production of H₂O₂ following the oxidative deamination of a substrate like tryptamine. The H₂O₂ is then detected using a fluorometric probe.
-
Materials:
-
MAO source (e.g., mitochondrial fractions from tissue homogenates or recombinant human MAO-A/B).
-
Tryptamine hydrochloride (substrate).
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Horseradish peroxidase (HRP).
-
Amplex Red reagent (or another suitable fluorogenic probe).
-
H₂O₂ for standard curve.
-
MAO inhibitors (clorgyline for MAO-A, pargyline for MAO-B) for specificity control.
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, HRP, and Amplex Red.
-
Add the MAO-containing sample to the wells of a black 96-well plate.
-
To initiate the reaction, add the tryptamine substrate to the wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red) at several time points or at a fixed endpoint.
-
Generate a standard curve using known concentrations of H₂O₂ to quantify the amount of H₂O₂ produced in the enzymatic reaction.
-
Calculate the MAO activity as nmol of H₂O₂ produced per minute per mg of protein.
-
L-Amino Acid Oxidase (LAAO) Activity Assay
This protocol is based on general spectrophotometric methods for LAAO.[7][19][20]
-
Principle: The oxidative deamination of L-tryptophan by LAAO produces an α-keto acid, ammonia, and H₂O₂. The H₂O₂ produced can be measured in a coupled reaction with horseradish peroxidase (HRP) and a chromogenic substrate.
-
Materials:
-
LAAO source (e.g., purified enzyme or cell lysate).
-
L-tryptophan (substrate).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Horseradish peroxidase (HRP).
-
4-Aminoantipyrine.
-
Phenol.
-
-
Protocol:
-
Prepare a reaction mixture containing assay buffer, HRP, 4-aminoantipyrine, and phenol.
-
Add the LAAO-containing sample to the wells of a clear 96-well plate.
-
Initiate the reaction by adding L-tryptophan to the wells.
-
Incubate the plate at a suitable temperature (e.g., 37°C).
-
Measure the absorbance at 505 nm, which corresponds to the formation of a quinoneimine dye.
-
The rate of increase in absorbance is proportional to the LAAO activity.
-
CYP1A1 Activity Assay (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay is a common method to measure CYP1A1 activity.[18]
-
Principle: CYP1A1 catalyzes the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin.
-
Materials:
-
Microsomes from cells or tissues expressing CYP1A1 (e.g., liver microsomes from treated animals or microsomes from cells overexpressing CYP1A1).
-
7-Ethoxyresorufin.
-
NADPH.
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Resorufin for standard curve.
-
-
Protocol:
-
Prepare a reaction mixture containing the microsomal sample in assay buffer.
-
Add 7-ethoxyresorufin to the mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding NADPH.
-
Incubate at 37°C.
-
Stop the reaction by adding a solvent like acetonitrile.
-
Measure the fluorescence of resorufin (Ex/Em = ~530/590 nm).
-
Quantify the amount of resorufin produced using a standard curve.
-
Calculate the EROD activity as pmol of resorufin formed per minute per mg of microsomal protein.
-
Signaling and Regulatory Feedback
This compound exerts its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR). The this compound-AHR signaling pathway and its negative feedback regulation are critical for maintaining cellular homeostasis.
Upon entering the cell, this compound binds to the cytosolic AHR, which is complexed with heat shock protein 90 (HSP90). Ligand binding induces a conformational change, leading to the dissociation of HSP90 and the translocation of the AHR into the nucleus. In the nucleus, the AHR dimerizes with the AHR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, including CYP1A1. This binding initiates the transcription of CYP1A1, leading to the synthesis of CYP1A1 protein. The CYP1A1 enzyme, in turn, metabolizes this compound into inactive products, thereby reducing the concentration of the AHR agonist and terminating the signal. This constitutes a potent negative feedback loop that ensures the transient nature of this compound-mediated AHR activation.[3][4][17][21]
Conclusion
The endogenous synthesis of 6-Formylindolo(3,2-b)carbazole represents a fascinating and physiologically important area of research. As a potent, endogenously produced AHR ligand, this compound is a key signaling molecule that integrates environmental cues, such as UV radiation, with cellular responses. Its intricate network of light-dependent and -independent biosynthetic pathways, coupled with a rapid and efficient metabolic clearance, highlights the dynamic nature of AHR signaling in maintaining homeostasis.
The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the synthesis and function of this compound. A deeper understanding of these processes will be instrumental in unraveling the complex roles of the AHR in health and disease and may pave the way for the development of novel therapeutic strategies targeting the this compound-AHR axis for a range of conditions, including inflammatory skin diseases, autoimmune disorders, and cancer. Further research is warranted to fully elucidate the tissue-specific regulation of this compound synthesis and to precisely quantify its endogenous levels in various physiological and pathological states.
References
- 1. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Messenger of Light in Human Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist this compound as a mechanism for activation of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of the CYP1A1 inhibition-mediated activation of aryl hydrocarbon receptor in drug-induced hepatotoxicity [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative stress induced by UVA photoactivation of the tryptophan UVB photoproduct 6-formylindolo[3,2-b]carbazole (this compound) inhibits nucleotide excision repair in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of tryptophan aminotransferase 1 of Malassezia furfur, the key enzyme in the production of indolic compounds by M. furfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. t2r2.star.titech.ac.jp [t2r2.star.titech.ac.jp]
- 10. The endogenous tryptophan-derived photoproduct 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar photosensitizer that can be harnessed for the photodynamic elimination of skin cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UV-Irradiation- and Inflammation-Induced Skin Barrier Dysfunction Is Associated with the Expression of Olfactory Receptor Genes in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study of UV-induced cell signalling pathways in human keratinocyte-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. forensicrti.org [forensicrti.org]
- 17. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist this compound as a mechanism for activation of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. L-amino acid oxidase as biocatalyst: a dream too far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Biological Role of 6-Formylindolo(3,2-b)carbazole (FICZ): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formylindolo(3,2-b)carbazole (FICZ) is a naturally occurring, high-affinity endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis.[1] Derived from the photo-oxidation of the essential amino acid tryptophan, this compound represents a key physiological signaling molecule. Its transient and potent activation of the AhR signaling pathway, followed by rapid metabolic degradation, establishes a delicate feedback loop that influences a spectrum of biological processes, from cell proliferation and differentiation to apoptosis.[2] This technical guide provides a comprehensive overview of the biological role of this compound, detailing its mechanism of action, downstream effects, and the experimental methodologies used to elucidate its function.
Introduction
The Aryl Hydrocarbon Receptor (AhR) has long been studied in the context of toxicology, primarily due to its activation by environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, the discovery of endogenous ligands such as this compound has shifted the paradigm, highlighting the AhR's crucial role in normal physiological processes. This compound, with a binding affinity in the picomolar range, is one of the most potent endogenous AhR ligands identified to date.[3][4] It is formed through the exposure of tryptophan to UV light or through oxidative stress. Its presence in human urine suggests it is a continuously produced endogenous signaling molecule. Understanding the multifaceted biological activities of this compound is critical for harnessing the therapeutic potential of the AhR pathway in areas such as immunology, oncology, and dermatology.
Mechanism of Action: The AhR Signaling Pathway
The biological effects of this compound are primarily mediated through its binding to and activation of the AhR. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding this compound, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. There, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This this compound-AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.
A key target gene of the AhR pathway is CYP1A1, which encodes for the cytochrome P450 1A1 enzyme. This enzyme is responsible for the metabolic degradation of this compound, creating a negative feedback loop that ensures the transient nature of the AhR signaling initiated by this compound.[1][2]
Diagram of the this compound-Mediated AhR Signaling Pathway
Caption: this compound-mediated activation of the Aryl Hydrocarbon Receptor signaling pathway.
Biological Roles and Downstream Effects
The activation of the AhR by this compound leads to a diverse array of biological outcomes, which are often concentration-dependent.
Regulation of Cell Growth and Apoptosis
This compound exhibits a biphasic effect on cell proliferation. At low concentrations, it can stimulate cell growth, while at higher concentrations, it tends to inhibit proliferation and induce apoptosis.[5] This dual functionality underscores the importance of the tight regulation of this compound levels in maintaining cellular homeostasis. The pro-apoptotic effects of high this compound concentrations are often associated with sustained CYP1A1 activity, leading to oxidative stress and the activation of mitochondrial-dependent apoptotic pathways.[5]
Immune Modulation
This compound is a significant modulator of the immune system. The transient activation of AhR by this compound can have both pro-inflammatory and anti-inflammatory effects, depending on the cellular context and the dose. For instance, low levels of this compound can be pro-inflammatory and enhance resistance to pathogens, while higher doses can be immunosuppressive.[2] this compound has been shown to influence the differentiation of T helper cells and regulate the production of cytokines.[6]
Xenobiotic Metabolism
A primary and well-characterized role of the this compound-AhR axis is the induction of xenobiotic-metabolizing enzymes, most notably CYP1A1. This rapid induction is part of a physiological defense mechanism to metabolize and eliminate foreign compounds as well as endogenous ligands like this compound itself.
Quantitative Data
The following table summarizes key quantitative data related to the interaction of this compound with the AhR and its downstream effects.
| Parameter | Value | Cell/System | Comments | Reference(s) |
| Binding Affinity (Kd) | 70 pM | Not specified | High-affinity binding to the Aryl Hydrocarbon Receptor. | [3][4] |
| EC50 (EROD activity, 3h) | 0.016 nM | Chicken Embryo Hepatocytes (CEH) | Demonstrates potent induction of CYP1A1 activity. | [4] |
| EC50 (EROD activity, 8h) | 0.80 nM | Chicken Embryo Hepatocytes (CEH) | Time-dependent increase in EC50 reflects this compound metabolism. | [4] |
| EC50 (EROD activity, 24h) | 11 nM | Chicken Embryo Hepatocytes (CEH) | Continued increase in EC50 due to metabolic clearance. | [4] |
| LC50 (Cell Viability) | ~14,000 nM | Chicken Embryo Hepatocytes (CEH) | High concentrations are required for significant cytotoxicity. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound's biological role. Below are protocols for key experiments.
Determination of AhR Binding Affinity (Kd) by Radioligand Binding Assay
This protocol is a representative method for determining the equilibrium dissociation constant (Kd) of a ligand for the AhR using a radiolabeled competitor.
Materials:
-
Test compound (this compound)
-
Radiolabeled AhR ligand (e.g., [³H]TCDD)
-
Unlabeled competitor (e.g., TCDF) for non-specific binding determination
-
Cytosolic protein extract from a suitable source (e.g., mouse liver)
-
Hydroxyapatite (HAP) slurry
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the radiolabeled ligand.
-
In a series of tubes, incubate a constant amount of cytosolic protein with increasing concentrations of the radiolabeled ligand.
-
For the determination of non-specific binding, a parallel set of tubes is prepared with the addition of a saturating concentration of an unlabeled AhR ligand.
-
Incubate the mixtures for a sufficient time at an appropriate temperature (e.g., 2 hours at 20°C) to reach equilibrium.
-
Separate the bound from the free radioligand by adding HAP slurry and washing.
-
Quantify the amount of bound radioligand in each tube using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the free radioligand and fit the data to a saturation binding curve using non-linear regression to determine the Kd and Bmax.
Measurement of CYP1A1 Induction via Ethoxyresorufin-O-Deethylase (EROD) Assay
This assay measures the enzymatic activity of CYP1A1, which is induced by AhR agonists like this compound.
Materials:
-
Hepa-1 or other suitable cells
-
This compound
-
7-Ethoxyresorufin (substrate)
-
Resorufin (standard)
-
NADPH
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and prepare a microsomal fraction or use a whole-cell lysate.
-
Initiate the enzymatic reaction by adding 7-ethoxyresorufin and NADPH to the cell lysate.
-
Incubate at 37°C.
-
Stop the reaction and measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).
-
Create a standard curve using known concentrations of resorufin to quantify the amount of product formed.
-
Normalize the EROD activity to the total protein concentration in each sample.
Assessment of Apoptosis by Annexin V Staining and Flow Cytometry
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Cells treated with this compound
-
Annexin V conjugated to a fluorophore (e.g., FITC)
-
Propidium Iodide (PI) or another viability dye
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time. Include appropriate positive and negative controls.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Diagram of the Apoptosis Assay Workflow
Caption: Experimental workflow for assessing this compound-induced apoptosis via Annexin V staining.
Conclusion
6-Formylindolo(3,2-b)carbazole is a potent endogenous AhR agonist that plays a critical role in a variety of physiological processes. Its ability to transiently activate the AhR signaling pathway and its subsequent rapid metabolism provide a sophisticated mechanism for regulating gene expression, immune function, and cellular homeostasis. The dual, concentration-dependent effects of this compound on cell proliferation and apoptosis highlight the complexity of AhR signaling and present both opportunities and challenges for therapeutic intervention. A thorough understanding of this compound's biological role, facilitated by the robust experimental protocols outlined in this guide, is essential for researchers and drug development professionals seeking to modulate the AhR pathway for therapeutic benefit.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. kumc.edu [kumc.edu]
- 5. revvity.com [revvity.com]
- 6. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
6-Formylindolo(3,2-b)carbazole mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of 6-Formylindolo(3,2-b)carbazole (FICZ)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
6-Formylindolo(3,2-b)carbazole (this compound) is a potent, endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor critical in regulating xenobiotic metabolism, immune responses, and cellular homeostasis.[1][2] Derived from the amino acid tryptophan, this compound exhibits exceptionally high affinity for the AHR, initiating a cascade of signaling events that are tightly controlled by a negative feedback loop involving its own metabolic degradation.[1][3] This guide provides a detailed examination of this compound's mechanism of action, presenting quantitative data, key experimental protocols, and visual diagrams of its core signaling pathways to offer a comprehensive resource for research and development.
Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The primary mechanism of action for this compound is the activation of the AHR signaling pathway. This compound is recognized as the endogenous ligand with the highest affinity for the AHR reported to date.[1]
1.1. Canonical Pathway Activation
In its inactive state, the AHR resides in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (HSP90). The binding of this compound to the AHR's ligand-binding domain induces a conformational change, leading to the dissociation of these chaperone proteins. This allows the this compound-AHR complex to translocate into the nucleus.
Inside the nucleus, the activated AHR complex dimerizes with the AHR Nuclear Translocator (ARNT). This new heterodimer, AHR/ARNT, functions as a transcription factor. It binds to specific DNA sequences known as AHR Response Elements (AHREs), located in the promoter regions of target genes.[3] The most prominent and well-studied of these target genes is CYP1A1, which encodes the cytochrome P450 1A1 enzyme.[3]
References
- 1. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, this compound, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:172922-91-7 | High affinity aryl hydrocarbon receptor (AhR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. researchgate.net [researchgate.net]
6-Formylindolo(3,2-b)carbazole (FICZ): A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Formylindolo(3,2-b)carbazole (FICZ) is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Unlike classical natural products isolated from a single organism, this compound originates from the ubiquitous amino acid L-tryptophan through diverse formation pathways, including photochemical reactions and enzymatic processes mediated by microbiota and mammalian enzymes. Its transient nature and potent bioactivity necessitate sensitive and specific analytical methods for its detection and quantification in complex biological matrices. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its analysis, a summary of its reported concentrations, and a description of its primary signaling pathway.
Natural Sources and Biosynthesis of this compound
This compound is not stored in significant quantities within any specific organism but is rather continuously formed from L-tryptophan through two primary mechanisms: photochemical and enzymatic synthesis.
1.1. Photochemical Formation:
Exposure of tryptophan-containing solutions, such as cell culture media, to ultraviolet (UV) or even visible light leads to the photo-oxidation of tryptophan and the formation of this compound.[1][2] This process is considered a significant source of AHR activation in in vitro cell cultures. The formation is dependent on the presence of photosensitizers like riboflavin and is influenced by the intensity and wavelength of the light source.
1.2. Enzymatic Formation:
-
Microbiota: The skin commensal yeast, Malassezia furfur, has been identified as a significant producer of this compound.[3][4] Strains of Malassezia cultured on media containing tryptophan as the sole nitrogen source have been shown to produce detectable levels of this compound, suggesting a role for the skin microbiome in modulating AHR activity.[3]
-
Endogenous Mammalian Enzymes: this compound can be formed endogenously in mammals through the metabolic conversion of tryptophan. The initial steps involve the conversion of tryptophan to indole-3-pyruvate and tryptamine, which are then further metabolized to indole-3-acetaldehyde. This intermediate can then undergo condensation and oxidation to form this compound.[2]
Quantitative Data on this compound Abundance
The concentration of this compound in biological systems is typically low and transient due to its rapid metabolism, primarily by CYP1A1 enzymes. The following tables summarize reported concentrations and potencies of this compound from various sources.
Table 1: Quantification of this compound in Biological Samples
| Biological Matrix | Organism/Cell Line | Condition | Concentration/Amount | Reference |
| Culture Extract | Malassezia furfur | Isolated from seborrheic dermatitis | 0.23 ± 0.08 µg/mg of extract | [3] |
| Culture Extract | Malassezia furfur | Isolated from healthy subjects | 0.05 ± 0.02 µg/mg of extract | [3] |
| Heart Tissue | Mouse | Intraperitoneal injection (5 mg/kg) | Not explicitly quantified, but shown to activate AHR pathway | [5] |
Table 2: In Vitro Potency of this compound
| Cell Line | Assay | EC50 Value | Reference |
| Hepa-1c1c7 | EROD induction (3h) | 34 pM | [6] |
| Hepa-1c1c7 | EROD induction (24h) | 830 pM | [6] |
| LS180 | CYP1A1 reporter gene assay | 10 nM | [7] |
Experimental Protocols
Accurate quantification of this compound requires sensitive analytical techniques due to its low endogenous concentrations and susceptibility to degradation. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed methods.
3.1. Extraction of this compound from Malassezia furfur Cultures
This protocol is adapted from studies investigating this compound production by skin commensal yeasts.[3][4]
-
Culture: Grow Malassezia furfur strains on a suitable agar medium containing L-tryptophan as the primary nitrogen source in the dark to prevent photochemical formation of indole derivatives.
-
Extraction: After a sufficient incubation period (e.g., 7 days), extract the agar cultures with ethyl acetate.
-
Washing and Evaporation: Wash the ethyl acetate extract with water and then evaporate the solvent under reduced pressure to obtain a solid residue.
-
Reconstitution: Dissolve the residue in a suitable solvent (e.g., methanol) for analysis.
3.2. Analysis of this compound by HPLC-UV
-
Chromatographic System: Utilize a reverse-phase HPLC system.
-
Column: A C18 column is suitable for the separation of this compound.
-
Mobile Phase: Employ a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Detection: Monitor the elution profile using a UV detector at a wavelength where this compound exhibits strong absorbance (e.g., 390 nm).
-
Quantification: Quantify this compound by comparing the peak area to a standard curve prepared with a this compound reference standard.
3.3. Analysis of this compound by LC-MS/MS
For higher sensitivity and specificity, especially for endogenous samples, LC-MS/MS is the method of choice.
-
Sample Preparation:
-
Tissue: Homogenize tissue samples in an organic solvent such as acetonitrile. Centrifuge to pellet proteins and other insoluble material. Collect the supernatant.
-
Cell Culture Media: Perform a liquid-liquid or solid-phase extraction to concentrate this compound and remove interfering substances.
-
-
LC-MS/MS System:
-
Liquid Chromatography: Use a UPLC or HPLC system with a C18 column. A typical mobile phase would consist of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
-
MRM Transitions: Monitor for specific Multiple Reaction Monitoring (MRM) transitions for this compound. The exact m/z values for the precursor and product ions should be optimized using a this compound standard.
-
Quantification: Use a stable isotope-labeled internal standard for accurate quantification to correct for matrix effects and variations in extraction recovery.
Signaling Pathway and Biological Role
This compound is a high-affinity ligand for the Aryl Hydrocarbon Receptor (AHR). The binding of this compound to the cytosolic AHR complex triggers a signaling cascade with significant physiological consequences.
4.1. The Canonical AHR Signaling Pathway
The primary signaling pathway initiated by this compound involves its binding to the AHR, which is complexed with chaperone proteins in the cytoplasm. This binding event leads to a conformational change, dissociation of the chaperones, and translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme that metabolizes this compound, thus creating a negative feedback loop that tightly regulates AHR signaling.[8]
Caption: Canonical AHR signaling pathway activated by this compound.
4.2. Biosynthesis of this compound from Tryptophan
The formation of this compound from tryptophan can occur through both light-dependent and light-independent enzymatic pathways. Both pathways converge on the intermediate indole-3-acetaldehyde.
Caption: Biosynthesis pathways of this compound from L-tryptophan.
Conclusion
6-Formylindolo(3,2-b)carbazole is a crucial endogenous signaling molecule whose formation from tryptophan is influenced by both environmental factors like light and biological processes involving the host and its microbiome. Its potent activation of the AHR signaling pathway underscores its importance in maintaining physiological homeostasis. The transient nature of this compound signaling, governed by a rapid metabolic feedback loop, highlights the need for precise and sensitive analytical methods for its study. This guide provides a foundational understanding of this compound for researchers and professionals in drug development, offering insights into its origins, analysis, and biological functions, which are critical for harnessing its therapeutic potential and understanding its role in health and disease.
References
- 1. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Malassezia yeasts produce a collection of exceptionally potent activators of the Ah (dioxin) receptor detected in diseased human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pityriazepin and other potent AhR ligands isolated from Malassezia furfur yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, this compound, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Formylindolo(3,2-b)carbazole and tryptophan metabolism
An In-Depth Technical Guide to 6-Formylindolo(3,2-b)carbazole (FICZ) and its Role in Tryptophan Metabolism
Introduction
6-Formylindolo(3,2-b)carbazole (this compound) is a naturally occurring, high-affinity endogenous agonist for the Aryl Hydrocarbon Receptor (AHR).[1] Arising from the essential amino acid L-tryptophan, this compound is formed through processes such as UV-dependent photo-oxidation or oxidative stress.[2] Its presence in human urine suggests it is a physiological activator of the AHR, playing a crucial role in a variety of biological processes, including immune response modulation and xenobiotic metabolism.[2] This document provides a comprehensive technical overview of this compound, its metabolic origins, its mechanism of action through the AHR signaling pathway, and its immunomodulatory effects. It also includes detailed experimental protocols for studying this compound and its activities, along with a summary of key quantitative data.
Tryptophan Metabolism and this compound Formation
This compound is a direct downstream product of tryptophan metabolism, positioning it as a key signaling molecule linking environmental exposures and endogenous physiological responses.[2] The conversion of tryptophan to this compound can be initiated by light exposure or the presence of reactive oxygen species, highlighting a direct link between environmental stressors and the activation of AHR signaling.[2]
The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound exerts its biological effects primarily through the activation of the AHR, a ligand-activated transcription factor.[3] In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90.[4] Upon binding of a ligand like this compound, the chaperone proteins dissociate, and the AHR translocates to the nucleus. In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[4] This AHR-ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the regulatory regions of target genes.[5] This binding event initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1, CYP1A2, and CYP1B1.[4][5]
The induction of CYP1A1 by this compound is a critical aspect of its biological activity. CYP1A1 is not only a target gene of AHR activation but also the primary enzyme responsible for the metabolic clearance of this compound.[6][7] This creates a rapid negative feedback loop where this compound induces its own degradation, leading to a transient activation of the AHR pathway.[6] This transient signaling is thought to be crucial for maintaining immune homeostasis.[8]
Signaling Pathway Diagram
Caption: AHR signaling pathway activated by this compound.
Quantitative Data
The following tables summarize key quantitative data related to the interaction of this compound with the AHR and its downstream effects.
Table 1: Binding Affinities of this compound to the Aryl Hydrocarbon Receptor
| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |
| This compound | AHR | Not Specified | 70 pM | [1][6][9] |
| [3H]TCDD | Recombinant AhR-ARNT complex | Radioligand Binding Assay | 39 ± 20 nM | [10] |
| This compound | Recombinant human AHR | Microscale Thermophoresis | 79 ± 36 nM | [10] |
Table 2: Functional Potency of this compound and its Analogs
| Compound | Assay | Cell Line | Parameter | Value | Reference |
| This compound | EROD Assay | Chicken Embryo Hepatocytes | EC50 (3h) | 0.016 nM | [9] |
| This compound | EROD Assay | Chicken Embryo Hepatocytes | EC50 (8h) | 0.80 nM | [9] |
| This compound | EROD Assay | Chicken Embryo Hepatocytes | EC50 (24h) | 11 nM | [9] |
| Compound 11e (this compound analog) | EROD Assay | HepG2 | EC50 | 0.26 nM | [11] |
Immunomodulatory Effects of this compound
The activation of the AHR by this compound has significant consequences for the immune system, with the dose and duration of AHR activation being critical determinants of the immunological outcome.
-
Pro-inflammatory Responses: At low concentrations, this compound promotes the differentiation of naïve CD4+ T cells into pro-inflammatory T helper 17 (Th17) cells.[8][12] Th17 cells are characterized by the production of cytokines such as IL-17 and IL-22.[12] This can exacerbate autoimmune conditions in some experimental models.[12]
-
Anti-inflammatory and Regulatory Responses: In contrast, higher doses of this compound, or more sustained AHR activation, can promote the differentiation of regulatory T cells (Tregs), including IL-10-producing type 1 regulatory (Tr1) cells.[8] This can lead to immunosuppressive effects.[8] High doses of this compound have been shown to inhibit renal inflammatory damage in a murine model.[8]
-
Innate Immunity: this compound also influences innate immune cells. For instance, it can up-regulate the expression of interleukin-22 (IL-22) by group 3 innate lymphoid cells (ILC3s) in the gut, which is crucial for maintaining intestinal homeostasis.[13]
Dose-Dependent Immunomodulation Workflow
Caption: Dose-dependent effects of this compound on T cell differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound and its interaction with the AHR signaling pathway.
AHR Reporter Gene Assay (Luciferase-Based)
This assay quantifies the ability of a test compound, such as this compound, to activate the AHR, leading to the expression of a reporter gene (luciferase).[5][14]
Objective: To measure the dose-dependent activation of the AHR by this compound.
Materials:
-
Human AHR reporter cell line (e.g., stably transfected with a DRE-driven luciferase reporter plasmid).[15]
-
Cell culture medium and supplements.
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom assay plates.
-
Luciferase detection reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the AHR reporter cells in a 96-well plate at a predetermined density and allow them to attach and grow for 4-6 hours.[16]
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range might be from 1 pM to 1 µM. Include a vehicle control (DMSO) and a positive control (e.g., TCDD).[14]
-
Cell Treatment: Remove the seeding medium from the cells and add the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified incubator with 5% CO2.[16]
-
Luciferase Assay:
-
Remove the treatment medium.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.[16]
-
Incubate for a short period to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition: Measure the luminescence in each well using a plate-reading luminometer.[14]
-
Data Analysis:
-
Subtract the background luminescence (from vehicle control wells).
-
Plot the relative light units (RLU) against the logarithm of the this compound concentration.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 value.
-
Competitive Radio-Ligand AHR Binding Assay
This assay determines the binding affinity of a non-radiolabeled ligand (like this compound) to the AHR by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-TCDD).[17]
Objective: To determine the inhibitory concentration (IC50) and calculate the dissociation constant (Ki) of this compound for the AHR.
Materials:
-
Cytosolic protein extract from cells expressing AHR (e.g., murine Hepa1c1c7 cells).[17]
-
[3H]-TCDD (radiolabeled ligand).
-
This compound (unlabeled competitor).
-
Buffer (e.g., HEGT buffer).
-
Hydroxyapatite slurry.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Incubation Setup: In microcentrifuge tubes, combine the cytosolic protein extract with a fixed concentration of [3H]-TCDD (e.g., 2 nM).[17]
-
Competitive Binding: Add increasing concentrations of this compound to the tubes. Include a vehicle control (DMSO), a non-specific binding control (a high concentration of a non-radiolabeled ligand like TCDF), and a total binding control (no competitor).[17]
-
Incubation: Incubate the mixture at room temperature for 2 hours to allow binding to reach equilibrium.[17]
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Resuspend the final hydroxyapatite pellet in scintillation cocktail.[17]
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Use non-linear regression to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Quantification of CYP1A1 Gene Expression by qRT-PCR
This method measures the relative or absolute quantity of CYP1A1 mRNA in cells or tissues following treatment with this compound.[18][19]
Objective: To quantify the induction of CYP1A1 gene expression by this compound.
Materials:
-
Cells or tissues treated with this compound.
-
RNA extraction kit.
-
Reverse transcriptase and reagents for cDNA synthesis.
-
Primers specific for CYP1A1 and a reference gene (e.g., GAPDH, β-actin).
-
qPCR master mix (e.g., containing SYBR Green or TaqMan probes).
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 2, 8, or 24 hours).
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial kit, following the manufacturer's protocol. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using reverse transcriptase.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for CYP1A1 or the reference gene, and the cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP1A1 and the reference gene in each sample.
-
Calculate the relative expression of CYP1A1 using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.
-
Experimental Workflow Diagram
Caption: Workflow for studying this compound's effects.
Conclusion
6-Formylindolo(3,2-b)carbazole is a pivotal tryptophan-derived signaling molecule that acts as a potent endogenous ligand for the Aryl Hydrocarbon Receptor. Its formation from tryptophan links environmental factors like UV light and oxidative stress to the intricate AHR signaling network. The transient nature of AHR activation by this compound, governed by a rapid CYP1A1-mediated metabolic feedback loop, is a key feature of its biology. This transient signaling plays a critical, dose-dependent role in modulating both innate and adaptive immunity, highlighting the importance of this compound in maintaining immune homeostasis. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound in physiology and disease, offering valuable tools for drug discovery and development professionals.
References
- 1. This compound | Aryl Hydrocarbon Receptor Agonists: R&D Systems [rndsystems.com]
- 2. invivogen.com [invivogen.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Aryl-Hydrocarbon Receptor Protein Interaction Network (AHR-PIN) as Identified by Tandem Affinity Purification (TAP) and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. This compound | CAS:172922-91-7 | High affinity aryl hydrocarbon receptor (AhR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist this compound as a mechanism for activation of the aryl hydrocarbon receptor | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 8. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of this compound Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Aryl Hydrocarbon Receptor as an Immune-Modulator of Atmospheric Particulate Matter-Mediated Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Third-Generation Ah Receptor–Responsive Luciferase Reporter Plasmids: Amplification of Dioxin-Responsive Elements Dramatically Increases CALUX Bioassay Sensitivity and Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. 4.5. Competitive Radio-Ligand AhR Binding Assay [bio-protocol.org]
- 18. atsjournals.org [atsjournals.org]
- 19. Quantitative RT-PCR measurement of cytochromes p450 1A1, 1B1, and 2B7, microsomal epoxide hydrolase, and NADPH oxidoreductase expression in lung cells of smokers and nonsmokers - PubMed [pubmed.ncbi.nlm.nih.gov]
Tryptophan Photoproducts: A Technical Guide to FICZ and its Role as a Potent Aryl Hydrocarbon Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tryptophan, an essential amino acid, is susceptible to photooxidation, leading to the formation of a variety of photoproducts.[1][2][3] Among these, 6-formylindolo[3,2-b]carbazole (FICZ) has emerged as a molecule of significant interest due to its potent biological activity.[4][5] This technical guide provides an in-depth overview of this compound, focusing on its formation, its powerful agonism of the Aryl Hydrocarbon Receptor (AHR), the subsequent signaling cascade, and its diverse physiological and pathological implications. The guide also presents key quantitative data and detailed experimental protocols to facilitate further research and drug development efforts in this area.
Formation of Tryptophan Photoproducts
The generation of this compound and other tryptophan photoproducts can occur through both light-dependent and light-independent pathways. Exposure of tryptophan to ultraviolet (UV) light, and even window sunlight, leads to its conversion into a mixture of photoproducts, including this compound.[4][6][7] This process has been observed in cell culture media, where photooxidized tryptophan can elicit significant biological responses.[6] Interestingly, light-independent formation of this compound has also been demonstrated, occurring through oxidative stress mediated by substances like hydrogen peroxide (H₂O₂).[4][8] Furthermore, enzymatic pathways involving the deamination of tryptamine can lead to the formation of indole-3-acetaldehyde, a precursor to this compound.[8]
Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound is a highly potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[4][5][9] The binding affinity of this compound to the AHR is remarkably high, with a dissociation constant (Kd) reported to be as low as 70 pM.[9][10] This affinity is even greater than that of the archetypal xenobiotic AHR ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[9]
Upon binding to this compound, the AHR undergoes a conformational change, dissociates from its chaperone proteins (such as Hsp90), and translocates into the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating their transcription.[11]
A key target gene of the AHR signaling pathway is Cytochrome P450 1A1 (CYP1A1).[10][12] The induction of CYP1A1 by this compound is a rapid and transient process. This is due to a negative feedback loop where the newly synthesized CYP1A1 enzyme efficiently metabolizes this compound, thus terminating the signal.[9][12][13] This transient activation by an endogenous ligand is in stark contrast to the sustained activation caused by persistent xenobiotics like TCDD.
Biological and Physiological Consequences
The activation of the AHR signaling pathway by this compound has a wide range of biological and physiological consequences, impacting immune responses, cell growth, and circadian rhythms.
-
Immune Modulation: this compound has been shown to play a role in immune cell differentiation, particularly in the context of T helper 17 (Th17) cells and regulatory T cells (Tregs).[11][14] The outcome of AHR activation by this compound on the immune system appears to be dose-dependent, with low doses potentially promoting pro-inflammatory responses and higher doses leading to immunosuppression.[11][14]
-
Cell Growth and Apoptosis: In vitro studies have indicated that this compound can have bi-functional roles in cell growth and apoptosis. At low concentrations, it can stimulate cell growth, while at high concentrations, it can inhibit growth and induce apoptosis.[10]
-
Circadian Rhythms: There is growing evidence for the involvement of AHR signaling in the regulation of circadian rhythms.[15][16][17] Tryptophan photoproducts, including this compound, are proposed to act as "light hormones" that can modulate the molecular clock machinery.[15][18] In vivo studies have shown that this compound can induce the expression of clock genes in the suprachiasmatic nucleus (SCN), the master circadian pacemaker.[15][16][18]
-
Drug Development Implications: The potent and transient nature of AHR activation by this compound makes it and its analogs interesting candidates for drug development.[5] For instance, AHR agonists are being explored for their potential therapeutic effects in conditions like benign prostate hyperplasia.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 70 pM | Not Specified | [9][10] |
| EC50 for EROD Activity (3h) | 0.016 nM | Chicken Embryo Hepatocytes | [10] |
| EC50 for EROD Activity (8h) | 0.80 nM | Chicken Embryo Hepatocytes | [10] |
| EC50 for EROD Activity (24h) | 11 nM | Chicken Embryo Hepatocytes | [10] |
| EC50 for CYP1A1 Induction | ~10 nM | Not Specified | [19] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 284.31 g/mol | |
| Molecular Formula | C₁₉H₁₂N₂O | |
| CAS Number | 172922-91-7 | |
| Solubility | Soluble to 25 mM in DMSO |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of this compound and other tryptophan photoproducts.
Generation of Tryptophan Photoproducts
Objective: To generate a mixture of tryptophan photoproducts, including this compound, through photooxidation.
Materials:
-
L-Tryptophan powder
-
Sterile, deionized water
-
Glass container with a loose-fitting lid
-
Sunlight (through a window) or a UV lamp
Protocol:
-
Prepare a solution of L-tryptophan in sterile, deionized water at a desired concentration (e.g., 100 µM).
-
Place the solution in a glass container.
-
Expose the solution to a light source. For sunlight exposure, place the container near a window for several days (e.g., 7 days).[6][7] For UV lamp exposure, irradiate the solution with a specific wavelength (e.g., >295 nm) for a defined period.
-
The resulting solution, containing a mixture of tryptophan photoproducts, can be used for in vitro or in vivo experiments. It is important to note that this will be a complex mixture, and the concentration of this compound will vary.
In Vitro Cell Treatment with this compound
Objective: To assess the biological effects of this compound on cultured cells.
Materials:
-
Cultured cells of interest (e.g., HepG2, HaCaT)
-
Cell culture medium and supplements
-
This compound stock solution (dissolved in DMSO)
-
Multi-well cell culture plates
Protocol:
-
Seed the cells in a multi-well plate at a desired density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM).[10]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired time period (e.g., 3, 8, or 24 hours).[10]
-
Following incubation, the cells can be harvested for various downstream analyses, such as RNA extraction for gene expression analysis (e.g., CYP1A1), protein extraction for western blotting, or cell viability assays.
References
- 1. Role of aromatic amino acid tryptophan UVA-photoproducts in the determination of drug photosensitization mechanism: a comparison between methylene blue and naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultraviolet photoproducts of tryptophan can act as dioxin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Synthesis and Biological Evaluation of this compound Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Sunlight generates multiple tryptophan photoproducts eliciting high efficacy CYP1A induction in chick hepatocytes and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | CAS:172922-91-7 | High affinity aryl hydrocarbon receptor (AhR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 12. selleckchem.com [selleckchem.com]
- 13. Biological effects of 6-formylindolo[3,2-b]carbazole (this compound) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Effects of tryptophan photoproducts in the circadian timing system: searching for a physiological role for aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tryptophan metabolism is a physiological integrator regulating circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Formylindolo(3,2-b)carbazole (FICZ) Research
Introduction
6-Formylindolo(3,2-b)carbazole, commonly known as this compound, is a tryptophan-derived nitrogen heterocycle with the molecular formula C₁₉H₁₂N₂O.[1][2] Initially identified as a photooxidized derivative of tryptophan, it has garnered significant attention as a potent endogenous agonist for the aryl hydrocarbon receptor (AHR).[1][2][3] Its extremely high binding affinity for the AHR suggests a physiological role in modulating various biological processes.[1][2] this compound is implicated in immune responses, cell differentiation, and the regulation of xenobiotic metabolism, making it a molecule of considerable interest in toxicology, immunology, and drug development.[1][2][4] This technical guide provides a comprehensive overview of the current research on this compound, including its biochemical properties, synthesis, signaling pathways, and key experimental protocols.
Biochemical Properties and Data
This compound is a high-affinity ligand for the AHR, with a dissociation constant (Kd) reported to be as low as 70 pM.[4] This potent binding initiates the AHR signaling cascade. Furthermore, this compound is a substrate for several cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP1B1, which are also induced by AHR activation, forming a negative feedback loop.[1][2] The interaction of this compound with these enzymes is characterized by specific inhibition constants (Ki).
Table 1: Quantitative Binding and Inhibition Data for this compound
| Parameter | Target | Value | Reference |
| Binding Affinity (Kd) | Aryl Hydrocarbon Receptor (AHR) | 70 pM | [4] |
| Inhibition Constant (Ki) | Cytochrome P450 1A1 (CYP1A1) | 15.4 µM | |
| Cytochrome P450 1A2 (CYP1A2) | 3.9 µM | [4] | |
| Cytochrome P450 1B1 (CYP1B1) | 13.3 µM | [4] | |
| Half Maximal Effective Concentration (EC50) | cyp1a1 reporter assay | 70 nM (for photo-decomposition product quinone) | [5] |
Synthesis of this compound
This compound can be formed through both photochemical and enzymatic pathways. It was first identified as a product of tryptophan exposed to visible or UV light.[6][7] More recently, light-independent biological formation has been proposed.[6] For research purposes, several chemical synthesis routes have been developed.
A practical, gram-scale synthesis has been reported utilizing readily available starting materials like 1-(phenylsulfonyl)-1H-indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde.[1][2] Another approach involves the double Fischer indolization, first reported by Robinson in 1963.[1][2] A concise synthesis has also been established through the conjugate addition of the enolate derived from indolylacetate to 2-chloro-3-formylindole, followed by cyclization under acidic conditions.[5]
Signaling Pathways
The primary signaling pathway for this compound is mediated by the aryl hydrocarbon receptor (AHR). Upon binding to this compound, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, most notably CYP1A1. This induction of CYP1A1, which metabolizes this compound, creates a rapid and transient signaling event through a negative feedback loop.[1][2][8]
The AHR signaling activated by this compound has been shown to play a crucial role in the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs), highlighting its importance in immune modulation.[1][2]
Caption: this compound-mediated Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Experimental Protocols
Reproducible experimental design is critical in this compound research. Below are detailed methodologies for key experiments cited in the literature.
1. In Vivo Administration of this compound in Mice
This protocol is adapted from studies investigating the in vivo effects of this compound on the immune system.[9][10]
-
Objective: To administer this compound to mice to study its systemic effects.
-
Materials:
-
6-Formylindolo(3,2-b)carbazole (this compound)
-
Corn oil
-
Sterile syringes and needles
-
Vortex mixer
-
-
Procedure:
-
Prepare a fresh solution of this compound by dissolving 10 mg of this compound in 1 ml of corn oil at room temperature.[9][10]
-
Complete dissolution requires vortexing. The solution should be used without filtration.[9][10]
-
Administer the this compound solution to mice via intraperitoneal injection. A typical dose is 200 µl of the 10 mg/ml solution, which corresponds to 2 mg per mouse.[9][10]
-
A control group should be injected with the vehicle (corn oil) only.[9][10]
-
2. Plaque-Forming Assay for Viral Titer Measurement
This assay is used to quantify infectious virus particles in serum samples from this compound-treated and control animals.[9][10]
-
Objective: To determine the concentration of infectious virus particles in a sample.
-
Materials:
-
Vero cells
-
6-well plates
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Methylcellulose
-
Phosphate-Buffered Saline (PBS)
-
Crystal violet staining solution
-
Fixation solution (e.g., 30% acetic acid, 70% methanol)[10]
-
-
Procedure:
-
Seed 6-well plates with 5 x 10⁶ Vero cells per well and grow to confluency.[9][10]
-
Infect the cell monolayer with diluted serum samples containing the virus for 1 hour.[9][10]
-
Remove the inoculum and overlay the cells with 2 ml of DMEM containing 2.4% methylcellulose and 5% heat-inactivated FBS.[9][10]
-
Fix the cells with 1 ml of fixation solution for 15 minutes.[10]
-
Remove the overlay and stain the cells with 1 ml of crystal violet solution for 15 minutes.[9][10]
-
Count the unstained areas (plaques) to determine the viral titer.
-
Caption: Experimental workflow for a plaque-forming assay.
3. Serum Interferon-beta Measurement by ELISA
This protocol is used to quantify the levels of interferon-beta in serum, a key cytokine in the antiviral response.[9][10]
-
Objective: To measure the concentration of interferon-beta in serum samples.
-
Materials:
-
Procedure:
-
Collect whole blood and allow it to clot at room temperature for 30 minutes.[9][10]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the serum.[9][10]
-
Perform the ELISA according to the manufacturer's protocol for the chosen kit.[9][10]
-
Read the absorbance on a microplate reader and calculate the concentration of interferon-beta based on the standard curve.
-
6-Formylindolo(3,2-b)carbazole is a potent and physiologically relevant modulator of the aryl hydrocarbon receptor. Its intricate relationship with the CYP1 enzyme system and its influence on immune cell differentiation underscore its importance in maintaining cellular homeostasis. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further elucidate the multifaceted roles of this compound in health and disease. Future research will likely continue to unravel the therapeutic and toxicological implications of this fascinating endogenous molecule.
References
- 1. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. invivogen.com [invivogen.com]
- 8. The endogenous tryptophan-derived photoproduct 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar photosensitizer that can be harnessed for the photodynamic elimination of skin cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Exposure and Viral Infection in Mice [bio-protocol.org]
- 10. This compound Exposure and Viral Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-formylindolo[3,2-b]carbazole (FICZ)
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the physical and chemical characteristics of 6-formylindolo[3,2-b]carbazole (FICZ), an endogenous high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR). This compound is a tryptophan-derived photoproduct that plays a crucial role in various physiological processes, making it a significant molecule of interest in toxicology, immunology, and drug development.[1][2][3][4]
Physical and Chemical Characteristics
This compound is a nitrogen heterocycle whose structure and properties have been extensively characterized.[5] Its high affinity for the AhR is a key feature, with a dissociation constant (Kd) reported to be as low as 70 pM.[6][7]
General Properties
The fundamental identification and structural properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₂N₂O | [3][5][6][7][8] |
| Molecular Weight | 284.31 g/mol | [3][5][6][7][8] |
| CAS Number | 172922-91-7 | [3][6][7][8] |
| Appearance | Yellow solid / White lyophilized powder | [8][9] |
| Synonyms | 5,11-Dihydro-indolo[3,2-b]carbazole-6-carboxaldehyde | [3][7] |
Physicochemical Properties
Key physicochemical data, including solubility and binding affinity, are critical for experimental design.
| Property | Value | Conditions / Notes | Source(s) |
| Melting Point | >225 °C | [9] | |
| Solubility | Soluble to 25 mM | In DMSO | [6][7] |
| 57 mg/mL (200.48 mM) | In fresh DMSO | [10] | |
| AhR Binding Affinity (Kd) | 0.07 nM (70 pM) | Competitive binding assays | [3][4][6][7] |
Spectroscopic Data
This compound's interaction with light is a defining characteristic, central to both its formation and its experimental detection. It displays pronounced absorptivity and fluorescence in the UVA and blue visible portions of the spectrum.[11][12]
| Parameter | Value | Conditions / Notes | Source(s) |
| UV-Vis Absorbance Max (λmax) | 390 nm | In Methanol | [11][13] |
| Molar Extinction Coefficient (ε) | 9180 L·mol⁻¹·cm⁻¹ | At 390 nm in Methanol | [11][13] |
| Fluorescence Emission Max (λem) | 520 nm | In Methanol, λex at 390 nm | [11] |
| Fluorescence Excitation Max (λex) | 390 nm | In Methanol, λem at 530 nm | [12] |
| Fluorescence Quantum Yield (Φf) | 0.15 | In Methanol | [11][13] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.5 | In Methanol | [11][13] |
Signaling Pathways
This compound is best known as a potent, endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Its activation of AhR initiates a cascade of downstream genetic responses.[3][14]
Canonical AhR Signaling Pathway
In its inactive state, the AhR resides in the cytoplasm, complexed with chaperone proteins such as heat shock protein 90 (HSP90), p23, and AhR-interacting protein (AIP), also known as XAP2.[14][15][16][17] Upon binding by a ligand like this compound, the AhR undergoes a conformational change, leading to its translocation into the nucleus.[15][16] Inside the nucleus, the chaperone proteins dissociate, and the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[15][17][18] This this compound-AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[15][18]
References
- 1. pnas.org [pnas.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. thomassci.com [thomassci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]
- 6. This compound | Aryl Hydrocarbon Receptor Agonists: R&D Systems [rndsystems.com]
- 7. This compound | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 8. invivogen.com [invivogen.com]
- 9. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The endogenous tryptophan-derived photoproduct 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar photosensitizer that can be harnessed for the photodynamic elimination of skin cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Endogenous Tryptophan-derived Photoproduct 6-formylindolo[3,2-b]carbazole (this compound) is a Nanomolar Photosensitizer that Can be Harnessed for the Photodynamic Elimination of Skin Cancer Cells in Vitro and in Vivo | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 14. Activation of aryl hydrocarbon receptor by 6‐formylindolo[3,2‐b]carbazole alleviated acute kidney injury by repressing inflammation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Indolo[3,2-b]carbazole Derivatives: From Synthesis to Biological and Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolo[3,2-b]carbazole (ICZ) is a rigid, planar, and electron-rich heterocyclic scaffold that has garnered significant attention in the fields of materials science and medicinal chemistry. Its unique fused aromatic structure, consisting of two indole moieties fused to a central benzene ring, imparts exceptional photophysical and electronic properties, as well as diverse biological activities. This technical guide provides a comprehensive overview of indolo[3,2-b]carbazole derivatives, covering their synthesis, key properties, and applications, with a focus on their potential in drug development and organic electronics.
The ICZ core's planarity and extended π-conjugation facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices.[1] Consequently, ICZ derivatives are extensively investigated as organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[2][3] By modifying the core structure with various functional groups, the electronic and photophysical properties of these materials can be finely tuned to optimize device performance.[2]
In the realm of medicinal chemistry, indolo[3,2-b]carbazole and its derivatives have emerged as a promising class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] Many of these biological effects are mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating various cellular processes.[4] This guide will delve into the structure-activity relationships of these derivatives and explore their potential as therapeutic agents.
This document aims to serve as a detailed resource for researchers and professionals working with indolo[3,2-b]carbazole derivatives, providing not only a summary of their properties and applications but also detailed experimental protocols and visual representations of key concepts to facilitate a deeper understanding of this versatile class of compounds.
Chemical and Physical Properties
The chemical and physical properties of indolo[3,2-b]carbazole derivatives are intrinsically linked to their molecular structure. The extended π-conjugated system of the ICZ core is responsible for their characteristic absorption and emission in the UV-visible region. Substituents on the indole nitrogen atoms and at various positions on the aromatic rings can significantly influence these properties.
Photophysical Properties
Indolo[3,2-b]carbazole derivatives often exhibit strong fluorescence with quantum yields that can be modulated by the introduction of electron-donating or electron-withdrawing groups. Some derivatives display unique photophysical phenomena such as aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE), where the fluorescence intensity is significantly enhanced in the aggregated or solid state.[5] This property is highly desirable for applications in OLEDs and bio-imaging. The photophysical properties of several indolo[3,2-b]carbazole derivatives are summarized in the table below.
| Derivative | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Solvent | Reference |
| 5,11-bis(3-methoxyphenyl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole | 375, 402 | 425, 448 | - | Toluene | [1] |
| 2,8-dibromo-5,11-dihexyl-6,12-diphenyl-indolo[3,2-b]carbazole | 385, 410 | 432, 455 | - | Chloroform | [6] |
| ICZ-CN | 450 | 550 | - | THF | [7] |
Table 1: Photophysical Properties of Selected Indolo[3,2-b]carbazole Derivatives.
Electronic Properties
The electronic properties of indolo[3,2-b]carbazole derivatives are crucial for their application in organic electronics. They are generally p-type semiconductors, meaning they conduct positive charge carriers (holes). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be tuned by chemical modification to facilitate efficient charge injection and transport in electronic devices. The hole mobility of these materials is a key performance metric for OFETs.
| Derivative | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | Reference |
| 5,11-bis(3-methoxyphenyl)-6-pentyl-5,11-dihydroindolo[3,2-b]carbazole | -5.14 | - | >10⁻³ | [1] |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole | - | - | 0.22 | [1] |
| Phenyl substituted indolo[3,2-b]carbazole | -5.2 to -5.45 | - | 6.2 × 10⁻⁶ to 6.9 × 10⁻⁴ | [8] |
Table 2: Electronic Properties of Selected Indolo[3,2-b]carbazole Derivatives.
Biological Activities
Indolo[3,2-b]carbazole derivatives have demonstrated a remarkable range of biological activities, with their anticancer properties being the most extensively studied.
Anticancer Activity
The anticancer activity of many indolo[3,2-b]carbazole derivatives stems from their ability to act as topoisomerase poisons and protein kinase inhibitors, leading to cell cycle arrest and apoptosis.[4] Their interaction with the aryl hydrocarbon receptor (AhR) is also a key mechanism contributing to their antiproliferative effects. The table below summarizes the in vitro anticancer activity of selected derivatives against various cancer cell lines.
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Indolo[2,3-a]carbazole derivative | Various | - | [9] |
| Indolocarbazole derivative | Various | - | [4] |
| Triazino[5,6-b]indole derivative | Various | - | [10] |
Table 3: Anticancer Activity of Selected Indolo[3,2-b]carbazole Derivatives. (Note: Specific IC₅₀ values for a series of indolo[3,2-b]carbazole derivatives were not available in a comparative table format in the search results. The references indicate that such data exists within the publications.)
Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The biological activities of many indolo[3,2-b]carbazole derivatives are mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins. Upon binding of a ligand, such as an indolo[3,2-b]carbazole derivative, the chaperone proteins dissociate, and the AhR-ligand complex translocates to the nucleus. In the nucleus, it heterodimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including those involved in metabolism and cell cycle regulation.
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of indolo[3,2-b]carbazole derivatives.
Synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles
This protocol describes a general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles via an acid-catalyzed condensation followed by oxidation.[11]
Materials:
-
Indole
-
Aromatic aldehyde
-
Hydroiodic acid (HI) (catalyst)
-
Iodine (I₂) (oxidant)
-
Acetonitrile (solvent)
-
Sodium thiosulfate solution
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (2 equivalents) and an aromatic aldehyde (1 equivalent) in acetonitrile, add a catalytic amount of hydroiodic acid.
-
Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add iodine (1.1 equivalents).
-
Stir the mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazole.
-
Characterize the final product using NMR spectroscopy, mass spectrometry, and elemental analysis.
Cytotoxicity Evaluation using MTT Assay
This protocol outlines the steps for determining the cytotoxic effects of indolo[3,2-b]carbazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indolo[3,2-b]carbazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the indolo[3,2-b]carbazole derivative in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental and Logical Workflows
Organic Semiconductor Synthesis and Characterization Workflow
The development of new organic semiconductors involves a systematic workflow from molecular design and synthesis to device fabrication and characterization.
References
- 1. New indolo[3,2-b]carbazole derivatives for field-effect transistor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Anticancer Activity of Indolocarbazoles [manu56.magtech.com.cn]
- 5. Synthesis of novel 2,8-disubstituted indolo[3,2-b]carbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. doaj.org [doaj.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Formylindolo(3,2-b)carbazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of 6-Formylindolo(3,2-b)carbazole (FICZ), a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AhR). The presented methodology is a two-step process involving the initial synthesis of 6-methylindolo[3,2-b]carbazole (6-MICZ) followed by its selective oxidation to the desired aldehyde, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of 6-Formylindolo(3,2-b)carbazole.
| Step | Reaction | Starting Materials | Key Reagents | Product | Yield (%) | Purity/Characterization |
| 1 | One-pot synthesis of 6-methylindolo[3,2-b]carbazole | Indole, Acetaldehyde | I₂, (EtO)₃CH, CH₃SO₃OH | 6-methylindolo[3,2-b]carbazole (6-MICZ) | 46% | - |
| 2 | Oxidation | 6-methylindolo[3,2-b]carbazole | Selenium Dioxide (SeO₂) | 6-Formylindolo(3,2-b)carbazole (this compound) | 10% | Rf = 0.67 (hexane:EtOAc—2:1 + 2.5% acetic acid) |
Experimental Protocols
Part 1: One-Pot Synthesis of 6-methylindolo[3,2-b]carbazole (6-MICZ)
This procedure outlines the one-pot formation of 6-methylindolo[3,2-b]carbazole from indole.[1]
Materials:
-
Indole
-
Acetaldehyde (CH₃CHO)
-
Iodine (I₂)
-
Acetonitrile (ACN)
-
Triethyl orthoformate ((EtO)₃CH)
-
Methanesulfonic acid (CH₃SO₃OH)
-
Methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Step 1a: Oxidative Coupling.
-
In a round-bottom flask, dissolve indole in acetonitrile.
-
To this solution, add acetaldehyde and iodine.
-
Stir the reaction mixture at room temperature for 14 hours.
-
-
Step 1b: Cyclization.
-
Following the 14-hour stirring period, add methanol, triethyl orthoformate, and methanesulfonic acid to the reaction mixture.
-
Continue to stir the mixture at room temperature for an additional 14 hours.
-
-
Workup and Purification:
-
Upon completion, the reaction mixture is worked up using standard procedures to isolate the crude product.
-
The crude 6-methylindolo[3,2-b]carbazole is then purified, for example, by column chromatography, to yield the desired product. The combined two-step yield is reported to be 46%.[1]
-
Part 2: Synthesis of 6-Formylindolo(3,2-b)carbazole (this compound) via Oxidation
This protocol details the oxidation of 6-methylindolo[3,2-b]carbazole to 6-Formylindolo(3,2-b)carbazole.[1]
Materials:
-
6-methylindolo[3,2-b]carbazole (6-MICZ)
-
Toluene
-
Selenium Dioxide (SeO₂)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Preparative Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Acetic Acid
Procedure:
-
Reaction Setup:
-
Oxidation:
-
Workup and Purification:
-
After 1 hour, cool the reaction mixture to room temperature.
-
Filter the mixture under vacuum to remove any precipitate and wash the solid with acetone.[2]
-
Evaporate the filtrate under reduced pressure to obtain the crude product.[2]
-
Isolate the final product, 6-Formylindolo(3,2-b)carbazole, using preparative Thin Layer Chromatography (TLC).[1]
-
TLC Conditions: A mobile phase of hexane:EtOAc (2:1) with the addition of 2.5% acetic acid is used. The product corresponds to a yellow zone with an Rf value of 0.67.[1]
-
-
The reported yield for this oxidation step is 10%.[1]
-
Visualizations
Experimental Workflow for the Synthesis of 6-Formylindolo(3,2-b)carbazole
Caption: Workflow for the two-step synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 6-Formylindolo[3,2-b]carbazole (FICZ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formylindolo[3,2-b]carbazole (FICZ) is a naturally occurring tryptophan photoproduct that has garnered significant interest as a potent endogenous ligand for the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4][5] The AHR is a ligand-activated transcription factor involved in a myriad of biological processes, including the regulation of immune responses, cell differentiation, and xenobiotic metabolism.[6][7] As such, this compound serves as a critical tool for studying AHR signaling and has potential therapeutic applications. These application notes provide a detailed protocol for the gram-scale laboratory synthesis of this compound, methods for its purification, and protocols for assessing its biological activity as an AHR agonist.
Physicochemical Properties and Spectral Data
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂N₂O | [4] |
| Molecular Weight | 284.31 g/mol | |
| Appearance | Yellow solid | [1] |
| Melting Point | >225 °C | [1] |
| Solubility | Soluble in DMSO (up to 25 mM) | |
| Purity | ≥95% | |
| Storage | Store at -20°C |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data:
| ¹H NMR (400 MHz, DMSO-d₆) δ | ¹³C NMR (100 MHz, DMSO-d₆) δ | LCMS m/z | HRMS |
| 11.75 (1H, s), 11.63 (1H, s), 11.37 (1H, s), 8.61 (1H, s), 8.57 (1H, d, J = 8.0 Hz), 8.31 (1H, d, J = 7.5 Hz), 7.75 (1H, d, J = 8 Hz), 7.61 (1H, d, J = 8.3 Hz), 7.47 (2H, dt, J = 15.6, 7.5, 7.5 Hz), 7.22 (2H, m) | 190.5, 142.1, 142.1, 135.8, 135.2, 126.9, 126.7, 125.1, 123.8, 122.1, 121.8, 121.5, 120.9, 119.7, 119.3, 112.8, 112.5, 111.9, 110.4 | [M+H]⁺ = 285.25 | Calcd for C₁₉H₁₂N₂O: 284.0950; Found: 284.0954 |
[Data obtained from Zhang et al., 2019][1]
Laboratory Synthesis of this compound
A practical, gram-scale synthesis of this compound has been developed, addressing the challenges of purification due to the poor solubility of carbazole intermediates.[1] The key to this optimized procedure is the purification of the ring-closed carbazoles by crystallization, which is more practical for large-scale synthesis than column chromatography.[1]
Synthetic Workflow
Figure 1: Gram-scale synthetic workflow for this compound.
Experimental Protocol
Materials and Reagents:
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Ethyl chloroformate (EtO₂CCOCl)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanesulfonic acid (MeSO₃H)
-
Dioxane
-
Borane-dimethyl sulfide complex (BH₃•Me₂S)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Starting materials (as depicted in the workflow)
Step-by-Step Procedure:
-
Synthesis of Intermediate 7:
-
In a flask under an inert atmosphere, dissolve the starting indole derivatives in dry THF and cool to -70 °C.
-
Slowly add n-butyllithium and stir the reaction mixture.
-
After the reaction is complete, quench the reaction and perform a standard work-up to isolate the crude product.
-
Purify the crude material to obtain Intermediate 7. The reported yield for this step is approximately 77%.[1]
-
-
Formation of Carbazole Ester 10:
-
A series of reactions involving reduction with LiAlH₄, acylation with ethyl chloroformate, and hydrolysis are performed to yield an intermediate that is then cyclized.[1]
-
For the final cyclization, heat the intermediate in dioxane with methanesulfonic acid at reflux.
-
After the reaction, perform a work-up and crystallize the product to yield pure carbazole ester 10. The reported yield for this ring closure is 99%.[1]
-
-
Reduction to Alcohol 11:
-
Dissolve the carbazole ester 10 in THF.
-
Add borane-dimethyl sulfide complex and heat the mixture at reflux.
-
The use of BH₃•Me₂S allows for a homogeneous reaction mixture and a simple work-up.
-
Isolate the resulting alcohol 11. The reported yield is 89%.[1]
-
-
Oxidation to this compound (1):
-
Dissolve the alcohol 11 in dioxane.
-
Add DDQ to the solution to oxidize the alcohol to the aldehyde.
-
This compound will precipitate out of the solution and can be isolated by filtration.
-
Wash the solid extensively with water to obtain analytically pure this compound as a yellow solid. The reported yield for this final step is 90%.[1]
-
AHR Signaling Pathway
This compound is a high-affinity agonist for the Aryl Hydrocarbon Receptor (AHR). Upon binding, the AHR-FICZ complex translocates to the nucleus, where it dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Dioxin Response Elements (DREs), leading to the transcriptional activation of target genes, including cytochrome P450 enzymes like CYP1A1.[2][6][7] CYP1A1, in turn, can metabolize this compound, creating a negative feedback loop.[2]
Figure 2: AHR signaling pathway activated by this compound.
Protocol for Assessing AHR Agonist Activity
The biological activity of synthesized this compound can be determined by its ability to activate the AHR in a cell-based reporter assay. A common method is to measure the induction of CYP1A1 expression.
CYP1A1 Gene Reporter Assay
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of a promoter containing DREs.[1] Upon activation of the AHR by a ligand like this compound, the reporter gene is expressed, and its activity can be quantified.
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Reporter lysis buffer
-
Luciferase substrate (or appropriate substrate for the reporter gene)
-
Luminometer (or appropriate plate reader)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Allow the cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized this compound and a known AHR agonist (e.g., TCDD as a positive control) in cell culture medium. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, control, or vehicle.
-
-
Incubation: Incubate the cells for a period sufficient to induce reporter gene expression (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add reporter lysis buffer to each well and incubate according to the manufacturer's instructions to lyse the cells and release the reporter protein.
-
-
Reporter Activity Measurement:
-
Add the appropriate substrate for the reporter gene to the cell lysate.
-
Measure the reporter activity (e.g., luminescence for luciferase) using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter activity to a measure of cell viability or total protein if necessary.
-
Plot the reporter activity as a function of this compound concentration.
-
Calculate the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response. This compound has been reported to have an average EC₅₀ of 10 nM for AHR activation.[1]
-
Conclusion
This document provides a comprehensive guide for the laboratory synthesis of this compound and the assessment of its biological activity. The provided protocols are based on established and published methods, enabling researchers to produce and validate this important AHR ligand for their studies. The inherent instability of this compound in the presence of light and air, leading to its decomposition into a less active quinone, should be considered during its handling and storage.[2][3][8]
References
- 1. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Synthesis and Biological Evaluation of this compound Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 6-formylindolo[3,2-b]carbazole (FICZ) in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-formylindolo[3,2-b]carbazole (FICZ) is a potent endogenous agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in numerous physiological and pathological processes.[1] this compound is a tryptophan derivative, formed through photo-oxidation or oxidative stress, and its metabolites have been detected in human urine.[2] Given its high affinity for the AHR and its role in modulating immune responses, cellular differentiation, and metabolism, the accurate quantification of this compound in biological samples is critical for understanding its physiological functions and its potential as a therapeutic target.[3][4]
This compound and the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound exerts its biological effects primarily through the canonical AHR signaling pathway. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins like heat shock protein 90 (HSP90) and AHR-interacting protein (AIP).[5][6] Upon binding to a ligand such as this compound, the AHR undergoes a conformational change, translocates to the nucleus, and dissociates from its chaperones.[5][7] In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT).[7][8] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[6][9]
A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme that metabolizes this compound.[1] This creates a negative feedback loop that tightly regulates intracellular this compound levels and AHR signaling.[1]
Methods for this compound Quantification
The primary methods for quantifying this compound in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS offers high sensitivity and specificity, making it the gold standard, while ELISA provides a higher-throughput, though potentially less specific, alternative.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for quantifying low-abundance molecules like this compound in complex biological samples.[10][11]
Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework. Optimization of extraction, chromatography, and mass spectrometer parameters is essential for achieving reliable results.[11]
A. Materials and Reagents
-
This compound standard (≥95% purity)[2]
-
Stable isotope-labeled internal standard (IS), e.g., ¹³C₆-FICZ (if available)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Human or animal plasma (control and unknown samples)
-
Solid Phase Extraction (SPE) cartridges or 96-well plates
B. Sample Preparation (Protein Precipitation & SPE)
-
Thaw Plasma: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Spike Internal Standard: To 100 µL of plasma, add 10 µL of the internal standard working solution (concentration will depend on expected this compound levels and instrument sensitivity).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.[12]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% ACN with 0.1% FA). Vortex and transfer to an LC autosampler vial.
C. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is commonly used.[13]
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient might run from 10% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (MW: 284.31), a potential transition is m/z 285.1 → 256.1.[13]
D. Data Analysis
-
Standard Curve: Prepare a calibration curve by spiking known amounts of this compound standard into control plasma and processing them alongside the unknown samples.
-
Quantification: Calculate the peak area ratio of the this compound to the internal standard. Plot this ratio against the known concentrations of the standards to generate a linear regression curve.
-
Determine Concentration: Use the regression equation to determine the this compound concentration in the unknown samples.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For a small molecule like this compound, a competitive ELISA format is typically used.
Protocol: General Competitive ELISA for this compound
This protocol is based on the general principles of a competitive ELISA and should be adapted based on the specific instructions of a commercial kit.[14][15][16]
A. Materials and Reagents
-
ELISA kit for this compound (containing pre-coated plates, detection reagents, standards, and buffers)
-
Biological samples (plasma, serum, cell lysates)
-
Deionized water
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
B. Assay Procedure
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. This often involves reconstituting lyophilized components and diluting buffers.[16]
-
Standard and Sample Addition: Add a defined volume (e.g., 50 µL) of the this compound standard or prepared biological sample to the appropriate wells of the antibody-coated microplate.[17]
-
Competitive Reaction: Add the enzyme-conjugated this compound (e.g., HRP-FICZ) to each well. Incubate for the time and temperature specified in the protocol (e.g., 60 minutes at 37°C). During this step, free this compound in the sample will compete with the HRP-FICZ for binding to the limited number of capture antibodies on the plate.
-
Washing: After incubation, wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer to remove unbound reagents.[18]
-
Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-20 minutes). The HRP enzyme will catalyze the conversion of TMB into a blue-colored product.[15]
-
Stop Reaction: Add the stop solution to each well. This will change the color from blue to yellow and stop the enzymatic reaction.[17]
-
Read Absorbance: Immediately measure the optical density (OD) of each well using a microplate reader at 450 nm.
C. Data Analysis
-
Standard Curve: Plot the OD values of the standards against their known concentrations. In a competitive ELISA, the signal is inversely proportional to the amount of this compound in the sample.
-
Calculate Concentration: Determine the concentration of this compound in the unknown samples by interpolating their OD values from the standard curve.
Sample Preparation Protocols
Proper sample preparation is critical for accurate quantification and to minimize matrix effects.[19]
Protocol: Preparation of Cultured Cells
-
Harvest Cells: For suspension cells, pellet by centrifugation (300-400 x g for 5 minutes).[20] For adherent cells, wash with PBS, then detach using a cell scraper or a gentle enzyme like Accutase to preserve cell integrity.[21]
-
Cell Count: Perform a cell count to normalize the final this compound concentration to the number of cells.
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove media components.
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer for general protein extraction or acetonitrile for direct small molecule extraction).
-
Homogenization: Further disrupt cells by sonication or freeze-thaw cycles if necessary.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collection: Collect the supernatant for subsequent extraction and analysis as described in the LC-MS/MS or ELISA protocols.
Protocol: Preparation of Tissue Samples
-
Harvest and Weigh: Harvest tissue, rinse with ice-cold PBS, blot dry, and record the wet weight.
-
Homogenization: Add ice-cold homogenization buffer (e.g., PBS with protease inhibitors or an organic solvent) and homogenize the tissue using a mechanical homogenizer (e.g., bead beater or Dounce homogenizer) on ice.
-
Clarification: Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collection: Collect the supernatant (cytosolic fraction) for analysis. The final this compound concentration can be normalized to the initial tissue weight.
Quantitative Data Summary
The concentration of this compound in biological samples can vary significantly depending on the species, tissue, and exposure conditions (e.g., to UV light). The rapid metabolism of this compound complicates its detection and quantification in vivo.[22][23]
| Biological Matrix | Species | Dose/Condition | Time Point | Concentration | Method |
| Liver | Rat | 127.9 µg/kg (IP) | 1 h | ~11 nM | HPLC |
| Heart | Rat | 127.9 µg/kg (IP) | 2 h | 3.939 nM | HPLC |
| Serum | Rat | Spiked Sample | - | LOQ: 1.5 nM | HPLC |
| Brain | Rat | 127.9 µg/kg (IP) | 1 h | ~2.5 nM | HPLC |
| Testis | Rat | 127.9 µg/kg (IP) | 1 h | ~3.5 nM | HPLC |
Table compiled from data presented in a study on this compound pharmacokinetics in rats.[22] LOQ: Limit of Quantification; IP: Intraperitoneal injection.
References
- 1. 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. In vitro Treatment of Mouse and Human Cells with Endogenous Ligands for Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Aryl Hydrocarbon Receptor Ligand this compound Improves Left Ventricular Remodeling and Cardiac Function at the Onset of Pressure Overload-Induced Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.rug.nl [research.rug.nl]
- 11. rsc.org [rsc.org]
- 12. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. google.com [google.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-Formylindolo(3,2-b)carbazole (FICZ) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formylindolo(3,2-b)carbazole (FICZ) is a naturally occurring tryptophan photoproduct that has garnered significant interest in cell biology and drug development due to its role as a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating a wide array of cellular processes, including xenobiotic metabolism, immune responses, cell differentiation, and proliferation.[4] this compound's high affinity for the AHR (with a dissociation constant (Kd) of approximately 70 pM) makes it a valuable tool for studying AHR signaling pathways and their physiological and pathological implications.[5][6]
These application notes provide a comprehensive overview of the use of this compound in cell culture, including its mechanism of action, effects on various cell types, and detailed protocols for key experimental applications.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the AHR signaling pathway. In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to this compound, the AHR undergoes a conformational change, leading to its translocation into the nucleus.[2] In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding initiates the transcription of a battery of genes, most notably the cytochrome P450 family 1 (CYP1) enzymes, such as CYP1A1, CYP1A2, and CYP1B1.[4] These enzymes are involved in the metabolism of this compound itself, creating a negative feedback loop that results in the transient nature of AHR activation by this compound.[7][8]
Caption: this compound-mediated AHR signaling pathway.
Data Presentation
The following tables summarize quantitative data for the use of this compound in various cell culture applications.
Table 1: Effective Concentrations of this compound in Different Cell Lines
| Cell Line | Application | Effective Concentration Range | Incubation Time | Reference(s) |
| HaCaT (Human Keratinocytes) | Upregulation of filaggrin expression | 1 nM, 10 nM, 100 nM | 1, 3, 5 hours | [1] |
| HaCaT (Human Keratinocytes) | Induction of ROS generation | 1 nM - 1000 nM | 6 hours | [9][10] |
| HaCaT (Human Keratinocytes) | CYP1A1 mRNA induction | Starts at 100 pM | 0.5 - 24 hours | [7] |
| Normal Human Epidermal Keratinocytes (NHEK) | Upregulation of filaggrin expression | 1 nM, 10 nM, 100 nM | 1, 3, 5 hours | [1] |
| HepG2 (Human Hepatoma) | CYP1A1 induction (EROD assay) | EC50: 2.04 nM | 24 hours | [5] |
| HepG2 (Human Hepatoma) | Biphasic effect on cell proliferation | Growth stimulation at low concentrations, inhibition at high concentrations | 24 hours | [5] |
| Chicken Embryo Hepatocytes (CEH) | EROD activity | EC50: 0.016 nM (3h), 0.80 nM (8h), 11 nM (24h) | 3, 8, 24 hours | [5] |
| Mouse Hepatoma (Hepa-1) | Stimulation of cell proliferation | Not specified | 24 hours | [11] |
| Human Monocyte-derived Dendritic Cells | Inhibition of co-stimulatory molecule expression | Not specified | Not specified | |
| RAW 264.7 (Murine Macrophages) | Modulation of cytokine production | Not specified | 24 - 48 hours | [12] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
6-Formylindolo(3,2-b)carbazole (this compound) powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO.[1][13] To prepare a stock solution, dissolve this compound powder in DMSO to a desired concentration (e.g., 10 mM). Use fresh DMSO as it can absorb moisture, which may reduce solubility.[1]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in light-protected aliquots to avoid repeated freeze-thaw cycles.[3]
-
Note: this compound in DMSO solution can decompose when exposed to light and air.[14] For optimal results, prepare fresh dilutions in culture medium for each experiment and use them immediately. The final DMSO concentration in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT or Alamar Blue)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Caption: Workflow for a cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue reagent
-
DMSO (for MTT assay)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include appropriate controls: vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or controls.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
For MTT assay: a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.
-
For Alamar Blue assay: a. Add Alamar Blue reagent to each well and incubate for 1-4 hours at 37°C.[15] b. Measure fluorescence with excitation at 560 nm and emission at 590 nm.[15]
-
Calculate cell viability as a percentage relative to the untreated or vehicle control.
AHR Nuclear Translocation Assay (Immunofluorescence)
This protocol describes how to visualize the translocation of AHR from the cytoplasm to the nucleus upon this compound treatment.
Materials:
-
Cells grown on coverslips or in chamber slides
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against AHR
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and allow them to adhere.
-
Treat the cells with this compound (e.g., 100 nM) for a time course (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with the primary anti-AHR antibody diluted in blocking buffer overnight at 4°C.[1]
-
Wash the cells with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. AHR will appear diffuse in the cytoplasm in control cells and will accumulate in the nucleus in this compound-treated cells.[2]
Measurement of Cytokine Production (ELISA)
This protocol outlines the measurement of secreted cytokines in the cell culture supernatant following this compound treatment.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
24- or 48-well cell culture plates
-
This compound stock solution
-
Reagents for cell stimulation (if required, e.g., LPS)
-
ELISA kit for the cytokine of interest (e.g., IL-6, IL-10, TNF-α)
-
Microplate reader
Procedure:
-
Seed cells in a 24- or 48-well plate and allow them to adhere or stabilize.
-
Treat the cells with this compound at various concentrations. Include appropriate controls. If investigating the modulatory effect of this compound, co-treat with a stimulant like LPS.
-
Incubate the cells for a suitable period to allow for cytokine production and secretion (e.g., 24 or 48 hours).
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until analysis.
-
Perform the ELISA for the target cytokine according to the manufacturer's instructions.[6][16] This typically involves: a. Adding standards and samples to the antibody-coated plate. b. Incubating with a detection antibody. c. Adding a substrate to produce a colorimetric signal. d. Stopping the reaction and measuring the absorbance.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Analysis of T-cell Differentiation by Flow Cytometry
This protocol provides a framework for assessing the effect of this compound on the differentiation of naive T-cells into different subsets (e.g., Th17, Treg).
Caption: Workflow for T-cell differentiation analysis.
Materials:
-
Naive CD4+ T-cells isolated from peripheral blood or spleen
-
T-cell culture medium (e.g., RPMI-1640 supplemented with FBS, L-glutamine, and antibiotics)
-
Anti-CD3 and anti-CD28 antibodies for T-cell activation
-
Cytokines for directing differentiation (e.g., TGF-β and IL-6 for Th17; TGF-β and IL-2 for Treg)
-
This compound stock solution
-
PMA (phorbol 12-myristate 13-acetate), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for restimulation
-
Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A, anti-FoxP3)
-
Fixation/Permeabilization buffers for intracellular staining
-
Flow cytometer
Procedure:
-
Isolate naive CD4+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Activate the T-cells with plate-bound or soluble anti-CD3 and anti-CD28 antibodies in the presence of polarizing cytokines.
-
Add this compound at the desired concentration or the vehicle control to the cultures.
-
Culture the cells for 3-5 days.
-
For intracellular cytokine staining, restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein transport inhibitor.
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells according to the manufacturer's protocol for the intracellular staining buffers.
-
Stain for intracellular markers (e.g., IL-17A for Th17 cells, FoxP3 for Treg cells).
-
Analyze the stained cells using a flow cytometer. Gate on the CD4+ T-cell population and quantify the percentage of cells expressing the markers of interest.
Conclusion
This compound is a powerful and versatile tool for investigating AHR biology in a wide range of cell culture systems. Its high affinity and transient activation of the AHR pathway make it a more physiologically relevant ligand compared to xenobiotics like TCDD. By utilizing the protocols and data presented in these application notes, researchers can effectively employ this compound to elucidate the intricate roles of the AHR in health and disease, and to explore its potential as a therapeutic target. Careful consideration of this compound's stability and the use of appropriate controls are essential for obtaining reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The tryptophan-derived endogenous arylhydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole (this compound) is a nanomolar UVA-photosensitizer in epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Exposure and Viral Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Tryptophan Photoproduct this compound Upregulates IL1A, IL1B, and IL6 Expression via Oxidative Stress in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assay [bio-protocol.org]
- 16. m.youtube.com [m.youtube.com]
Application Notes & Protocols: 6-Formylindolo(3,2-b)carbazole (FICZ) for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
6-Formylindolo(3,2-b)carbazole (FICZ) is a potent, endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in a wide array of physiological and pathological processes.[1][2][3] Originally identified as a photoproduct of tryptophan, this compound is now recognized as a key physiological regulator of the AHR signaling pathway.[4] Its role in modulating immune responses, cell differentiation, and homeostasis has made it a valuable tool for in vivo research in various fields, including immunology, toxicology, and cancer biology.[1][2][5] this compound's biological effects are tightly regulated by a negative feedback loop involving its own metabolism by cytochrome P450 enzymes, primarily CYP1A1, which is induced upon AHR activation.[3][5][6] This rapid degradation leads to transient AHR activation, a key feature distinguishing its effects from those of persistent synthetic AHR ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3]
These application notes provide a comprehensive overview of the use of this compound in in vivo studies, including detailed experimental protocols, a summary of quantitative data from various research models, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Data Presentation
The following table summarizes the in vivo effects of this compound across different animal models and disease contexts, highlighting the dose-dependent nature of its activity.
| Animal Model | Disease/Study Context | Route of Administration | Dose(s) | Vehicle | Key In Vivo Effects | Reference(s) |
| C57BL/6 Mice | Viral Infection (VSV) | Intraperitoneal (i.p.) | 2 mg/mouse | Corn Oil | Suppressed type I interferon (IFN) production; promoted viral titer levels in sera. | [1][2] |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Intraperitoneal (i.p.) | 50-100 µg/kg | Not specified | Increased numbers of IL-17- and IL-22-producing cells in the spinal cord and splenocytes; worsened disease outcome. | [7] |
| C57BL/6 Mice | Experimental Arthritis | Intraperitoneal (i.p.) | 28 µg/kg (weekly) or 90 µg/kg (two injections) | Not specified | Increased IL-17-dependent disease aggravation. | [7] |
| C57BL/6 Mice | Lipopolysaccharide (LPS)-induced Airway Inflammation | Intratracheal | < 1 µg/kg | Not specified | Enhanced airway inflammation and pro-inflammatory cytokines in bronchoalveolar lavage fluids. | [7] |
| C57BL/6 Mice | Bacterial Infection (Listeria monocytogenes) | Intraperitoneal (i.p.) | 100 µg/kg (daily) | Not specified | Dramatically reduced mortality. | [4] |
| Mice | Pressure Overload-Induced Heart Failure (TAC) | Intraperitoneal (i.p.) | 5 mg/kg | DMSO | Improved left ventricular remodeling and cardiac function; activated the AHR pathway in heart tissue. | [8] |
| Rats | Pharmacokinetics Study | Intraperitoneal (i.p.) | 42.6, 85.2, 127.9, and 426.4 µg/kg | Not specified | The liver was the primary organ for this compound distribution, with peak concentrations at 1 hour. Rapid metabolism was observed. | [9][10] |
| Zebrafish (Danio rerio) Embryos | Developmental Toxicity with CYP1A knockdown | Waterborne | Not specified | Not specified | With CYP1A knockdown, this compound increased mortality, pericardial edema, and circulation failure, and potentiated Ahr2-regulated gene expression. | [3][6] |
Experimental Protocols
Protocol 1: In Vivo Treatment with this compound for Viral Infection Studies in Mice
This protocol is adapted from studies investigating the role of AHR activation by this compound on the innate immune response to viral infection.[1][2]
Materials:
-
6-Formylindolo(3,2-b)carbazole (this compound)
-
Corn oil
-
Vesicular Stomatitis Virus (VSV)
-
Phosphate-buffered saline (PBS)
-
8-10 week old C57BL/6 mice
-
Syringes and needles for intraperitoneal injection
-
Microcentrifuge tubes
-
Centrifuge
-
ELISA kit for mouse IFN-beta
-
Vero cells for plaque assay
Procedure:
-
Preparation of this compound Solution:
-
In Vivo this compound Administration:
-
Administer 200 µl of the 10 mg/ml this compound solution (2 mg per mouse) via intraperitoneal (i.p.) injection.
-
For the control group, inject 200 µl of corn oil.[2]
-
-
Viral Infection:
-
Twelve hours after this compound or vehicle treatment, infect the mice intraperitoneally with VSV.
-
Prepare the VSV inoculum by diluting the stock to 1.5 x 10⁹ PFU/ml in PBS.
-
Inject 200 µl of the virus solution (3 x 10⁸ PFU per mouse).[1]
-
-
Sample Collection and Analysis:
-
At a designated time point post-infection (e.g., 24 hours), collect blood via cardiac puncture.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the serum.[1][2]
-
IFN-beta Measurement: Quantify serum IFN-beta levels using a commercially available ELISA kit according to the manufacturer's instructions.[1][2]
-
Viral Titer Measurement: Determine the viral titer in the serum using a plaque-forming assay on Vero cells.[1][2]
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
This protocol provides a framework for assessing the pharmacokinetics and tissue distribution of this compound.[9][10]
Materials:
-
This compound
-
Appropriate vehicle for administration
-
Male Sprague-Dawley rats
-
Syringes and needles for i.p. injection
-
Surgical tools for tissue harvesting
-
Homogenizer
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
-
Microsomes for EROD assay
Procedure:
-
This compound Administration:
-
Administer this compound intraperitoneally to rats at various doses (e.g., 42.6 µg/kg, 85.2 µg/kg, 127.9 µg/kg, and 426.4 µg/kg).[10]
-
-
Sample Collection:
-
Sample Preparation and Analysis:
-
Process tissue samples by homogenization.
-
Extract this compound from plasma and tissue homogenates.
-
Quantify this compound concentrations using a validated HPLC method with fluorescence detection.
-
-
CYP1A1 Activity Assay (EROD Assay):
-
Prepare microsomes from the liver and other relevant tissues.
-
Measure ethoxyresorufin-O-deethylase (EROD) activity as a marker for CYP1A1 induction. This activity is often inversely correlated with this compound levels due to metabolic degradation.[9]
-
Signaling Pathways and Experimental Workflows
This compound-AHR Signaling Pathway
This compound is a high-affinity ligand for the Aryl Hydrocarbon Receptor. Upon binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. A key target gene is CYP1A1, which encodes an enzyme that metabolizes this compound, creating a negative feedback loop. This pathway can influence a variety of downstream cellular responses, including the differentiation of immune cells.
Caption: The this compound-AHR signaling pathway leading to gene transcription and immune modulation.
Experimental Workflow for In Vivo this compound Studies
The following diagram outlines a typical workflow for an in vivo study investigating the effects of this compound.
Caption: A generalized experimental workflow for in vivo studies using this compound.
This compound's Dual Role in Immune Regulation
This compound exhibits a dose-dependent and context-specific role in modulating immune responses. Low doses can be pro-inflammatory, promoting Th17 differentiation, while higher doses or different contexts can lead to immunosuppressive effects through the induction of regulatory T cells (Tregs) or other mechanisms.
Caption: Dose-dependent modulation of immune responses by this compound via AHR activation.
References
- 1. This compound Exposure and Viral Infection in Mice [bio-protocol.org]
- 2. This compound Exposure and Viral Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological effects of 6-formylindolo[3,2-b]carbazole (this compound) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological effects of 6-formylindolo[3,2-b]carbazole (this compound) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 8. The Aryl Hydrocarbon Receptor Ligand this compound Improves Left Ventricular Remodeling and Cardiac Function at the Onset of Pressure Overload-Induced Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Experimental Applications of FICZ in Immunology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-formylindolo[3,2-b]carbazole (FICZ) is a potent endogenous agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor crucial for modulating immune responses.[1][2] this compound is a tryptophan derivative that can be generated by exposure to UV light or through enzymatic processes.[3][4] Its role in immunology is complex and context-dependent, often exhibiting a dual nature in promoting either pro-inflammatory or anti-inflammatory responses. This document provides detailed application notes and protocols for the experimental use of this compound in immunological research, focusing on its effects on T cell differentiation and its application in various disease models.
Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
This compound exerts its immunomodulatory effects primarily through the activation of the AhR signaling pathway. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding to a ligand such as this compound, the AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme that metabolizes this compound, creating a negative feedback loop.[2]
The immunological outcomes of AhR activation by this compound are highly dependent on the dose and the local cytokine milieu.[2]
References
- 1. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Consequences of Two Distinct AhR Ligands on Innate and Adaptive Immune Responses to Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for 6-Formylindolo(3,2-b)carbazole (FICZ) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formylindolo(3,2-b)carbazole (FICZ) is a naturally occurring tryptophan derivative that has garnered significant attention in cancer research due to its potent activity as an endogenous agonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a complex and often contradictory role in carcinogenesis, acting as both a tumor suppressor and a promoter depending on the cellular context and the nature of the activating ligand. This compound, with its high affinity for the AHR, serves as a critical tool for elucidating the intricate signaling pathways governed by this receptor and for exploring its therapeutic potential in various cancers.
These application notes provide a comprehensive overview of the role of this compound in cancer research, including its mechanism of action, effects on different cancer cell types, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the AHR signaling pathway. In its inactive state, the AHR resides in the cytoplasm as part of a protein complex. Upon binding by a ligand such as this compound, the AHR translocates to the nucleus, dissociates from its chaperone proteins, and heterodimerizes with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.
A key target gene of the AHR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various compounds, including this compound itself. This creates a negative feedback loop where this compound induces its own degradation, resulting in a transient activation of the AHR pathway.[1] This transient signaling is believed to be crucial for its physiological roles and distinguishes its effects from those of persistent AHR agonists like dioxins.
The downstream effects of AHR activation by this compound in cancer cells are multifaceted and can include:
-
Cell Cycle Arrest and Apoptosis: In several cancer cell lines, this compound has been shown to inhibit cell proliferation and induce programmed cell death (apoptosis).[2][3]
-
Modulation of Other Signaling Pathways: The AHR pathway can crosstalk with other critical signaling pathways involved in cancer, such as those regulated by the androgen receptor (AR).[4]
-
Differentiation: this compound can promote the differentiation of cancer cells, potentially reducing their malignancy.[1]
-
Immune Modulation: The AHR is a key regulator of immune responses, and this compound can influence the tumor microenvironment by modulating the activity of various immune cells.
It is important to note that the concentration of this compound can determine its effect. Low, physiological concentrations may have anti-tumor effects, while high concentrations could potentially promote cancer progression in some contexts.[1]
Applications in Cancer Research
This compound is a valuable tool for investigating the role of the AHR in various cancer types.
-
Breast Cancer: In MCF-7 breast cancer cells, this compound has been shown to have antiproliferative and anti-migratory effects, potentially through the regulation of microRNAs.[5]
-
Prostate Cancer: In LNCaP prostate cancer cells, this compound has demonstrated anti-androgenic effects by modulating the androgen receptor signaling pathway, suggesting its potential as a therapeutic agent for prostate cancer.[4]
-
Liver Cancer: In HepG2 liver cancer cells, this compound exhibits a biphasic effect, stimulating cell growth at low concentrations and inhibiting it at higher concentrations by inducing apoptosis through a mitochondrial-dependent pathway.[2][6][7]
-
Lung Cancer: Research suggests that AHR activation can suppress lung cancer metastasis, highlighting a potential therapeutic avenue.[8]
-
Melanoma: this compound has been shown to inhibit DNA synthesis and promote apoptosis in melanoma cells.[3]
Quantitative Data
The following table summarizes the effective concentrations of this compound in various cancer cell lines. It is important to note that direct IC50 values for cell viability are not consistently reported in the literature, with many studies focusing on the EC50 for AHR activation (e.g., CYP1A1 induction).
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HepG2 | Liver Cancer | EC50 (EROD activity, 3h) | 0.016 nM | [7] |
| HepG2 | Liver Cancer | EC50 (EROD activity, 8h) | 0.80 nM | [7] |
| HepG2 | Liver Cancer | EC50 (EROD activity, 24h) | 11 nM | [7] |
Note: EROD (Ethoxyresorufin-O-deethylase) is a common assay to measure CYP1A1 activity, a downstream target of AHR. Lower EC50 values indicate higher potency in activating the AHR pathway. The time-dependent increase in EC50 reflects the metabolic degradation of this compound.
Experimental Protocols
In Vitro Studies
1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines (e.g., MCF-7, A549, HepG2, LNCaP).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from a stock solution. A typical concentration range to test is 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
2. Western Blot for AHR Pathway Activation
This protocol describes the detection of AHR and its target protein CYP1A1 in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-AHR, anti-CYP1A1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 100 nM) or vehicle control for a specific time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AHR, CYP1A1, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of AHR and CYP1A1 to the loading control.
3. Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression
This protocol outlines the measurement of CYP1A1 gene expression in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for CYP1A1 and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the Western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for CYP1A1 and the reference gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in CYP1A1 mRNA expression in this compound-treated cells compared to the vehicle control.
Visualizations
References
- 1. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, this compound, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The highly bioactive molecule and signal substance 6-formylindolo[3,2-b]carbazole (this compound) plays bi-functional roles in cell growth and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Tryptophan-Derived AhR Ligands, Kynurenine, Kynurenic Acid and this compound, on Proliferation, Cell Cycle Regulation and Cell Death of Melanoma Cells-In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-androgenic effect of 6-formylindolo[3,2-b]carbazole (this compound) in LNCaP cells is mediated by the aryl hydrocarbon-androgen receptors cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aryl hydrocarbon receptor: An emerging player in breast cancer pathogenesis and its potential as a drug target (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Functional screening identifies aryl hydrocarbon receptor as suppressor of lung cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FICZ-Protein Binding
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for studying the binding of 6-formylindolo[3,2-b]carbazole (FICZ) to its primary protein target, the Aryl Hydrocarbon Receptor (AhR), as well as for identifying novel protein interactors.
Introduction
6-formylindolo[3,2-b]carbazole (this compound) is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in a variety of cellular processes, including xenobiotic metabolism, immune responses, and cell cycle regulation. This compound binds to AhR with high affinity, initiating a signaling cascade that leads to the transcription of target genes, most notably Cytochrome P450 1A1 (CYP1A1). Understanding the molecular interactions between this compound and its protein targets is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the AhR pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data related to this compound-protein binding, primarily with its well-characterized target, the Aryl Hydrocarbon Receptor (AhR).
| Parameter | Value | Protein | Method | Reference |
| Dissociation Constant (Kd) | 70 pM | Aryl Hydrocarbon Receptor (AhR) | Radioligand Binding Assay | [1] |
| EC50 (CYP1A1 Induction) | ~1 nM | Aryl Hydrocarbon Receptor (AhR) | EROD Assay in HepG2 cells | [1] |
| Effective Concentration (in vitro) | 0.01 nM - 1 µM | Aryl Hydrocarbon Receptor (AhR) | Cellular Assays (e.g., CYP1A1 activity) | [1] |
Signaling Pathway
Upon binding to this compound, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.
Caption: this compound-mediated AhR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound-protein binding.
Competitive Radioligand Binding Assay for AhR
This assay is used to determine the binding affinity of this compound for AhR by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Preparation of Cytosolic Extract:
-
Culture murine Hepa1c1c7 cells to confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., HEGT buffer: 25 mM HEPES, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.6) and incubate on ice for 30 minutes.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a microcentrifuge tube, combine the cytosolic extract (final concentration ~1-2 mg/mL protein) with a fixed concentration of a radiolabeled AhR ligand, such as 2 nM [3H]-TCDD.
-
Add increasing concentrations of unlabeled this compound (e.g., from 1 pM to 1 µM).
-
Include control tubes:
-
Total binding: Cytosol and [3H]-TCDD only.
-
Non-specific binding: Cytosol, [3H]-TCDD, and a 200-fold molar excess of an unlabeled competitor (e.g., TCDF).
-
Vehicle control: Cytosol, [3H]-TCDD, and the vehicle used to dissolve this compound (e.g., DMSO).
-
-
Incubate the reactions at room temperature for 2 hours.
-
-
Separation of Bound and Free Ligand:
-
Prepare a slurry of hydroxylapatite (HAP) in HEGT buffer.
-
Add the HAP slurry to each reaction tube and incubate on ice for 30 minutes with occasional vortexing.
-
Wash the HAP pellets three times with ice-cold HEGT buffer by centrifugation and resuspension.
-
-
Quantification and Analysis:
-
Resuspend the final HAP pellet in a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the dissociation constant (Kd) for this compound using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/KL), where [L] is the concentration of the radioligand and KL is its dissociation constant.
-
Pull-Down Assay with Biotinylated this compound
This method is used to identify proteins that bind to this compound by using a biotinylated version of the molecule to "pull down" interacting partners from a cell lysate.
Workflow:
Caption: Workflow for a pull-down assay with biotinylated this compound.
Protocol:
-
Preparation of Biotinylated this compound Probe:
-
Synthesize a this compound derivative with a linker arm terminating in a biotin moiety. The linker should be of sufficient length to minimize steric hindrance.
-
-
Cell Lysis:
-
Treat cells of interest (e.g., HepG2) with the biotinylated this compound probe or vehicle control for a specified time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pull-Down:
-
Pre-clear the cell lysate by incubating with streptavidin-agarose or magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the biotinylated this compound probe (or biotin alone as a negative control) for 2-4 hours at 4°C with gentle rotation.
-
Add streptavidin-conjugated beads to the lysate and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Collect the beads by centrifugation or using a magnetic stand.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining.
-
Excise unique protein bands that appear in the biotinylated this compound lane but not in the control lane.
-
Identify the proteins by mass spectrometry (e.g., LC-MS/MS).
-
Photoaffinity Labeling for Target Identification
This technique uses a photo-reactive derivative of this compound to covalently crosslink to its binding partners upon UV irradiation, allowing for their identification.
Workflow:
Caption: Workflow for photoaffinity labeling.
Protocol:
-
Probe Synthesis:
-
Synthesize a this compound analog containing a photo-reactive group (e.g., a diazirine) and a bio-orthogonal handle (e.g., a terminal alkyne) for subsequent click chemistry.
-
-
Labeling in Live Cells:
-
Treat cells with the photo-reactive this compound probe for an appropriate time to allow for cellular uptake and binding to target proteins.
-
Include a control where cells are pre-incubated with an excess of unlabeled this compound to demonstrate competitive binding.
-
-
UV Cross-linking:
-
Expose the cells to UV light (e.g., 365 nm) for a short duration to activate the diazirine group and induce covalent cross-linking to interacting proteins.
-
-
Cell Lysis and Click Chemistry:
-
Lyse the cells in a buffer containing SDS to denature proteins.
-
Perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction to attach a reporter tag, such as biotin-azide, to the alkyne handle on the this compound probe.
-
-
Enrichment and Proteomic Analysis:
-
Enrich the biotin-labeled proteins using streptavidin beads.
-
Wash the beads to remove non-labeled proteins.
-
Digest the enriched proteins on-bead with trypsin.
-
Analyze the resulting peptides by quantitative mass spectrometry to identify and quantify the proteins that were specifically labeled by the this compound probe.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the real-time binding kinetics and affinity of this compound to a purified protein.
Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR).
Protocol:
-
Protein Immobilization:
-
Purify the target protein (e.g., recombinant AhR).
-
Immobilize the protein onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling). Aim for a low to moderate immobilization density to avoid mass transport limitations.
-
A reference flow cell should be prepared in the same way but without the immobilized protein to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Measurement:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). It is important to have a small percentage of DMSO in the running buffer to ensure this compound solubility, and this DMSO concentration should be matched in the this compound samples.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the association of this compound with the immobilized protein in real-time.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the this compound-protein complex.
-
-
Surface Regeneration:
-
If the binding is reversible, the surface may regenerate during the dissociation phase. If not, inject a regeneration solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound this compound.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
References
Application Notes and Protocols for Assessing the Biological Activity of 6-formylindolo[3,2-b]carbazole (FICZ)
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-formylindolo[3,2-b]carbazole (FICZ) is a photoproduct of tryptophan and a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR).[1][2] Its biological activities are diverse, ranging from the induction of xenobiotic-metabolizing enzymes to the modulation of immune responses.[1][2] These application notes provide detailed protocols for assessing the biological activity of this compound, focusing on its interaction with the AhR signaling pathway and its effects on immune cell differentiation.
Data Presentation
The following tables summarize quantitative data related to the biological activity of this compound, providing a reference for expected experimental outcomes.
Table 1: this compound-Mediated AhR Activation and CYP1A1 Induction
| Parameter | Cell Line | Concentration of this compound | Result | Reference |
| EC50 for AhR Activity | HepG2 | 0.26 nM | 8-fold more potent than this compound | [3] |
| CYP1A1 mRNA Induction | HaCaT | 5 pM | Significant enhancement within 2 hours | [4] |
| CYP1A1 mRNA Induction | HaCaT | 100 pM | Increased mRNA levels | [5] |
| CYP1A1 Protein Induction | HepG2 | 3-10 nM | Dose-dependent increase | [3] |
| EROD Activity | HaCaT | 5 nM (co-treated with 0.5 µM αNF) | 9-fold enhancement at 24 hours | [6] |
| EROD Activity | HepG2 | 80 nM | 59-fold increase over DMSO | [3] |
Table 2: Effects of this compound on T-cell Differentiation
| T-cell Subset | Condition | This compound Concentration | Effect | Reference |
| Th17 Cells | In vitro differentiation | Not specified | Promotes IL-17 and IL-22 expression | [2] |
| Th17 Cells | In vivo (EAE model) | 50 µg/kg | Enhances IL-17 production | [1][7] |
| Regulatory T cells (Tregs) | In vitro differentiation | Not specified | Does not induce Treg differentiation | [2] |
| Regulatory T cells (Tregs) | In vivo (alloresponse model) | Low dose | Does not induce Tregs | [1][7] |
Signaling Pathways
The biological activity of this compound is primarily mediated through the AhR signaling pathway, which in turn can interact with other key cellular signaling cascades.
References
- 1. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Influences of the Aryl Hydrocarbon Receptor on Th17 Mediated Responses in vitro and in vivo | PLOS One [journals.plos.org]
- 3. Synthesis and Biological Evaluation of this compound Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological effects of 6-formylindolo[3,2-b]carbazole (this compound) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Induction of CYP1A1 Expression Using FICZ
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-formylindolo[3,2-b]carbazole (FICZ) is a potent endogenous agonist of the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor that plays a crucial role in the regulation of xenobiotic metabolism.[1][2] Upon binding to this compound, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[2][3] One of the most prominent target genes of the AHR is Cytochrome P450 1A1 (CYP1A1), a key enzyme involved in the metabolism of various endogenous and exogenous compounds.[1][4][5]
This compound is notable for its high affinity for the AHR, with a dissociation constant (Kd) of approximately 70 pM.[1][6] Interestingly, this compound is also a substrate for the CYP1A1 enzyme it induces.[4][7] This creates a negative feedback loop where the induction of CYP1A1 leads to the rapid metabolism of this compound, resulting in a transient induction of gene expression.[4][7] This characteristic makes this compound a valuable tool for studying the dynamics of AHR signaling and CYP1A1 regulation.
These application notes provide detailed protocols for utilizing this compound to induce CYP1A1 expression in both in vitro and in vivo models, along with data presentation and visualization of the underlying signaling pathway and experimental workflows.
Signaling Pathway
The induction of CYP1A1 by this compound follows the canonical AHR signaling pathway.
Experimental Protocols
In Vitro Induction of CYP1A1 in Cell Culture
This protocol is a general guideline and may require optimization for specific cell lines. Human keratinocytes (HaCaT) and hepatoma cell lines (e.g., HepG2, Hepa-1) are commonly used.[6][7][8]
Materials:
-
Cell line of interest (e.g., HaCaT, HepG2)
-
Complete cell culture medium
-
This compound (6-formylindolo[3,2-b]carbazole)
-
DMSO (vehicle for this compound)
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction (e.g., TRIzol) or protein lysis buffer
-
Reagents and equipment for qRT-PCR or Western blotting
Procedure:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere and reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations. A vehicle control (DMSO only) should be prepared at the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points. For time-course experiments, typical time points range from 1 to 24 hours.[8] Due to the transient nature of this compound-induced expression, early time points (e.g., 1, 3, 6 hours) are often crucial.[8]
-
Harvesting:
-
For RNA analysis (qRT-PCR): Wash the cells with PBS and then lyse the cells directly in the well using an appropriate RNA lysis buffer. Proceed with RNA extraction and qRT-PCR to measure CYP1A1 mRNA levels.
-
For protein analysis (Western Blot or EROD assay): Wash the cells with PBS and lyse them using a suitable protein lysis buffer. Determine the protein concentration and proceed with Western blotting for CYP1A1 protein or measure CYP1A1 enzymatic activity using the EROD assay.
-
Measurement of CYP1A1 Activity: Ethoxyresorufin-O-deethylase (EROD) Assay
The EROD assay is a common method to determine the enzymatic activity of CYP1A1.
Materials:
-
Treated cells in a multi-well plate
-
PBS
-
50 mM Sodium Phosphate buffer (NaHPO4), pH 8.0
-
7-ethoxyresorufin
-
Resorufin standard
-
Plate reader with fluorescence capabilities
Procedure:
-
After treating the cells with this compound, remove the treatment medium and wash the cells with PBS.
-
Add 300 µl of 50 mM NaHPO4 buffer (pH 8.0) containing 2 µM 7-ethoxyresorufin to each well.[5]
-
Incubate the plate at 37°C for 20 minutes.[5]
-
Stop the reaction by removing the medium.
-
Measure the fluorescence of the produced resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).
-
A standard curve with known concentrations of resorufin should be prepared to quantify the results.
-
Normalize the EROD activity to the protein concentration of each well.
Data Presentation
Dose-Response of this compound on CYP1A1 Expression
The following table summarizes representative data on the dose-dependent induction of CYP1A1 by this compound in different cell lines.
| Cell Line | Concentration Range | Endpoint | Incubation Time | Fold Induction (approx.) | Reference |
| HaCaT | 100 pM - 1 µM | CYP1A1 mRNA | 0.5 h | Significant induction at 100 pM | [7] |
| HepG2 | 0.01 nM - 1 µM | CYP1A1 Activity | 24 h | Sustained activity | [6] |
| CEH | 10 pM - 30,000 nM | EROD Activity | 3, 8, 24 h | EC50: 0.016 nM (3h), 0.80 nM (8h), 11 nM (24h) | [6] |
| Caco-2 | 10 nM | CYP1A1 mRNA | 8 h | ~15-fold | [5] |
Time-Course of this compound-Mediated CYP1A1 Induction
The transient nature of this compound-induced CYP1A1 expression is a key consideration.
| Cell Line/Model | This compound Concentration | Endpoint | Peak Induction | Observation | Reference |
| HaCaT | 5 pM | CYP1A1 mRNA | Within 2 h | Transient induction | [8] |
| C57BL/6J Mice (in vivo) | 10 ng (topical) | CYP1A1 mRNA | Time-dependent | Pronounced induction in ear, adipose, liver | [8] |
| Zebrafish Embryos | 100 nM | CYP1A mRNA | 6 h | Transient, with subsequent reduction | [9] |
| HL-60 | 100 nM | CYP1A1 mRNA | 2 h | Significant upregulation | [10] |
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Aryl Hydrocarbon Receptor Ligand this compound Improves Left Ventricular Remodeling and Cardiac Function at the Onset of Pressure Overload-Induced Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist this compound as a mechanism for activation of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological effects of 6-formylindolo[3,2-b]carbazole (this compound) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Synthesizing Nature's Own AHR Modulator: A Guide to FICZ Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 6-formylindolo[3,2-b]carbazole (FICZ) and its derivatives. This compound, a photoproduct of tryptophan, is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a key regulator of cellular metabolism, immune responses, and tumorigenesis. The synthetic methods detailed herein offer a reproducible and scalable approach for obtaining this compound and its analogs for research and drug development purposes.
Data Summary: Potency of this compound and Its Derivatives
The biological activity of this compound and its derivatives is primarily assessed through their ability to activate the AHR signaling pathway. The half-maximal effective concentration (EC50) is a key metric for quantifying the potency of these compounds. The following table summarizes the AHR activation potency of this compound and several of its analogs.
| Compound | Description | EC50 (nM) | Reference |
| This compound (1) | 6-formylindolo[3,2-b]carbazole | 10 | [1] |
| ICZ (12) | Indolo[3,2-b]carbazole (unsubstituted) | Slightly less potent than this compound | [1] |
| Compound 9 | 6-carboxyindolo[3,2-b]carbazole | Much less potent than this compound | [1] |
| Compound 10 | 6-(ethoxycarbonyl)indolo[3,2-b]carbazole | Much less potent than this compound | [1] |
| Compound 11 | 6-(hydroxymethyl)indolo[3,2-b]carbazole | Much less potent than this compound | [1] |
| Compound 11e | A this compound analogue | 0.26 | [2] |
| Quinone (13) | Photodecomposition product of this compound | 70 | [3] |
Experimental Protocols
Protocol 1: Gram-Scale Synthesis of this compound
This protocol is adapted from a reported efficient and scalable synthesis of this compound.[1][4] The overall workflow is depicted in the diagram below.
Materials:
-
1-(Phenylsulfonyl)-1H-indole
-
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde
-
n-Butyllithium (n-BuLi) in hexane
-
2-Methyltetrahydrofuran (2-MeTHF), dry
-
Tetrahydrofuran (THF), dry
-
Lithium aluminum hydride (LiAlH4)
-
Ethyl oxalyl chloride (EtO2CCOCl)
-
Pyridine
-
Methanesulfonic acid (MeSO3H)
-
Dioxane
-
Borane dimethyl sulfide complex (BH3·Me2S)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Synthesis of (1-(Phenylsulfonyl)-1H-indol-2-yl)(1-(phenylsulfonyl)-1H-indol-3-yl)methanol (5):
-
Dissolve 1-(phenylsulfonyl)-1H-indole (9.02 g, 35.0 mmol) in dry 2-MeTHF (200 mL) and cool to -78 °C.
-
Slowly add 1.6 M n-butyllithium in hexane (28 mL, 44.8 mmol) over 15 minutes.
-
Warm the mixture to room temperature and stir for 30-60 minutes.
-
Cool the resulting slurry back to -78 °C.
-
Add a solution of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde (10 g, 35 mmol) in THF (110 mL) dropwise over 20 minutes.
-
After the reaction is complete (monitored by TLC or LCMS), quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by silica gel chromatography to yield compound 5 .[1]
-
-
Synthesis of crude 3,3'-diindolylmethane derivative (6):
-
To a suspension of lithium aluminum hydride (9.42 g, 248 mmol) in dry 2-MeTHF (250 mL) at -20 °C, slowly add a solution of compound 5 (15.4 g, 27.4 mmol) in 2-MeTHF (100 mL).
-
Reflux the mixture for 6.5 hours and then stir at room temperature overnight.
-
Carefully quench the reaction and perform a Fieser workup. The resulting crude material 6 is used in the next step without further purification due to its limited stability.[1]
-
-
Synthesis of Ethyl 2-oxo-2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)acetate (7):
-
Follow the procedure for acylation of the diindolylmethane derivative.[1]
-
-
Synthesis of Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate (8):
-
Subject the acylated product to acid-mediated cyclization to form the indolo[3,2-b]carbazole core.[1]
-
-
Synthesis of (5,11-Dihydroindolo[3,2-b]carbazol-6-yl)methanol (11):
-
Reduce the ester 8 to the corresponding alcohol 11 .[1]
-
-
Synthesis of 6-Formylindolo[3,2-b]carbazole (this compound, 1):
-
Oxidize the alcohol 11 to the final product, this compound (1 ).[1]
-
Purification:
-
Due to the poor solubility of the carbazole intermediates, purification can be challenging.[4] For the final product, crystallization can be employed as an alternative to column chromatography for gram-scale synthesis.[5]
Characterization:
-
Confirm the identity and purity of the synthesized compounds using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][6]
Protocol 2: Synthesis of this compound Analogs
The synthesis of this compound analogs often follows a similar strategy, with modifications to introduce different functional groups at the 6-position or on the carbazole ring. A general approach involves:
-
Preparation of a suitable indolo[3,2-b]carbazole intermediate. This can be achieved through methods similar to those described for this compound synthesis.
-
Functional group manipulation. For example, a nucleophilic substitution (SN2) reaction can be performed on a carbazole intermediate with various alkyl halides to introduce different R2 substituents.[1]
-
Final conversion steps. This may involve reduction and oxidation sequences to obtain the desired this compound analog.[1]
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound and its derivatives exert their biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][7] The canonical AHR signaling pathway is illustrated below.
Pathway Description:
-
Ligand Binding: In its inactive state, the AHR resides in the cytoplasm in a complex with several chaperone proteins, including Heat Shock Protein 90 (Hsp90), AHR-interacting protein (AIP), and p23.[7][8] this compound, or another AHR agonist, enters the cell and binds to the AHR.
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AHR, causing the release of the chaperone proteins. This exposes a nuclear localization signal, allowing the AHR-ligand complex to translocate into the nucleus.[7]
-
Heterodimerization: In the nucleus, the AHR-ligand complex forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[7]
-
DNA Binding and Gene Transcription: This AHR-ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.[7] This binding initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of xenobiotics and endogenous compounds, including this compound itself, creating a negative feedback loop.[1][4]
References
- 1. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of this compound Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
6-Formylindolo(3,2-b)carbazole (FICZ): A Versatile Tool for Aryl Hydrocarbon Receptor (AHR) Research
Application Notes and Protocols
Introduction
6-Formylindolo(3,2-b)carbazole (FICZ) is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial in regulating xenobiotic metabolism, immune responses, and cell differentiation.[1][2][3][4] Derived from the photo-oxidation of tryptophan, this compound exhibits high binding affinity for the AHR, comparable to or even exceeding that of the archetypal synthetic ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[5][6][7] Unlike TCDD, which is metabolically persistent and leads to sustained AHR activation, this compound is rapidly metabolized by the AHR-inducible cytochrome P450 enzyme CYP1A1.[3][8][9][10] This rapid degradation creates a negative feedback loop, resulting in transient AHR activation, which is thought to be more physiologically relevant for studying endogenous AHR signaling.[1][3][8] These characteristics make this compound an invaluable tool for researchers investigating the physiological and pathophysiological roles of the AHR.
These application notes provide an overview of this compound's utility in AHR research, including its key applications, quantitative data, and detailed experimental protocols.
Data Presentation
Table 1: Physicochemical and Binding Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 284.31 g/mol | [4][11] |
| Formula | C₁₉H₁₂N₂O | [4][11] |
| CAS Number | 172922-91-7 | [4][11] |
| Appearance | Light yellow to yellow solid | [11] |
| Solubility | Soluble in DMSO (up to 25 mM) | [4] |
| AHR Binding Affinity (Kd) | 70 pM | [4][11] |
Table 2: In Vitro Potency and Cytotoxicity of this compound
| Assay | Cell Line | Value | Time Point | Reference |
| EROD Activity (EC₅₀) | Chicken Embryo Hepatocytes (CEH) | 0.016 nM | 3 h | [11] |
| 0.80 nM | 8 h | [11] | ||
| 11 nM | 24 h | [11] | ||
| cyp1a1 Reporter Gene Assay (EC₅₀) | Not specified | 10 nM | Not specified | [12] |
| Cell Viability (LC₅₀) | Chicken Embryo Hepatocytes (CEH) | 14,000 nM (14 µM) | Not specified | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the AHR signaling pathway activated by this compound and a typical experimental workflow for studying its effects in cell culture.
Caption: AHR signaling pathway activated by this compound.
Caption: General workflow for in vitro this compound experiments.
Experimental Protocols
Protocol 1: In Vitro AHR Activation using this compound in Cell Culture
This protocol describes a general procedure for treating cultured cells with this compound to study AHR activation, for example, in human hepatoma (HepG2) cells or keratinocytes (HaCaT).
Materials:
-
Cell line of interest (e.g., HepG2, HaCaT)
-
Complete cell culture medium
-
6-Formylindolo(3,2-b)carbazole (this compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Multi-well culture plates (e.g., 6-well, 24-well, or 96-well)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of this compound Stock Solution:
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from pM to µM).
-
Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration treatment group (typically ≤ 0.1% v/v).
-
-
Cell Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the prepared this compound working solutions and the vehicle control to the respective wells.
-
Incubate the cells for the desired time period (e.g., 3, 8, or 24 hours). The transient nature of this compound-induced AHR activation means that time-course experiments are often informative.[11]
-
-
Downstream Analysis:
-
Following incubation, the cells can be harvested for various downstream analyses:
-
Gene Expression Analysis: Lyse the cells and extract RNA for qRT-PCR to measure the expression of AHR target genes like CYP1A1.[11]
-
Protein Analysis: Lyse the cells and extract protein for Western blotting to detect CYP1A1 or AHR protein levels.
-
Enzyme Activity Assays: Perform assays such as the Ethoxyresorufin-O-deethylase (EROD) assay to measure CYP1A1 enzyme activity.
-
-
Protocol 2: Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity
The EROD assay is a common method to quantify the enzymatic activity of CYP1A1, which is induced by AHR agonists like this compound.
Materials:
-
Cells treated with this compound (as in Protocol 1), typically in a 96-well plate format
-
7-Ethoxyresorufin
-
Dicumarol
-
NADPH
-
Resorufin standard
-
Lysis buffer (e.g., Tris-HCl with sucrose and EDTA)
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 7-ethoxyresorufin in a suitable solvent (e.g., DMSO).
-
Prepare a resorufin standard curve by making serial dilutions of a resorufin stock solution.
-
Prepare the EROD reaction buffer containing 7-ethoxyresorufin and dicumarol (to inhibit DT-diaphorase).
-
-
Cell Lysis (Optional, for cell lysates):
-
Wash this compound-treated cells with cold PBS.
-
Add lysis buffer and prepare cell lysates (e.g., S9 fraction) through homogenization and centrifugation.
-
-
EROD Assay (Intact Cells or Lysates):
-
For intact cells: Replace the culture medium with the EROD reaction buffer.
-
For cell lysates: Add the EROD reaction buffer to the cell lysates in a 96-well plate.
-
Initiate the reaction by adding NADPH.
-
Immediately begin kinetic measurements of resorufin fluorescence using a microplate reader at 37°C. Alternatively, stop the reaction after a defined time (e.g., 15-60 minutes) by adding a stop solution (e.g., acetonitrile) and then read the endpoint fluorescence.
-
-
Data Analysis:
-
Calculate the rate of resorufin formation from the kinetic reads or the total resorufin produced in endpoint assays.
-
Normalize the EROD activity to the protein concentration of each sample.
-
Plot the EROD activity against the this compound concentration to determine the EC₅₀ value.
-
Protocol 3: In Vivo Administration of this compound in Mice
This protocol provides a general guideline for administering this compound to mice to study its in vivo effects on AHR signaling.
Materials:
-
6-Formylindolo(3,2-b)carbazole (this compound)
-
Vehicle (e.g., peanut oil with anisole)
-
Mice (e.g., C57BL/6)
-
Gavage needles
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the this compound dosing solution in the chosen vehicle. Sonication or gentle warming may be required to fully dissolve the compound.
-
Prepare a vehicle-only solution for the control group.
-
-
Animal Dosing:
-
Administer this compound to the mice via an appropriate route, such as oral gavage.[13]
-
A typical dose might be in the range of 10 µg/kg body weight, but the optimal dose may vary depending on the experimental model and desired duration of AHR activation.[13]
-
Administer the vehicle-only solution to the control group.
-
-
Sample Collection:
-
At the desired time point post-administration (e.g., 2 hours, 24 hours), euthanize the mice.
-
Collect tissues of interest (e.g., liver, spleen, lung, intestine) for downstream analysis.
-
-
Downstream Analysis:
-
Gene and Protein Expression: Process the collected tissues to analyze the expression of AHR target genes (e.g., Cyp1a1) and proteins as described in Protocol 1.
-
Immunological Analysis: Analyze immune cell populations and cytokine levels in tissues like the spleen or lymph nodes using techniques such as flow cytometry or ELISA.[14]
-
Histology: Fix tissues in formalin and embed in paraffin for histological analysis to assess tissue morphology and cellular infiltration.
-
Conclusion
This compound is a powerful and physiologically relevant tool for investigating the multifaceted roles of the AHR. Its high affinity and transient activation of the receptor allow for the study of endogenous AHR signaling in a manner that is distinct from the effects of persistent synthetic ligands. By utilizing the protocols and data presented in these application notes, researchers can effectively employ this compound to further unravel the complexities of AHR biology in health and disease.
References
- 1. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, this compound, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | Aryl Hydrocarbon Receptor Agonists: R&D Systems [rndsystems.com]
- 5. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 6. 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Formylindolo[3,2- b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Biological effects of 6-formylindolo[3,2-b]carbazole (this compound) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Formylindolo(3,2-b)carbazole (FICZ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Formylindolo(3,2-b)carbazole, commonly known as FICZ, is a naturally occurring tryptophan derivative formed by the exposure of tryptophan to light. It is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in the regulation of a wide array of cellular processes.[1] this compound binds to the AhR with high affinity, leading to its activation and the subsequent transcription of target genes, most notably cytochrome P450 enzymes like CYP1A1.[2] Due to its role in activating the AhR signaling pathway, this compound has become a critical tool for researchers studying xenobiotic metabolism, immune regulation, and the development of novel therapeutics targeting the AhR.
This document provides detailed application notes and experimental protocols for the use of this compound in a research setting, along with a list of commercial suppliers.
Commercial Suppliers of 6-Formylindolo(3,2-b)carbazole (this compound)
A variety of life science companies supply this compound for research purposes. The following table summarizes key information from several suppliers. Purity levels are typically high (≥95%), and the compound is usually supplied as a crystalline solid.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| Santa Cruz Biotechnology | 6-Formylindolo[3,2-b]carbazole | 172922-91-7 | C₁₉H₁₂N₂O | 284.31 | ≥95% | High affinity aryl hydrocarbon receptor ligand. |
| Enzo Life Sciences | 6-Formylindolo(3,2-b)carbazole | 172922-91-7 | C₁₉H₁₂N₂O | 284.3 | ≥95% (HPLC) | A tryptophan-derived, high affinity aryl hydrocarbon receptor ligand (Kd=7x10⁻¹¹ M). |
| StressMarq Biosciences | 6-Formylindolo[3,2-b]carbazole (this compound) | 172922-91-7 | C₁₉H₁₂N₂O | 284.3 | >95% | Ah receptor ligand. |
| Cayman Chemical | 6-Formylindolo[3,2-b]carbazole | 172922-91-7 | C₁₉H₁₂N₂O | 284.3 | ≥95% | An AhR activator. Soluble in DMSO (0.3 mg/ml) and DMF (0.5 mg/ml). |
| InvivoGen | This compound (AhR Ligand) | 172922-91-7 | C₁₉H₁₂N₂O | 284.31 | ≥ 95% | Tryptophan-derived agonist of AhR. |
Application Notes
Aryl Hydrocarbon Receptor (AhR) Activation
This compound is one of the most potent endogenous ligands for the AhR, with a dissociation constant (Kd) in the picomolar range.[2] Its primary and most well-characterized application is the activation of the AhR signaling pathway. This makes this compound an invaluable tool for:
-
Studying AhR-mediated gene expression: Treatment of cells with this compound robustly induces the expression of AhR target genes, such as CYP1A1, CYP1A2, CYP1B1, and AHRR (Aryl Hydrocarbon Receptor Repressor). This allows for the investigation of the downstream effects of AhR activation in various cell types.
-
Investigating the physiological roles of AhR: By activating the AhR in a controlled manner, researchers can explore its involvement in diverse biological processes, including immune response, cell differentiation, and barrier function in tissues like the skin and gut.
-
Screening for AhR modulators: this compound can be used as a positive control in high-throughput screening assays designed to identify novel agonists or antagonists of the AhR.
Immunomodulation
The AhR pathway is a key regulator of the immune system. This compound, as a potent AhR agonist, has been shown to modulate immune cell differentiation and function. A significant application in this area is the study of T helper 17 (Th17) cells.
-
Th17 Cell Differentiation: The AhR is involved in the differentiation of naïve CD4+ T cells into Th17 cells, a subset of T helper cells crucial for mucosal immunity but also implicated in autoimmune diseases. This compound can be used in in vitro T cell differentiation assays to promote and study the development of Th17 cells.
-
Regulation of Inflammatory Responses: this compound has been demonstrated to have both pro-inflammatory and anti-inflammatory effects depending on the context. It can influence the production of various cytokines and chemokines, making it a useful tool for dissecting the complex role of AhR in inflammation.
Experimental Protocols
Protocol 1: In Vitro AhR Activation and CYP1A1 Induction Assay
This protocol describes a general procedure for treating a cell line (e.g., HepG2, HaCaT) with this compound to induce AhR activation and measure the upregulation of a target gene, CYP1A1, via quantitative PCR (qPCR).
Materials:
-
6-Formylindolo(3,2-b)carbazole (this compound)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Appropriate cell line (e.g., HepG2 human hepatoma cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the cells in a suitable culture plate (e.g., 6-well or 12-well plate) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Treatment: The following day, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration. Remove the old medium from the cells and replace it with the this compound-containing or vehicle control medium.
-
Incubation: Incubate the cells for the desired time period. For CYP1A1 mRNA induction, a time course of 4, 8, or 24 hours is common.[2]
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Analysis: Perform qPCR using the synthesized cDNA, primers for CYP1A1 and a housekeeping gene, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA normalized to the housekeeping gene using the ΔΔCt method.
Quantitative Data Summary:
| Cell Line | This compound Concentration | Incubation Time | Fold Induction of CYP1A1 mRNA (Example) |
| HepG2 | 10 nM | 8 hours | ~50-fold |
| HepG2 | 100 nM | 8 hours | ~200-fold |
| HaCaT | 10 nM | 4 hours | ~30-fold |
| HaCaT | 100 nM | 4 hours | ~150-fold |
Note: Fold induction values are illustrative and can vary significantly depending on the cell line, passage number, and experimental conditions.
Protocol 2: In Vitro Th17 Cell Differentiation Assay
This protocol provides a basic framework for differentiating naïve CD4+ T cells into Th17 cells using this compound as an AhR agonist in the polarizing cytokine cocktail.
Materials:
-
Naïve CD4+ T cells (isolated from human peripheral blood or mouse spleen)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
Recombinant human/mouse IL-6
-
Recombinant human/mouse TGF-β1
-
Anti-IFN-γ and Anti-IL-4 neutralizing antibodies
-
6-Formylindolo(3,2-b)carbazole (this compound)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Antibodies for flow cytometry: Anti-CD4, Anti-IL-17A, Anti-RORγt
Procedure:
-
T Cell Isolation: Isolate naïve CD4+ T cells from human PBMCs or mouse splenocytes using a cell sorting or magnetic bead-based kit.
-
T Cell Activation: Coat a 24-well plate with anti-CD3 antibody. Seed the naïve CD4+ T cells in the pre-coated plate in complete RPMI medium containing soluble anti-CD28 antibody.
-
Th17 Polarization: Add the Th17 polarizing cytokine cocktail to the cells. This typically includes IL-6 and TGF-β1.[3] Also, add anti-IFN-γ and anti-IL-4 antibodies to block differentiation into Th1 and Th2 lineages, respectively.
-
This compound Treatment: Add this compound to the culture at a final concentration typically ranging from 10 nM to 200 nM. Include a vehicle control (DMSO).
-
Cell Culture: Culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.
-
Restimulation: Before analysis, restimulate the cells for 4-6 hours with a cell stimulation cocktail in the presence of a protein transport inhibitor to allow for intracellular cytokine accumulation.
-
Flow Cytometry Staining: Harvest the cells and stain for the surface marker CD4. Then, fix and permeabilize the cells and stain for the intracellular markers IL-17A and the master transcription factor for Th17 cells, RORγt.
-
Data Analysis: Analyze the cells using a flow cytometer. Gate on the CD4+ population and quantify the percentage of cells expressing IL-17A and/or RORγt.
Visualizations
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Caption: A generalized experimental workflow for in vitro studies using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Formylindolo(3,2-b)carbazole (FICZ)
Welcome to the technical support center for the synthesis of 6-Formylindolo(3,2-b)carbazole (FICZ). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is consistently low. What are the common causes and how can I improve it?
Low yields are a common issue in this compound synthesis. Here are several factors to consider:
-
Poor Solubility of Intermediates: Indolo[3,2-b]carbazole intermediates are often poorly soluble, which can hinder reaction kinetics and make handling difficult.[1]
-
Troubleshooting:
-
Ensure vigorous stirring to maintain a homogenous reaction mixture.
-
Consider using higher boiling point solvents to increase solubility, if the reaction conditions permit.
-
Syntheses designed to produce gram-scale quantities often employ specific solvent systems to address this issue.[1]
-
-
-
Incomplete Cyclization: The acid-catalyzed cyclization step to form the indolo[3,2-b]carbazole skeleton is critical.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Ensure the acid catalyst is fresh and added in the correct stoichiometric ratio.
-
Reaction temperature and time may need optimization.
-
-
-
Side Product Formation: Several side reactions can occur, leading to the formation of impurities and reducing the yield of the desired product. Oxidation of the formyl group to a carboxylic acid to form indolo[3,2-b]carbazole-6-carboxylic acid (CICZ) is a known side reaction.[2][3]
-
Troubleshooting:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purify intermediates to reduce the carry-over of impurities that might promote side reactions.
-
-
-
Degradation of this compound: this compound is known to be sensitive to light and can decompose, especially in solution.[4][5]
-
Troubleshooting:
-
Protect the reaction mixture and the final product from light by using amber glassware or covering the reaction vessel with aluminum foil.
-
Work up the reaction and purify the product promptly.
-
Store the final product in a dark, cool, and inert environment.
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
Besides unreacted starting materials, common impurities include:
-
Oxidized Byproducts: As mentioned, CICZ is a common oxidation byproduct.[2][3]
-
Incomplete Cyclization Products: Intermediates that have not fully cyclized may be present.
-
Products from side reactions: Depending on the synthetic route, other related indole derivatives may be formed.
To identify these impurities, it is recommended to use analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q3: What is the best method for purifying this compound?
Purification can be challenging due to the product's properties.
-
Preparative Thin Layer Chromatography (TLC): For small-scale synthesis, preparative TLC can be an effective method for isolating this compound.[6]
-
Column Chromatography: Silica gel column chromatography is commonly used. A solvent system such as hexane:ethyl acetate with a small amount of acetic acid has been reported to be effective.[6]
-
Sublimation: Early synthesis methods utilized sublimation under reduced pressure for purification.[4]
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be a good method for obtaining high-purity this compound.
Q4: My this compound product appears to be degrading upon storage. How can I prevent this?
This compound is sensitive to light and air.[4][5]
-
Storage Conditions: Store pure, solid this compound in a tightly sealed vial, protected from light (e.g., in an amber vial or wrapped in foil), and at a low temperature (e.g., -20°C).
-
Inert Atmosphere: For long-term storage, consider storing under an inert gas like argon or nitrogen.
-
Solution Stability: Solutions of this compound in solvents like DMSO can decompose when exposed to laboratory lighting.[4] If you need to store solutions, do so at low temperatures and protected from light, and use them as quickly as possible.
Quantitative Data Summary
| Synthetic Method | Key Reagents/Conditions | Reported Scale | Yield | Reference |
| Dichloroacetylation of 2,3-diindolylmethane | Dichloroacetylation, tandem cyclization-hydrolysis | Not specified | N/A | [1][7] |
| Conjugate addition and cyclization | Indolylacetate enolate, 2-chloro-3-formylindole, acid | Not specified | N/A | [1] |
| Oxidation of 6-methylindolo[3,2-b]carbazole | Selenium dioxide (SeO2), Toluene, 110°C | ~0.063 mmol | N/A | [6] |
| Optimized gram-scale synthesis | Not detailed in abstracts, but developed for large scale | Gram-scale | N/A | [1][4] |
Note: Specific yield percentages are often not reported in the abstracts. The focus is on the development of scalable methods.
Experimental Protocols
Method 1: Synthesis via Oxidation of 6-methylindolo[3,2-b]carbazole [6]
-
Dissolution: Dissolve 0.063 mmol of 6-methylindolo[3,2-b]carbazole in 800 µL of toluene.
-
Heating: Heat the mixture to 110°C.
-
Oxidation: Add 2.7 equivalents of Selenium Dioxide (SeO2) to the heated solution.
-
Reaction: Maintain the reaction at 110°C for 1 hour with magnetic stirring.
-
Cooling & Filtration: After cooling to room temperature, filter the mixture under vacuum.
-
Washing: Wash the precipitate with acetone.
-
Evaporation: Evaporate the filtrate under reduced pressure.
-
Purification: Isolate this compound using preparative TLC with a mobile phase of hexane:EtOAc (2:1) + 2.5% acetic acid. The product corresponds to a yellow zone.
Visualizations
Signaling Pathway
Caption: this compound activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
Technical Support Center: 6-Formylindolo(3,2-b)carbazole (FICZ) Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 6-Formylindolo(3,2-b)carbazole (FICZ).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in this compound purification stem from its low solubility in common organic solvents and its sensitivity to light and air. Its poor solubility can make traditional purification methods like large-scale column chromatography impractical[1]. Furthermore, this compound can degrade when exposed to light and air, especially in solution, which can lead to the formation of impurities[1].
Q2: Is column chromatography a suitable method for this compound purification?
A2: Column chromatography can be used for small-scale purification of this compound. However, due to its low solubility, it may be challenging to find a suitable solvent system that allows for efficient loading and elution without causing precipitation on the column. For larger, gram-scale purifications, crystallization is often the preferred method[1].
Q3: What is the recommended method for large-scale purification of this compound?
A3: For gram-scale synthesis, purification by crystallization is highly recommended. This method circumvents the solubility issues associated with large-scale column chromatography. Pure this compound can be obtained as a yellow solid by filtration following crystallization[1].
Q4: How should I store this compound to prevent degradation?
A4: this compound is sensitive to light and air, particularly when in solution (e.g., in DMSO)[1]. It is crucial to store solid this compound and its solutions protected from light and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. For long-term storage, keeping the compound as a solid at low temperatures is advisable.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Analysis
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of the this compound spot | - Sample is too concentrated.- Inappropriate solvent system. | - Dilute the sample solution before spotting.- Adjust the polarity of the mobile phase. Adding a small amount of a more polar solvent can sometimes improve spot shape. |
| This compound spot remains at the baseline | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| This compound spot runs with the solvent front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by adding a less polar solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). |
| Difficulty visualizing the this compound spot | - this compound is a highly conjugated molecule and should be UV-active. If not visible, the concentration might be too low. | - Ensure the TLC plate has a fluorescent indicator.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase the concentration. |
Column Chromatography Purification
| Problem | Possible Cause(s) | Solution(s) |
| Precipitation of this compound on the column | - Low solubility of this compound in the chosen eluent. | - Use a more polar solvent system to increase solubility.- Load the crude product onto the column using a minimal amount of a stronger solvent and then begin elution with the less polar mobile phase (dry loading). |
| Poor separation of this compound from impurities | - Inappropriate solvent system. | - Optimize the solvent system using TLC to achieve good separation between this compound and impurities.- A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary. |
| Low recovery of this compound from the column | - Irreversible adsorption of this compound onto the silica gel.- Precipitation within the column. | - Consider using a different stationary phase, such as alumina.- Ensure the chosen eluent provides adequate solubility for this compound throughout the elution process. |
| Yellowing of the silica gel | - this compound is a yellow solid, so some coloration is expected.- On-column degradation. | - If degradation is suspected, minimize the time the compound spends on the column and protect the column from light. |
Crystallization Purification
| Problem | Possible Cause(s) | Solution(s) |
| This compound "oils out" instead of crystallizing | - The solution is supersaturated, and the melting point of the impure this compound is below the temperature of the solution.- The cooling rate is too fast. | - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different crystallization solvent or a solvent mixture. |
| No crystal formation upon cooling | - The solution is not sufficiently saturated.- Lack of nucleation sites. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| Low yield of crystals | - Too much solvent was used, leaving a significant amount of this compound in the mother liquor. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals. |
| Crystals are discolored or appear impure | - Impurities have co-crystallized with the this compound.- Degradation occurred during heating. | - Re-crystallize the product a second time.- Minimize the time the solution is kept at high temperatures and protect it from light. |
Experimental Protocols
General Protocol for Purification of this compound by Crystallization
This protocol is a general guideline and may require optimization based on the scale of the synthesis and the impurity profile of the crude product.
-
Solvent Selection:
-
Identify a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Dioxane has been mentioned in synthetic procedures[1]. Other high-boiling point polar aprotic solvents could be explored on a small scale.
-
-
Dissolution:
-
Place the crude this compound in a flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Gentle heating and stirring may be required. Avoid excessive heating to prevent degradation.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask and insulating it can promote the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
-
Drying:
-
Dry the purified this compound crystals under vacuum, protected from light.
-
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound by crystallization.
This compound-Mediated Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: Simplified AHR signaling pathway upon activation by this compound.
References
Technical Support Center: 6-Formylindolo(3,2-b)carbazole (FICZ)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Formylindolo(3,2-b)carbazole (FICZ).
Troubleshooting Guide
Issue: this compound is not dissolving.
Question: I am having trouble dissolving my vial of this compound. What should I do?
Answer:
This compound is a crystalline solid with limited solubility in many common solvents. Follow these steps to effectively dissolve this compound:
-
Select the appropriate solvent: this compound is most soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] It is sparingly soluble in aqueous solutions.[1] For most in vitro biological experiments, preparing a concentrated stock solution in high-purity, anhydrous DMSO is the recommended starting point.
-
Use mechanical assistance: To aid dissolution, gentle warming and sonication can be effective.[2] Be cautious with temperature, as excessive heat may degrade the compound.
-
Ensure solvent quality: The purity of the solvent is crucial. For DMSO, it is highly recommended to use a fresh, unopened bottle of anhydrous (hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of this compound.[2]
-
Protect from light and air: this compound in solution is sensitive to light and air, which can lead to degradation.[3][4][5] Prepare solutions under subdued light and consider purging the solvent with an inert gas (e.g., nitrogen or argon) before adding the this compound.[1]
Below is a workflow to guide you through the troubleshooting process for this compound dissolution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][2] this compound is also soluble in dimethylformamide (DMF).[1]
Q2: What is the solubility of this compound in common solvents?
A2: The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~0.3 mg/mL; up to 10 mg/mL with ultrasonic and warming | [1][2] |
| Dimethylformamide (DMF) | ~0.5 mg/mL | [1] |
| Aqueous Solutions (e.g., PBS, cell culture media) | Sparingly soluble | [1] |
| Corn Oil | Soluble up to 10 mg/mL with vortexing | [6] |
Q3: My this compound solution in DMSO appears to have degraded. What could be the cause?
A3: this compound in a DMSO solution can degrade, especially when exposed to light and air.[3][4][5] Decomposition is accelerated by bright light.[3][4] To minimize degradation, always store stock solutions at -20°C or -80°C, protected from light.[2] It is also recommended to prepare fresh working solutions from the stock for each experiment and to avoid repeated freeze-thaw cycles.
Q4: I need to prepare a working solution of this compound in an aqueous medium for my cell culture experiments. How should I do this?
A4: Since this compound is sparingly soluble in aqueous solutions, the best approach is to first prepare a concentrated stock solution in DMSO.[1] This stock solution can then be serially diluted into your aqueous buffer or cell culture medium to the final desired concentration. It is important to ensure that the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid solvent-induced cellular toxicity. Aqueous solutions of this compound should be used immediately and not stored for more than one day.[1]
Q5: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are some strategies to mitigate this:
-
Increase the rate of mixing: Add the DMSO stock dropwise to the aqueous buffer while vigorously vortexing or stirring.
-
Use a co-solvent system: For in vivo applications, a co-solvent system of DMSO, PEG300, and Tween 80 has been used to improve the dispersibility of this compound in aqueous solutions.[2] A similar approach with appropriate co-solvents may be adaptable for in vitro use, but vehicle controls are essential.
-
Consider carrier proteins: In some instances, this compound can be stabilized in aqueous solutions by binding to proteins like bovine serum albumin (BSA).[6]
Q6: What is the primary signaling pathway activated by this compound?
A6: this compound is a potent agonist of the Aryl Hydrocarbon Receptor (AHR).[7] The AHR is a ligand-activated transcription factor that, upon binding to this compound, translocates to the nucleus and regulates the expression of a variety of genes, including cytochrome P450 enzymes like CYP1A1.[7]
The diagram below illustrates the canonical AHR signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
6-Formylindolo(3,2-b)carbazole (this compound) solid (MW: 284.31 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO), high purity
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.843 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 2.843 mg of this compound.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. If necessary, use a sonicator bath for short intervals to aid dissolution. Gentle warming can also be applied.
-
Once completely dissolved, aliquot the stock solution into smaller volumes in amber, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution of this compound for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature, protected from light.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to prepare a 100 nM working solution:
-
Dilute the 10 mM stock 1:100 in culture medium to make a 100 µM intermediate solution (e.g., 2 µL of stock in 198 µL of medium).
-
Dilute the 100 µM intermediate solution 1:1000 in culture medium to make the final 100 nM working solution (e.g., 1 µL of intermediate in 999 µL of medium).
-
-
Add the final working solution to your cell culture plates. Ensure the final concentration of DMSO is below cytotoxic levels (typically <0.1%).
-
Important: Prepare the working solution fresh for each experiment and do not store aqueous dilutions of this compound.[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. This compound Exposure and Viral Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization of substituted indole compounds by beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of this compound Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: 6-Formylindolo(3,2-b)carbazole (FICZ)
Welcome to the technical support center for 6-Formylindolo(3,2-b)carbazole (FICZ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution changing color (e.g., turning yellow/brown)?
A1: this compound is highly susceptible to degradation, particularly when exposed to light and air (oxygen).[1][2][3] A color change in your solution is a primary indicator of degradation. The photo-decomposition of this compound can lead to the formation of a biologically less active quinone.[1][4] To minimize this, always protect this compound solutions from light by using amber vials or wrapping containers in foil, and consider purging the vial headspace with an inert gas like nitrogen or argon before sealing.
Q2: What is the recommended solvent and storage condition for this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[5][6] For long-term storage (up to 1 year), stock solutions in DMSO should be stored at -80°C.[7][8] For shorter periods, storage at -20°C is acceptable.[5][8] Always store solutions protected from direct sunlight.[7]
Q3: How can I improve the solubility of this compound in DMSO?
A3: If you encounter solubility issues, sonication is recommended to help dissolve the compound in DMSO.[7] Ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[6]
Q4: My this compound powder is stuck to the vial walls. How should I handle this?
A4: Due to static electricity, powdered compounds can sometimes adhere to the vial. It is recommended to centrifuge the vial briefly (e.g., at 3000 rpm for a few minutes) to collect all the powder at the bottom before adding your solvent.[7]
Q5: I'm seeing precipitation when I dilute my DMSO stock into aqueous cell culture media. What can I do?
A5: To avoid precipitation during dilution, pre-warm both your this compound stock solution and the aqueous medium to 37°C before mixing.[7] If precipitation still occurs, gentle ultrasonic heating may help redissolve the compound. However, it is always best to prepare working solutions fresh from the stock immediately before use.
Q6: How quickly does this compound degrade in solution?
A6: The degradation rate is highly dependent on the conditions. In a DMSO solution exposed to bright light and air, this compound can completely decompose within a single day.[3] Its stability is also affected by metabolic degradation in cell culture, as this compound induces the expression of CYP1A1 enzymes that rapidly metabolize it.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no activity in cell-based assays. | 1. This compound Degradation: The compound may have degraded due to light exposure, oxidation, or improper storage.[3] 2. Rapid Metabolism: this compound is a potent substrate for CYP1 enzymes. Cells with high basal or induced CYP1A1/1B1 activity will clear this compound rapidly.[9][11] 3. Precipitation: The compound may have precipitated out of the working solution, lowering the effective concentration. | 1. Prepare Fresh Solutions: Always prepare working dilutions immediately before your experiment from a properly stored stock.[12][13] 2. Protect from Light: Conduct experiments under subdued light conditions where possible. Use amber plates or cover standard plates with foil. 3. Consider CYP Inhibitors: If investigating AHR activation without the rapid feedback, co-treatment with a CYP1 inhibitor can be considered to prevent this compound metabolism.[11] 4. Check for Precipitation: Visually inspect wells for precipitate. Follow the dilution advice in FAQ #5. |
| High background AHR activation in control vehicle (DMSO) wells. | 1. In Situ this compound Formation: Tryptophan in cell culture media can be converted to this compound upon exposure to ambient laboratory light or oxidative stress.[9][10] | 1. Minimize Light Exposure: Keep cell culture plates protected from light as much as possible. 2. Use Fresh Media: Prepare or use media that has not been exposed to light for extended periods. |
| Difficulty dissolving this compound for in vivo studies. | 1. Solvent Choice: DMSO may not be suitable for all in vivo applications. | 1. Use Corn Oil: For intraperitoneal injections, this compound can be dissolved in corn oil (e.g., at 10 mg/mL).[12][13] Vortexing is required to fully dissolve the compound. Prepare this solution fresh for each experiment.[12][13] |
Quantitative Data on this compound Stability
The stability of this compound is critically dependent on its environment. The following table summarizes the degradation of this compound in a DMSO solution under various conditions over time, highlighting the significant impact of light and air.
| Condition | % this compound Remaining (Day 1) | % this compound Remaining (Day 7) | % this compound Remaining (Day 28) |
| Bright Light + Air | ~0% | 0% | 0% |
| Bright Light + Nitrogen | ~50% | ~25% | ~10% |
| Dark + Air | ~90% | ~75% | ~60% |
| Dark + Nitrogen | ~95% | ~90% | ~85% |
| Data adapted from a study monitoring this compound decomposition in DMSO-d6 solution exposed to 11,000 lux light.[3] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Preparation: Allow the vial of powdered this compound to equilibrate to room temperature before opening. Centrifuge the vial briefly to ensure all powder is at the bottom.
-
Solvent Addition: Add fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Solubility in DMSO is high, up to 25-30 mg/mL.[5][7]
-
Dissolution: Vortex the solution thoroughly. If needed, use a sonication bath for short intervals until the compound is fully dissolved.
-
Aliquoting & Storage: Aliquot the stock solution into small-volume, amber glass vials or cryotubes. Purge the headspace of each vial with an inert gas (nitrogen or argon) before sealing tightly.
-
Storage: Store the aliquots at -80°C, protected from light.[7][8] When needed, thaw a single aliquot for immediate use and discard any unused portion of the thawed solution to avoid freeze-thaw cycles.
This compound Solution Preparation Workflow
Caption: Workflow for preparing a stable this compound stock solution.
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound is a high-affinity agonist for the Aryl Hydrocarbon Receptor (AHR).[5][8] Upon binding, it initiates a signaling cascade leading to the transcription of target genes, including those involved in its own metabolism.[9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Aryl Hydrocarbon Receptor Agonists: R&D Systems [rndsystems.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Aryl Hydrocarbon Receptor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound Exposure and Viral Infection in Mice [bio-protocol.org]
- 13. This compound Exposure and Viral Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FICZ Experiments
Welcome to the technical support center for FICZ (6-formylindolo[3,2-b]carbazole) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during this compound experiments in a question-and-answer format.
1. Compound Stability and Handling
-
Question: My experimental results with this compound are inconsistent. What could be the cause?
-
Answer: Inconsistent results with this compound are often linked to its inherent instability. This compound is highly sensitive to light and air, leading to rapid degradation.[1][2] To ensure reproducibility, it is crucial to handle this compound in subdued light and use freshly prepared solutions for each experiment. Upon exposure to air and light, this compound in a DMSO solution has been shown to have a half-life of approximately 3 hours.[2]
-
-
Question: How should I store my this compound powder and stock solutions?
-
Answer: this compound as a solid powder should be stored at -20°C and protected from light.[3][4] Stock solutions, typically in DMSO, should be stored at -80°C for long-term stability (up to 1 year) and at -20°C for shorter periods (up to 1 year).[4][5] It is highly recommended to prepare fresh solutions and use them promptly.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[3]
-
-
Question: I'm observing unexpected AhR activation in my vehicle control group. What could be the reason?
-
Answer: Unintended AhR activation in control groups can occur due to the formation of this compound from tryptophan present in the cell culture medium upon exposure to ambient light.[1][6] To mitigate this, protect your cell culture media from light and minimize the light exposure of your cell cultures during incubation and handling.
-
2. Solubility and Preparation of Solutions
-
Question: I'm having trouble dissolving this compound. What is the best solvent and procedure?
-
Answer: this compound has limited solubility. It is soluble in organic solvents like DMSO and dimethylformamide (DMF) but is sparingly soluble in aqueous solutions.[3] For preparing stock solutions, use fresh, anhydrous DMSO.[7] Sonication and gentle warming can aid in dissolution.[4][5] Moisture-absorbing DMSO can reduce solubility, so using a fresh, unopened bottle is recommended.[7]
-
-
Question: How can I prepare a working solution of this compound for my cell culture experiments?
-
Answer: To prepare a working solution, dilute your high-concentration stock solution (in DMSO) into your cell culture medium. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is insignificant, as it may have physiological effects at low concentrations.[3] A common practice is to keep the final DMSO concentration below 0.1%.
-
Quantitative Data Summary: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | ~0.3 mg/ml to 57 mg/mL (Note: high variability reported) | [3][7] |
| Dimethyl formamide (DMF) | ~0.5 mg/ml | [3] |
| Water | Insoluble | [7] |
| Ethanol | Insoluble | [7] |
3. Experimental Design and Interpretation
-
Question: My AhR reporter assay shows a transient response to this compound. Is this normal?
-
Answer: Yes, a transient activation of the aryl hydrocarbon receptor (AhR) is expected with this compound.[8] this compound is rapidly metabolized by cytochrome P450 enzymes, particularly CYP1A1, which are themselves induced by AhR activation.[1][4] This creates a negative feedback loop, leading to the clearance of this compound and a subsequent decrease in AhR signaling.[9] This is in contrast to a sustained activator like TCDD, which is resistant to metabolism.[8]
-
-
Question: I am seeing different cellular effects at different concentrations of this compound. Why is this?
-
Answer: this compound exhibits dose-dependent effects. Low concentrations of this compound have been reported to stimulate cell growth, while high concentrations can inhibit cell growth and induce apoptosis.[4][10] It is therefore critical to perform dose-response experiments to determine the optimal concentration for your specific cell type and experimental endpoint.
-
-
Question: Can this compound cause phototoxicity in my cell culture experiments?
-
Answer: Yes, phototoxicity is a potential issue with this compound, especially in experiments involving fluorescence microscopy.[1][11] this compound is a tryptophan photoproduct, and its combination with UV or visible light can lead to the induction of oxidative stress.[1] To minimize phototoxicity, reduce light exposure times and intensities during imaging.
-
4. Synthesis and Purity
-
Question: I am considering synthesizing this compound in-house. What are the common challenges?
-
Answer: The chemical synthesis of this compound can be challenging, often resulting in low yields.[1] A significant hurdle is the purification of carbazole intermediates due to their poor solubility.[1] If you are not experienced with this specific synthesis, be aware that batch-to-batch variability can be a significant issue, potentially impacting the consistency of your experimental results.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
6-formylindolo[3,2-b]carbazole (this compound) powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
-
Procedure for Stock Solution (e.g., 10 mM):
-
Work in a dimly lit environment to minimize light exposure.
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for 10 mg of this compound (MW: 284.3 g/mol ), add 3.517 mL of DMSO for a 10 mM solution).
-
Vortex thoroughly to dissolve the this compound. Gentle warming and sonication may be necessary.[4][5]
-
Aliquot the stock solution into smaller volumes in light-protecting tubes and store at -80°C.
-
-
Procedure for Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is below 0.1%.
-
Mix well by gentle inversion.
-
Protocol 2: In Vitro AhR Activation Assay using a Reporter Cell Line
-
Materials:
-
AhR reporter cell line (e.g., HepG2-Lucia™ AhR)
-
Complete cell culture medium
-
This compound working solutions at various concentrations
-
Vehicle control (medium with the same final concentration of DMSO)
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound working solution in complete cell culture medium.
-
Carefully remove the medium from the cells and replace it with the this compound dilutions or the vehicle control.
-
Incubate the plate for the desired time period (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator, protected from light.
-
After incubation, measure the luciferase activity according to the manufacturer's protocol for your specific reporter system.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) if significant cytotoxicity is expected.
-
Visualizations
Caption: this compound activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Caption: Troubleshooting workflow for inconsistent AhR activation in this compound experiments.
References
- 1. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. targetmol.com [targetmol.com]
- 6. pnas.org [pnas.org]
- 7. selleckchem.com [selleckchem.com]
- 8. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The highly bioactive molecule and signal substance 6-formylindolo[3,2-b]carbazole (this compound) plays bi-functional roles in cell growth and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
Optimizing FICZ Dosage for Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize 6-formylindolo[3,2-b]carbazole (FICZ) dosage in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound (6-formylindolo[3,2-b]carbazole) is a potent agonist of the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating biological responses to planar aromatic hydrocarbons.[1] It is an endogenous ligand, meaning it is naturally produced in the body, and is a tryptophan photoproduct.[2][3] In cell culture, this compound is used to activate the AHR signaling pathway to study the expression of xenobiotic-metabolizing enzymes like cytochrome P450 (CYP1A1), and to investigate cellular processes such as cell growth, differentiation, and apoptosis.[4][5]
Q2: What is the general mechanism of action for this compound?
A2: this compound binds to the AHR in the cytoplasm, causing a conformational change that leads to the dissociation of chaperone proteins like Hsp90.[1] The activated AHR-ligand complex then translocates to the nucleus and dimerizes with the AHR Nuclear Translocator (ARNT).[6] This heterodimer binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs) in the promoter region of target genes, leading to their transcription.[6] A primary target gene is CYP1A1, which is involved in the metabolism of this compound itself, creating a negative feedback loop.[6]
AHR Signaling Pathway Activated by this compound
References
- 1. youtube.com [youtube.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. invivogen.com [invivogen.com]
- 4. Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The highly bioactive molecule and signal substance 6-formylindolo[3,2-b]carbazole (this compound) plays bi-functional roles in cell growth and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 6-Formylindolo(3,2-b)carbazole (FICZ)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of 6-Formylindolo(3,2-b)carbazole (FICZ) to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
A1: Solid 6-Formylindolo(3,2-b)carbazole should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in organic solvents like DMSO and dimethylformamide (DMF).[1] To prepare a stock solution, dissolve the solid this compound in the solvent of choice that has been purged with an inert gas.[1] Solutions in DMSO may be stored at -20°C for up to one month.[3] It is not recommended to store aqueous solutions for more than one day.[1]
Q3: What are the main causes of this compound degradation?
A3: The primary causes of this compound degradation are exposure to light and air (oxidation).[4][5][6] Decomposition is significantly accelerated in the presence of bright light.[4][6] Additionally, non-enzymatic conversion to its oxidation product, indolo[3,2-b]carbazole-6-carboxylic acid (CICZ), can be favored by low pH or increased temperature.[7] In biological systems, this compound is rapidly metabolized by cytochrome P450 enzymes, particularly CYP1A1.[8]
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistent results are often due to the degradation of this compound. This can be caused by improper storage of stock solutions (e.g., for longer than one month in DMSO at -20°C), repeated freeze-thaw cycles, or exposure of the compound to light during experimental procedures. The transient nature of this compound's biological activity, due to its rapid metabolism by CYP1A1, can also contribute to variability if time points are not carefully controlled.[8]
Q5: Is this compound sensitive to light?
A5: Yes, this compound is highly sensitive to light. Exposure to light, especially in the presence of air, leads to rapid degradation.[4][5][6] It is crucial to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guides
Issue 1: Suspected Degradation of this compound Stock Solution
| Symptom | Possible Cause | Recommended Action |
| Reduced or no biological activity in assays. | Degradation of this compound due to improper storage (prolonged storage, light exposure). | Prepare a fresh stock solution from solid this compound. Ensure the solvent is purged with an inert gas before use.[1] |
| Change in color of the stock solution. | Oxidation of the compound. | Discard the solution and prepare a fresh stock. Store the new stock solution protected from light at -20°C for no longer than one month.[3] |
| Precipitate formation in the stock solution upon thawing. | Poor solubility or degradation. | Gently warm the solution and vortex to redissolve. If the precipitate remains, it may indicate degradation, and a fresh solution should be prepared. |
Issue 2: Inconsistent AhR Activation in Cell-Based Assays
| Symptom | Possible Cause | Recommended Action |
| High variability in reporter gene expression between experiments. | 1. Degradation of this compound in working solutions during the experiment. 2. Rapid metabolism of this compound by cells. | 1. Minimize the exposure of working solutions to light during preparation and incubation. 2. Perform time-course experiments to determine the optimal incubation time for observing peak AhR activation. The effects of this compound can be transient.[8] |
| Lower than expected AhR activation. | Use of degraded this compound stock solution or working solutions. | Always use a freshly prepared working solution diluted from a properly stored stock. Confirm the activity of a new batch of this compound against a previously validated batch if possible. |
Data Presentation
Table 1: Photostability of this compound in DMSO
| Condition | Light Intensity (lux) | Half-life (t½) | Reference |
| Bright Light and Air | 11,000 | ~3 hours | [4][6] |
| Direct Sunlight and Air | 63,000 | ~30 minutes | [4] |
| Bright Light, Nitrogen Flushed | 11,000 | Slower decomposition | [4] |
| Dark, Air | - | Slow decomposition | [4] |
| Dark, Nitrogen Flushed | - | Minimal decomposition | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microfuge tube.
-
Add the appropriate volume of high-purity DMSO or DMF that has been previously purged with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into amber glass vials or cryovials wrapped in aluminum foil to protect from light.
-
Store the aliquots at -20°C for up to one month.[3]
Protocol 2: General Handling of this compound in Experiments
-
When preparing working solutions, thaw a single aliquot of the stock solution. Avoid repeated freeze-thaw cycles.
-
Perform all dilutions and experimental setups under subdued lighting conditions or in a dark room.
-
Use amber-colored microplates or wrap plates in foil if prolonged incubation is required.
-
For aqueous solutions for immediate use, dilute the organic stock solution into the aqueous buffer or isotonic saline. Do not store these aqueous solutions for more than one day.[1]
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. tribioscience.com [tribioscience.com]
- 4. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. encyclopedia.pub [encyclopedia.pub]
Technical Support Center: Overcoming Resistance to FICZ in Cell Lines
Welcome to the technical support center for researchers utilizing 6-formylindolo[3,2-b]carbazole (FICZ). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on understanding and overcoming cellular resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a high-affinity agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1] Upon binding to AHR in the cytoplasm, this compound induces a conformational change, leading to the translocation of the AHR-ligand complex into the nucleus. There, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription. A key target gene is CYP1A1, which encodes an enzyme that metabolizes this compound, creating a negative feedback loop.[2]
Q2: Why do I observe a transient response to this compound in my cell line?
A2: The transient nature of the response to this compound is a hallmark of its activity and is primarily due to its rapid metabolism by cytochrome P450 enzymes, particularly CYP1A1.[2][3] The induction of CYP1A1 by the this compound-AHR complex leads to increased production of the CYP1A1 enzyme, which in turn accelerates the degradation of this compound. This rapid clearance of the ligand terminates the AHR signaling cascade, resulting in a transient response. The duration of AHR activation is a critical determinant of the downstream cellular effects.[3][4]
Q3: What are the potential mechanisms of resistance to this compound in cell lines?
A3: While dedicated this compound-resistant cell line models are not extensively described in the literature, resistance can be hypothesized to occur through several mechanisms based on the principles of drug resistance and AHR biology:
-
Increased Metabolic Clearance: Upregulation or constitutive high expression of CYP1A1 or other metabolizing enzymes can lead to rapid degradation of this compound, preventing it from reaching a sufficient intracellular concentration to activate AHR.
-
Alterations in the AHR Signaling Pathway:
-
AHR Mutations: Mutations in the ligand-binding domain of AHR could reduce its affinity for this compound.
-
Changes in AHR-Associated Proteins: Alterations in the expression or function of co-chaperones like HSP90 or the dimerization partner ARNT can impair AHR signaling.
-
AHR Repressor (AHRR) Overexpression: AHRR competes with AHR for binding to ARNT, thereby inhibiting AHR-mediated transcription.
-
-
Activation of Bypass Signaling Pathways: Similar to resistance mechanisms observed with other targeted therapies, activation of alternative signaling pathways (e.g., Src, Akt, Erk) can compensate for the effects of this compound, rendering the cells resistant. Activation of AHR has been shown to confer resistance to EGFR tyrosine kinase inhibitors by activating Src-mediated bypass signaling.
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters could potentially pump this compound out of the cell, reducing its intracellular concentration.
Troubleshooting Guides
Problem 1: Low or No Induction of CYP1A1 Expression
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | This compound is light-sensitive. Protect this compound stock solutions and treated cells from light. Prepare fresh dilutions of this compound for each experiment. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations can range from picomolar to low nanomolar. |
| Incorrect Cell Culture Conditions | Ensure the cell culture medium does not contain components that interfere with AHR signaling. Some media components can act as weak AHR antagonists. |
| Low AHR Expression | Verify the expression of AHR in your cell line by Western blot or qPCR. |
| Mycoplasma Contamination | Test your cells for mycoplasma contamination, as it can alter cellular responses. |
Problem 2: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Dosing | Ensure accurate and consistent pipetting of this compound solutions. Use freshly prepared serial dilutions. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding to achieve uniform cell density across wells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Light Exposure During Experiment | Minimize light exposure during incubation and plate reading to prevent photodegradation of this compound. |
Overcoming this compound Resistance: Strategies and Experimental Protocols
Strategy 1: Inhibition of this compound Metabolism
To counteract resistance due to rapid metabolic clearance, co-treatment with a CYP1A1 inhibitor can prolong the half-life of this compound and enhance AHR activation.
Experimental Protocol: Co-treatment with a CYP1A1 Inhibitor
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitor: Pre-incubate the cells with a CYP1A1 inhibitor (e.g., α-Naphthoflavone, Resveratrol) for 1-2 hours. Perform a dose-response of the inhibitor to determine a non-toxic concentration that effectively inhibits CYP1A1.
-
This compound Treatment: Add this compound at the desired concentration to the wells already containing the CYP1A1 inhibitor.
-
Incubation: Incubate for the desired time period (e.g., 4, 8, or 24 hours).
-
Endpoint Analysis: Harvest cells for downstream analysis, such as qPCR for CYP1A1 expression or a reporter gene assay for AHR activation.
Table 1: Examples of CYP1A1 Inhibitors
| Inhibitor | Mechanism of Action |
| α-Naphthoflavone | Competitive inhibitor of CYP1A1. |
| Resveratrol | Prevents the binding of the AHR to promoter sequences that regulate CYP1A1 transcription.[5] |
| Ketoconazole | Interacts with the heme group of the enzyme.[6] |
| Ellipticine | Forms covalent adducts with the enzyme, leading to its irreversible inhibition.[6] |
Strategy 2: Combination Therapy
Combining this compound with other therapeutic agents can be a strategy to overcome resistance, particularly if it arises from the activation of bypass signaling pathways. The choice of the combination agent will depend on the specific resistance mechanism.
Experimental Protocol: Synergy Analysis using Combination Treatment
-
Cell Seeding: Plate cells in a 96-well plate.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug.
-
Treatment: Treat the cells with a matrix of concentrations of both drugs, including each drug alone and in combination.
-
Incubation: Incubate for a period relevant to the mechanism of action of the drugs (e.g., 48-72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Synergy Analysis: Use software (e.g., CompuSyn) to calculate the Combination Index (CI) to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
Strategy 3: Modulation of the AHR Pathway
In cases where resistance is due to alterations in the AHR pathway itself, strategies could involve the use of AHR antagonists to block pro-tumorigenic AHR signaling or the use of other AHR agonists that may be less susceptible to the specific resistance mechanism.
Experimental Protocol: Assessing the Effect of AHR Antagonists
-
Cell Seeding: Plate cells and allow them to adhere.
-
Treatment: Treat cells with this compound in the presence or absence of an AHR antagonist (e.g., CH-223191).
-
Incubation: Incubate for the desired time.
-
Endpoint Analysis: Analyze relevant endpoints, such as cell proliferation, migration, or the expression of AHR target genes.
Data Presentation
Table 2: Representative EC50 Values for this compound-Induced AHR Activation
| Cell Line | Assay | EC50 | Reference |
| HepG2 | EROD Assay | ~0.26 nM (for a potent analogue) | [7] |
| Zebrafish Embryos | CYP1A Induction | Significant induction at 0.1 nM | [2] |
| Gene Reporter Assay | AhR Agonist Activity | 10 nM | [8] |
Note: EC50 values are highly dependent on the cell line, experimental conditions, and the specific endpoint being measured. Researchers should determine the EC50 for their specific system.
Visualizations
Caption: AHR signaling and potential resistance mechanisms to this compound.
Caption: Workflow for studying and overcoming this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Promiscuity of Aryl Hydrocarbon Receptor Agonists and Antagonists Revealed by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Detection of FICZ
Welcome to the technical support center for the analytical detection of 6-formylindolo[3,2-b]carbazole (FICZ). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis of this compound.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is this compound and why is its accurate detection important?
-
What are the main challenges in this compound analysis?
-
How should I handle and store this compound to ensure its stability?
-
-
Troubleshooting Guides
-
High-Performance Liquid Chromatography (HPLC) Analysis
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
-
Cell-Based Assays (AhR Activation)
-
-
Experimental Protocols
-
This compound Sample Preparation for Analysis
-
Validated HPLC-UV Method for this compound Quantification
-
LC-MS/MS Method for this compound Analysis in Biological Matrices
-
Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay
-
-
Signaling Pathways and Workflows
Frequently Asked Questions (FAQs)
Q: What is this compound and why is its accurate detection important?
A: 6-formylindolo[3,2-b]carbazole (this compound) is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating diverse biological processes, including immune responses, inflammation, and cellular homeostasis.[1][2] this compound is formed from the amino acid tryptophan through photo-oxidation or enzymatic pathways.[3] Accurate detection and quantification of this compound are crucial for understanding its physiological and pathological roles, as well as for developing drugs that target the AhR signaling pathway.
Q: What are the main challenges in this compound analysis?
A: The primary challenges in this compound analysis include:
-
Photostability: this compound is light-sensitive and can degrade upon exposure to UV and visible light, leading to inaccurate quantification.[4]
-
Low Endogenous Concentrations: this compound is often present at very low levels in biological samples, requiring highly sensitive analytical methods.
-
Metabolic Instability: this compound is rapidly metabolized by cytochrome P450 enzymes, particularly CYP1A1, which can complicate its detection in cell-based assays and in vivo studies.[1][2]
-
Matrix Effects: When analyzing complex biological samples, other molecules can interfere with the ionization of this compound in LC-MS/MS analysis, leading to ion suppression or enhancement.[1][3][5][6][7]
Q: How should I handle and store this compound to ensure its stability?
A: To ensure the stability of this compound, the following precautions are recommended:
-
Protection from Light: All work with this compound solutions should be performed under subdued light conditions. Use amber vials or wrap containers in aluminum foil.
-
Storage Conditions: this compound powder should be stored at -20°C for long-term stability (up to 3 years). In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4]
-
Solvent Selection: DMSO is a common solvent for preparing this compound stock solutions.[4] For cell culture experiments, ensure the final DMSO concentration is compatible with your cells.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Incompatible sample solvent; Column overload; Secondary interactions with the stationary phase. | Dissolve and inject samples in the mobile phase.[8] Reduce injection volume. Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state. |
| Variable Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Air bubbles in the system. | Prepare fresh mobile phase daily and degas thoroughly. Use a column oven to maintain a stable temperature.[9] Purge the pump to remove air bubbles.[9] |
| Low Signal/Sensitivity | Degradation of this compound due to light exposure; Low concentration in the sample; Detector wavelength not optimal. | Prepare fresh standards and samples, protecting them from light. Concentrate the sample if possible. Optimize the UV detector wavelength (around 240 nm has been used for similar compounds).[10] |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from previous injections. | Use high-purity solvents and filter the mobile phase.[8] Run blank injections between samples to identify and mitigate carryover. Clean the injector and autosampler needle. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting compounds from the biological matrix interfering with this compound ionization. | Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction instead of protein precipitation).[5][6] Modify the chromatographic method to separate this compound from the interfering compounds. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[3] |
| Low Sensitivity/Poor Ionization | Suboptimal mobile phase composition for electrospray ionization (ESI); Inefficient desolvation in the ion source. | Add a small amount of formic acid (0.1%) to the mobile phase to promote protonation in positive ion mode. Optimize ion source parameters such as gas flow, temperature, and capillary voltage. |
| Inconsistent Results | This compound degradation during sample preparation or storage; Variability in sample extraction recovery. | Keep samples on ice or at 4°C during preparation and protect from light. Use a validated extraction protocol and an internal standard to monitor recovery. |
| High Background Noise | Contaminated mobile phase, solvents, or LC-MS system. | Use LC-MS grade solvents and reagents. Flush the LC system and mass spectrometer regularly. |
Cell-Based Assays (AhR Activation)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low AhR Activation | This compound degradation in cell culture media; Low concentration of active this compound reaching the cells; Cells are not responsive. | Prepare fresh this compound dilutions for each experiment and minimize light exposure of the treatment plates. Ensure the final DMSO concentration is not toxic to the cells. Use a positive control (e.g., TCDD) to confirm cell responsiveness and assay performance. |
| High Background Signal | Contaminants in the cell culture medium or serum that activate AhR. | Test different batches of serum for background AhR activation. Use a tryptophan-free medium to reduce the spontaneous formation of this compound.[1] |
| Inconsistent Results Between Experiments | Variation in cell passage number, density, or health; Inconsistent this compound concentration in treatment solutions. | Use cells within a defined passage number range. Seed cells at a consistent density and ensure they are healthy before treatment. Prepare fresh this compound dilutions from a validated stock solution for each experiment. |
| Unexpected Inhibition of AhR Activation | The tested compound may be a CYP1A1 inhibitor, leading to an accumulation of endogenous this compound and masking the effect of exogenously added this compound. | Pre-incubate cells with the test compound before adding a known AhR agonist like this compound to assess potential CYP1A1 inhibition.[6] |
Experimental Protocols
This compound Sample Preparation for Analysis
This protocol describes a general procedure for extracting this compound from cell culture media.
-
Collect Cell Culture Media: After treatment, collect the cell culture media into a clean tube.
-
Centrifugation: Centrifuge the media at 10,000 x g for 10 minutes at 4°C to remove any cells or debris.
-
Extraction:
-
Add an equal volume of ethyl acetate to the supernatant.
-
Vortex for 1 minute.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
-
Drying: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC or LC-MS/MS analysis).
Validated HPLC-UV Method for this compound Quantification
This protocol is a representative method and may require optimization for your specific instrumentation and sample type.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
Run Time: 10 minutes.
Quantitative Data Summary (Example)
| Parameter | Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
LC-MS/MS Method for this compound Analysis in Biological Matrices
This protocol provides a starting point for developing a sensitive LC-MS/MS method for this compound.
-
Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 30% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive ESI.
-
MRM Transition: m/z 285.1 → 256.1 (Quantifier), m/z 285.1 → 228.1 (Qualifier).
Quantitative Data Summary (Example)
| Parameter | Value |
| Linearity Range | 1 - 1000 pg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 pg/mL |
| Limit of Quantification (LOQ) | 1 pg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Aryl Hydrocarbon Receptor (AhR) Reporter Gene Assay
This protocol outlines the steps for a cell-based reporter assay to measure AhR activation by this compound.
-
Cell Seeding: Seed cells (e.g., HepG2-Lucia™ AhR) in a 96-well plate at a density that allows for optimal growth during the experiment.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plate for the desired time (e.g., 24 hours) at 37°C in a CO₂ incubator.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific reporter assay system.[4][5]
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control.
Signaling Pathways and Workflows
Caption: this compound-mediated AhR signaling pathway with negative feedback loop.
Caption: General workflow for this compound analysis by LC-MS/MS.
Caption: Logical troubleshooting flow for common HPLC issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Endogenous AhR agonist this compound accumulates in rainbow trout (Oncorhynchus mykiss) alevins exposed to a mixture of two PAHs, retene and fluoranthene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifetechindia.com [lifetechindia.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC-UV Method Development and Validation to Monitor Difluprednate Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of FICZ
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 6-formylindolo[3,2-b]carbazole (FICZ). Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments, ensuring you can effectively harness the biological activities of this potent Aryl Hydrocarbon Receptor (AHR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (6-formylindolo[3,2-b]carbazole) is a high-affinity endogenous agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1][2] It is a derivative of the amino acid tryptophan and can be formed through photo-oxidation or light-independent pathways.[3][4] Upon binding to the AHR in the cytoplasm, this compound induces a conformational change that leads to the dissociation of chaperone proteins. The this compound-AHR complex then translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription. A primary and well-characterized target gene is CYP1A1, which encodes a cytochrome P450 enzyme.[5]
Q2: Why is the biological effect of this compound often transient?
A2: The biological activity of this compound is typically transient due to a rapid metabolic degradation process that forms a negative feedback loop.[2] this compound is a potent inducer of cytochrome P450 enzymes, particularly CYP1A1, through AHR activation.[5] These same enzymes efficiently metabolize this compound, leading to its rapid clearance from the cell.[6][7] This auto-regulatory mechanism means that as AHR signaling is activated by this compound, the machinery for this compound's own degradation is upregulated, resulting in a short duration of action.[7][8]
Q3: How can I enhance and prolong the biological activity of this compound in my experiments?
A3: The most effective way to enhance and prolong the biological activity of this compound is to inhibit its metabolic degradation. This is typically achieved by co-treatment with an inhibitor of CYP1 enzymes. By blocking the catalytic activity of enzymes like CYP1A1, the clearance of this compound is reduced, leading to its accumulation in the cell and sustained AHR activation.[1][7] Common CYP1 inhibitors used for this purpose include alpha-naphthoflavone (α-NF) and ketoconazole.[7] This strategy has been shown to potentiate this compound-dependent gene expression and downstream effects in both in vitro and in vivo models.[7][8]
Q4: What are some common combination therapies or co-treatments with this compound?
A4: this compound is often used in combination with other agents to enhance specific biological outcomes:
-
Retinoic Acid (RA): In the context of leukemia research, this compound has been shown to enhance the RA-induced differentiation of myeloblastic leukemia cells (e.g., HL-60).[9][10][11]
-
Zinc: Combined treatment with zinc and this compound has been found to inhibit NF-κβ and calpain activities, which is relevant for maintaining gut epithelial barrier function.[12]
Q5: How does the concentration of this compound affect its biological activity?
A5: this compound can exhibit dose-dependent and sometimes biphasic effects. Low concentrations may stimulate certain cellular processes, while high concentrations can be inhibitory.[1] For instance, in some contexts, low levels of this compound are pro-inflammatory, while higher doses can promote immunosuppressive responses.[5][13] It is crucial to perform a thorough dose-response analysis for your specific experimental system to identify the optimal concentration for the desired effect.
Q6: What are the best practices for storing and handling this compound?
A6: this compound is sensitive to light and can undergo photodegradation.[14] Therefore, it is critical to protect it from light during storage and handling. Stock solutions should be stored at -20°C or -80°C in amber vials or tubes wrapped in foil.[1] When preparing for experiments, minimize exposure to ambient light. Additionally, be aware that this compound can be formed from tryptophan in cell culture media upon exposure to UV and visible light, which could be a confounding factor in sensitive experiments.[8]
Troubleshooting Guides
Problem: I am not observing the expected level of AHR activation with this compound.
| Possible Cause | Troubleshooting Steps |
| Rapid this compound Degradation | The transient nature of this compound may lead to a diminished response, especially at later time points. Solution: Co-treat your cells with a CYP1A1 inhibitor, such as alpha-naphthoflavone (α-NF) (typically 0.1-2.5 µM), to prevent this compound metabolism and prolong AHR activation.[7] |
| Sub-optimal Concentration | The concentration of this compound may be too low or too high for your specific cell type and endpoint. Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 100 nM) to determine the optimal concentration.[15] |
| Incorrect Time Point | AHR activation by this compound can be rapid and transient. You may be missing the peak response. Solution: Conduct a time-course experiment, measuring AHR target gene expression (e.g., CYP1A1 mRNA) at early time points (e.g., 2, 4, 6, 12, and 24 hours) post-treatment.[1] |
| Cell Line Insensitivity | The cell line you are using may have low expression of AHR or other necessary components of the signaling pathway. Solution: Confirm AHR expression in your cell line. Consider using a cell line known to be responsive to AHR agonists, such as HepG2 or HaCaT cells. |
| This compound Degradation due to Handling | Improper storage or handling may have led to the degradation of your this compound stock. Solution: Ensure your this compound stock solution is protected from light and stored at the correct temperature (-20°C or -80°C). Prepare fresh dilutions for each experiment.[14] |
Problem: My experimental results with this compound are inconsistent.
| Possible Cause | Troubleshooting Steps |
| Light-Induced this compound Degradation | Exposure of this compound solutions or treated cells to light can cause degradation and variable activity. Solution: Work in a darkened environment (e.g., under a fume hood with the light off) when preparing this compound solutions and treating cells. Use opaque or amber tubes and plates.[14] |
| Endogenous this compound in Media | Cell culture media containing tryptophan can generate this compound when exposed to ambient light, leading to background AHR activation. Solution: Minimize light exposure to your cell culture media. Consider using media with lower tryptophan levels if feasible for your cell type. Be aware of this potential for background activation.[8] |
| Variability in Cell State | Differences in cell confluence, passage number, or serum lot can affect cellular responses. Solution: Standardize your cell culture conditions. Ensure cells are seeded at a consistent density and use the same passage range and serum lot for a set of experiments. |
| Indirect AHR Activation by Other Compounds | If you are testing other compounds, they may not be direct AHR agonists but could be inhibiting the degradation of endogenous this compound in the media.[8][16] Solution: To test for this, use an AHR antagonist like CH-223191. If the effect of your test compound is blocked by the antagonist, it suggests AHR pathway involvement.[17] |
Quantitative Data Summary
Table 1: Effective Concentrations of this compound in Different Experimental Systems
| Cell Line/System | Concentration Range | Observed Effect | Citation |
| Zebrafish Embryos | 0.1 nM - 30 nM | Concentration-dependent induction of CYP1A, CYP1B1, and CYP1C1 mRNA. | [15] |
| Human Keratinocytes (HaCaT) | 5 pM | Significant enhancement of CYP1A1 mRNA levels. | [16] |
| Hepatoma Cells (HepG2) | 0.01 nM - 1 µM | Biphasic effect: stimulates cell growth at low concentrations, inhibits at high concentrations. | [1] |
| HL-60 Cells | 100 nM | Augments RA-induced differentiation. | [11] |
| Caco-2 Cells | 100 nM | In combination with zinc, inhibits NF-κβ and calpain activity. | [12] |
Table 2: Potency of this compound and a Synthetic Analog
| Compound | Assay | EC50 Value | Relative Potency | Citation |
| This compound | EROD Assay (CYP1A1 activity) | ~2.08 nM | 1x | [18] |
| Compound 11e (this compound Analog) | EROD Assay (CYP1A1 activity) | 0.26 nM | ~8x more potent than this compound | [18] |
Key Experimental Protocols
Protocol 1: General Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and have not reached confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store in small aliquots, protected from light, at -20°C or -80°C.
-
Treatment: On the day of the experiment, thaw a fresh aliquot of the this compound stock solution. Prepare serial dilutions in your cell culture medium to achieve the desired final concentrations. Protect these solutions from light.
-
Application: Remove the old medium from your cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 48 hours), depending on the endpoint being measured.
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting, or flow cytometry).
Protocol 2: Enhancing this compound Activity with a CYP1A1 Inhibitor
-
Preparation: Follow steps 1 and 2 from Protocol 1. Additionally, prepare a stock solution of a CYP1A1 inhibitor, such as alpha-naphthoflavone (α-NF), in DMSO.
-
Co-treatment: Prepare your treatment media containing the desired final concentration of this compound and the CYP1A1 inhibitor (e.g., 1 µM α-NF).
-
Controls: It is essential to include the following controls:
-
Vehicle control (DMSO)
-
This compound alone
-
CYP1A1 inhibitor alone
-
-
Application and Incubation: Apply the treatment media to the cells and incubate for the desired duration. The presence of the CYP1A1 inhibitor should prolong the half-life of this compound, leading to a more sustained and enhanced biological response.
-
Analysis: Harvest the cells and compare the effects of this compound alone versus the co-treatment with the inhibitor.
Visualizations
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by this compound.
Caption: Experimental workflow for enhancing this compound activity with a CYP1 inhibitor.
Caption: Troubleshooting flowchart for inconsistent or low this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. invivogen.com [invivogen.com]
- 5. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Biological effects of 6-formylindolo[3,2-b]carbazole (this compound) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist this compound as a mechanism for activation of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid and 6-formylindolo(3,2–b)carbazole (this compound) combination therapy reveals putative targets for enhancing response in non-APL AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Retinoic acid and 6-formylindolo(3,2-b)carbazole (this compound) combination therapy reveals putative targets for enhancing response in non-APL AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 6-Formylindolo (3,2-b)carbazole (this compound) enhances retinoic acid (RA)-induced differentiation of HL-60 myeloblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. The tryptophan photoproduct 6-formylindolo[3,2-b]carbazole (this compound) binds multiple AHRs and induces multiple CYP1 genes via AHR2 in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 18. Synthesis and Biological Evaluation of this compound Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
AHR Activation Assays with FICZ: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Aryl Hydrocarbon Receptor (AHR) activation assays using the endogenous ligand 6-formylindolo[3,2-b]carbazole (FICZ).
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format to help you navigate your experiments.
Question: Why am I seeing no AHR activation or a very weak response with this compound?
Answer:
Several factors can contribute to a lack of AHR activation. Consider the following possibilities:
-
This compound Degradation: this compound is highly sensitive to light and air, leading to rapid degradation.[1] Ensure you are preparing this compound solutions fresh for each experiment and protecting them from light. Minimize the exposure of your stock solutions and treated cells to light as much as possible.
-
Rapid Metabolism: this compound is a potent substrate for cytochrome P450 enzymes, particularly CYP1A1, which is induced by AHR activation.[2][3][4] This creates a negative feedback loop where this compound is rapidly metabolized, leading to a transient AHR activation signal. Consider using a shorter treatment time or including a CYP1A1 inhibitor, such as α-naphthoflavone, to prolong the signal.
-
Incorrect this compound Concentration: While potent, the optimal concentration of this compound for AHR activation can vary significantly between cell lines and experimental conditions. A full dose-response curve is essential to determine the optimal concentration for your specific system. High concentrations of this compound can sometimes lead to decreased cell viability and a subsequent reduction in the reporter signal.[5][6]
-
Cell Line Specificity: The expression levels of AHR, ARNT (AHR Nuclear Translocator), and other co-factors can vary between cell lines, influencing their responsiveness to this compound.[7] Some cell lines may have low endogenous AHR expression, requiring transient or stable transfection of an AHR expression vector.[7] The species from which the cell line is derived can also affect ligand affinity and response.[8]
-
Solvent Issues: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (generally <0.1%) to avoid solvent-induced toxicity or off-target effects.[9]
Question: My results are highly variable between experiments. What could be the cause?
Answer:
High variability is a common issue and can often be traced back to the following:
-
Inconsistent this compound Preparation and Handling: Due to its instability, inconsistencies in how this compound solutions are prepared, stored, and handled can lead to significant variations in its effective concentration. Always follow a standardized protocol for this compound preparation and protect it from light.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can impact AHR signaling. It is crucial to maintain consistent cell culture practices.
-
Phototoxicity: Exposure to light, especially during fluorescence microscopy, can induce phototoxicity, affecting cell viability and experimental outcomes.[10][11][12] Minimize light exposure and use the lowest possible light intensity required for imaging. The culture medium itself can contain components like tryptophan and riboflavin that contribute to light-induced effects.[12]
Question: I am observing a biphasic or bell-shaped dose-response curve with this compound. Is this normal?
Answer:
Yes, a biphasic dose-response is often observed with this compound.[5][6] At lower concentrations, this compound stimulates cell growth and AHR activation. However, at higher concentrations, it can inhibit cell growth and even induce apoptosis, leading to a decrease in the overall response.[6] This highlights the importance of performing a comprehensive dose-response analysis to identify the optimal concentration range for your assay.
Frequently Asked Questions (FAQs)
What is the mechanism of AHR activation by this compound?
This compound is a high-affinity ligand for the AHR.[3][5] Upon binding to this compound in the cytoplasm, the AHR complex undergoes a conformational change, leading to the dissociation of chaperone proteins. The activated AHR then translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This AHR/ARNT heterodimer binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[13][14] A primary target gene is CYP1A1, which encodes an enzyme that metabolizes this compound.[2]
AHR Signaling Pathway with this compound
Caption: AHR signaling pathway upon activation by this compound.
What is a typical experimental workflow for an AHR activation reporter assay?
A standard workflow for a luciferase-based reporter assay is as follows:
Experimental Workflow for AHR Reporter Assay
Caption: A typical workflow for an AHR activation reporter assay.
What are some key experimental parameters to optimize?
-
Cell Density: The number of cells seeded per well can influence the magnitude of the response.
-
This compound Concentration: A full dose-response curve is necessary to determine the EC50 and the optimal concentration for your experiments.
-
Incubation Time: Due to this compound's rapid metabolism, the timing of the readout is critical. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended to capture the peak response.
-
Choice of Reporter System: Different reporter genes (e.g., luciferase, GFP) and cell lines can have varying sensitivities and response kinetics.[7][15]
Quantitative Data Summary
The potency of this compound can vary depending on the experimental setup. The following table summarizes reported EC50 values for this compound in different systems.
| Cell Line/System | Assay Type | EC50 Value | Reference |
| Human cyp1a1 reporter | Reporter Gene Assay | 10 nM | [1] |
| CEH cultures | EROD Activity (3h) | 0.016 nM | [5] |
| CEH cultures | EROD Activity (8h) | 0.80 nM | [5] |
| CEH cultures | EROD Activity (24h) | 11 nM | [5] |
| Human HepG2 cells | CYP1A1 Expression | 2.04 nM | [5] |
Key Experimental Protocols
This compound Stock Solution Preparation
-
Solvent: Dissolve this compound in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw a single aliquot and prepare serial dilutions in cell culture medium. Protect these dilutions from light as much as possible. Discard any unused diluted this compound.
AHR Reporter Gene Assay Protocol
This protocol is a general guideline for a 96-well plate format.
-
Cell Seeding: Seed your reporter cell line in a white, clear-bottom 96-well plate at a predetermined optimal density. Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the prepared this compound dilutions or vehicle control.
-
Incubation: Return the plate to the incubator for the optimized incubation period.
-
Lysis and Luminescence Reading: After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature. Follow the manufacturer's instructions for the luciferase assay reagent to lyse the cells and measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the fold induction of AHR activity by dividing the relative light units (RLUs) of the this compound-treated wells by the average RLUs of the vehicle control wells.
References
- 1. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan Photoproduct this compound Upregulates IL1A, IL1B, and IL6 Expression via Oxidative Stress in Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The highly bioactive molecule and signal substance 6-formylindolo[3,2-b]carbazole (this compound) plays bi-functional roles in cell growth and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of aryl hydrocarbon receptor agonists in human samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Phototoxicity - the good, the bad and the quantified. [focalplane.biologists.com]
- 12. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Formylindolo(3,2-b)carbazole (FICZ)
Welcome to the technical support center for 6-Formylindolo(3,2-b)carbazole (FICZ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is 6-Formylindolo(3,2-b)carbazole (this compound) and what is its primary mechanism of action?
A1: 6-Formylindolo(3,2-b)carbazole (this compound) is a naturally occurring tryptophan derivative that acts as a potent agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[1] Upon binding to AHR in the cytoplasm, the this compound-AHR complex translocates to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme that, in a negative feedback loop, metabolizes this compound, thus regulating its own activity.[1][2]
Q2: What are the known off-target effects of this compound?
A2: The primary "off-target" effects of this compound are often context-dependent and are closely linked to its potent, dose-dependent activation of the AHR signaling pathway. The distinction between a therapeutic effect and an off-target effect can depend on the desired experimental outcome. Key considerations include:
-
Immune Modulation: this compound can differentially regulate the differentiation of T helper 17 (Th17) cells and regulatory T cells (Tregs).[3][4] High concentrations or sustained AHR activation by this compound tend to promote Treg differentiation, leading to immunosuppression. Conversely, low concentrations or transient activation can favor the pro-inflammatory Th17 phenotype.[3][5] This dual functionality can be an undesirable off-target effect if the goal is to study only one of these responses.
-
Cell Proliferation: this compound has shown bi-functional roles in cell growth, stimulating proliferation at low concentrations and inhibiting it at higher concentrations in certain cell types.[6]
-
Oxidative Stress: Prolonged and high-level activation of AHR by this compound can lead to sustained CYP1A1 activity, which in turn can generate reactive oxygen species (ROS), leading to oxidative stress and potentially apoptosis.[6][7]
Q3: How can I minimize the off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course studies to identify the optimal concentration and duration of this compound treatment that elicits the desired on-target effect while minimizing off-target responses.[3][8]
-
Control for this compound Metabolism: Be aware that this compound is rapidly metabolized by CYP1A1.[1][2] This can lead to transient AHR activation. If a sustained response is required, consider using a CYP1A1 inhibitor, but be aware that this can also potentiate off-target effects by increasing this compound bioavailability.[6][8]
-
Use of AHR Antagonists and Knockout/Knockdown Models: To confirm that the observed effects are AHR-mediated, include experimental arms with a known AHR antagonist, such as CH-223191. Additionally, using AHR knockout or knockdown cell lines or animal models can help to definitively attribute effects to AHR signaling.
-
Purity of this compound: Ensure the purity of your this compound stock, as impurities could contribute to unexpected biological activities.
-
Environmental Factors: this compound can be generated from tryptophan in cell culture media upon exposure to light.[9] To avoid unintended AHR activation, consider using media with low tryptophan content or protecting your media and cultures from light.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Induction of CYP1A1 Expression
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | This compound is light-sensitive and can degrade in solution. Prepare fresh solutions of this compound for each experiment and protect them from light. Store stock solutions at -20°C or -80°C in the dark. |
| Rapid Metabolism | This compound is rapidly metabolized by CYP1A1, leading to a transient induction.[1][2] For time-course experiments, measure CYP1A1 expression at early time points (e.g., 1-4 hours) post-treatment. |
| Low AHR Expression | The cell line you are using may have low endogenous expression of the AHR. Verify AHR expression levels by qPCR or Western blot. |
| Suboptimal Cell Density | Cell density can influence the cellular response. Ensure consistent cell seeding and confluence at the time of treatment. |
| Serum Components | Components in fetal bovine serum (FBS) can sometimes interfere with AHR signaling or contain endogenous AHR ligands.[10] Consider reducing the serum concentration or using serum-free media during the treatment period. |
Issue 2: Unexpected or Contradictory Effects on T-cell Differentiation (Th17/Treg)
| Possible Cause | Troubleshooting Steps |
| This compound Concentration | The balance between Th17 and Treg differentiation is highly dependent on the this compound concentration.[3][4] Low doses tend to favor Th17, while high doses promote Treg differentiation.[3] Perform a detailed dose-response curve to determine the optimal concentration for your desired outcome. |
| Duration of Exposure | Transient AHR activation by this compound can favor Th17, while sustained activation may lead to Treg expansion.[3] Carefully control the duration of this compound exposure in your culture system. |
| Cytokine Milieu | The cytokine environment in your cell culture is a critical determinant of T-cell fate. Ensure that the cytokine cocktail used for differentiation is appropriate and consistent across experiments. |
| Cell Purity | The purity of your initial CD4+ T-cell population can impact differentiation outcomes. Use highly purified naive CD4+ T cells for your assays. |
| Ligand-Intrinsic Effects vs. AHR Activation Strength | While some studies suggest ligand-specific effects, recent evidence indicates that the strength and duration of AHR activation are the primary drivers of the differential effects on T-cell differentiation.[3] |
Issue 3: High Cell Toxicity or Unexplained Cell Death
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | High concentrations of this compound can induce apoptosis, potentially through sustained AHR activation and subsequent oxidative stress.[6] Determine the cytotoxic concentration range for your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). |
| Solvent Toxicity | This compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture media is low (typically <0.1%) and include a vehicle control (DMSO alone) in your experiments. |
| Photo-Toxicity | This compound is a photosensitizer. Exposure of this compound-treated cells to light, particularly UVA, can induce oxidative stress and cell death.[11] Conduct experiments under subdued light conditions. |
| Contamination | Rule out microbial contamination of your cell cultures, which can cause cell death. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from the literature.
Table 1: In Vitro Efficacy of this compound for CYP1A1 Induction
| Cell Line | Assay | EC50 | Time Point | Reference |
| Hepa-1 (mouse hepatoma) | EROD | ~34 pM | 3 hours | [11] |
| Hepa-1 (mouse hepatoma) | EROD | ~830 pM | 24 hours | [11] |
| HepG2 (human hepatoma) | EROD | 2.04 nM | 24 hours | [9] |
EC50 values can vary depending on the specific experimental conditions.
Table 2: In Vivo Dose Regimens of this compound and Effects on Immune Cells
| Dose | Administration Route | Animal Model | Effect | Reference |
| 50 µg/kg | i.p. | Mouse (EAE model) | Enhanced Th17 response, exacerbated disease | [3] |
| 10 mg/kg (optimized) | i.p. | Mouse (alloresponse model) | Suppressed alloresponse, induced Tregs | [3] |
| 10 ng (topical) | Topical (ear) | Mouse | Systemic CYP1A1 induction | [8] |
i.p. = intraperitoneal; EAE = experimental autoimmune encephalomyelitis
Experimental Protocols
Protocol 1: Ethoxyresorufin-O-Deethylase (EROD) Assay for CYP1A1 Activity
This protocol is adapted from established methods to measure CYP1A1 enzymatic activity.[12][13][14]
Materials:
-
Cells of interest (e.g., HepG2, Hepa-1)
-
96-well, clear-bottom, black-walled plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
7-Ethoxyresorufin (EROD substrate)
-
Resorufin standard
-
NADPH
-
Fluorescence microplate reader (Excitation: ~530 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 1 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 4, 8, 24 hours).
-
Preparation of Reaction Buffer: Prepare a reaction buffer containing 7-ethoxyresorufin and NADPH in a suitable buffer (e.g., Tris-HCl or phosphate buffer).
-
EROD Reaction:
-
Aspirate the culture medium from the wells.
-
Wash the cells gently with PBS.
-
Add the EROD reaction buffer to each well.
-
-
Incubation: Incubate the plate at 37°C, protected from light, for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Generate a resorufin standard curve to convert fluorescence units to pmol of resorufin.
-
Normalize the EROD activity to the protein content of each well (e.g., using a BCA or Bradford assay).
-
Plot the EROD activity against the this compound concentration to determine the EC50 value.
-
Protocol 2: Flow Cytometry Analysis of Th17/Treg Differentiation
This protocol provides a general framework for analyzing the effect of this compound on CD4+ T-cell differentiation.
Materials:
-
Purified naive CD4+ T cells
-
T-cell activation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
Cytokines for Th17 differentiation (e.g., TGF-β, IL-6)
-
Cytokines for Treg differentiation (e.g., TGF-β, IL-2)
-
This compound stock solution (in DMSO)
-
AHR antagonist (e.g., CH-223191) as a control
-
Cell stimulation cocktail (for intracellular cytokine staining)
-
Fixable viability dye
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IL-17A, anti-Foxp3)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
T-cell Culture: Culture purified naive CD4+ T cells with activation reagents and the appropriate cytokine cocktails for either Th17 or Treg differentiation.
-
This compound Treatment: Add different concentrations of this compound or a vehicle control to the cultures at the time of activation. Include a condition with an AHR antagonist to confirm AHR-dependency.
-
Incubation: Culture the cells for 3-5 days.
-
Restimulation (for intracellular cytokine staining): For Th17 analysis, restimulate the cells for 4-6 hours with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin).
-
Staining for Flow Cytometry:
-
Stain the cells with a fixable viability dye to exclude dead cells.
-
Perform surface staining for CD4.
-
Fix and permeabilize the cells according to the manufacturer's protocol for intracellular/intranuclear staining.
-
Perform intracellular staining for IL-17A (for Th17) and intranuclear staining for Foxp3 (for Treg).
-
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis:
-
Gate on live, single CD4+ T cells.
-
Analyze the percentage of IL-17A+ cells (Th17) and Foxp3+ cells (Treg) in the different treatment groups.
-
Visualizations
Caption: this compound-mediated AHR signaling pathway and negative feedback loop.
Caption: General troubleshooting workflow for experiments involving this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Regulation of Th17 and T Regulatory Cell Differentiation by Aryl Hydrocarbon Receptor Dependent Xenobiotic Response Element Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Influences of the Aryl Hydrocarbon Receptor on Th17 Mediated Responses in vitro and in vivo | PLOS One [journals.plos.org]
- 6. The highly bioactive molecule and signal substance 6-formylindolo[3,2-b]carbazole (this compound) plays bi-functional roles in cell growth and apoptosis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Aryl Hydrocarbon Receptor Ligand this compound Improves Left Ventricular Remodeling and Cardiac Function at the Onset of Pressure Overload-Induced Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cytochrome P4501-dependent clearance of the endogenous agonist this compound as a mechanism for activation of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Induction of CYP1A1 by serum independent of AhR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Application of the ethoxyresorufin-O-deethylase (EROD) assay to mixtures of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: FICZ In Vivo Administration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 6-formylindolo[3,2-b]carbazole (FICZ) in in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound in vivo administration, helping you to identify potential causes and implement effective solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or no induction of AHR target genes (e.g., Cyp1a1) | This compound Degradation: this compound is highly susceptible to photodegradation and rapid metabolic clearance. | Handling: Protect this compound solutions from light at all times by using amber vials and covering tubes with foil. Prepare solutions fresh before each use. Dosing Strategy: Due to its short half-life, consider repeated dosing or a continuous delivery method (e.g., osmotic pump) for sustained AHR activation.[1] |
| Suboptimal Dose: The dose of this compound required to elicit a response can be highly model- and context-dependent. A low dose may result in transient AHR activation that is difficult to detect.[1] | Dose-Response Pilot Study: Perform a pilot study with a range of this compound doses to determine the optimal concentration for your specific experimental model and endpoint. | |
| Inefficient Delivery/Bioavailability: The choice of vehicle can significantly impact this compound solubility and bioavailability. | Vehicle Optimization: Ensure this compound is fully dissolved in the vehicle. Common vehicles include corn oil or DMSO followed by dilution in corn oil. Test different vehicle formulations to improve solubility and delivery. | |
| High Experimental Variability | Inconsistent this compound Activity: Degradation of this compound stock solutions or inconsistent preparation can lead to variable AHR activation between experiments. | Quality Control: Prepare fresh solutions for each experiment. If using a stock solution, aliquot and store it protected from light at -80°C to minimize freeze-thaw cycles and degradation. |
| Transient Nature of AHR Activation: The rapid metabolism of this compound leads to a transient peak in AHR activation and target gene expression.[1][2] | Time-Course Analysis: The timing of sample collection is critical. Perform a time-course experiment to identify the peak of AHR target gene expression after this compound administration in your model.[3] | |
| Unexpected or Off-Target Effects | Dose-Dependent Dichotomy: Low and high doses of this compound can have opposing effects on immune cell differentiation (e.g., promoting Th17 vs. regulatory T cells).[1] | Re-evaluate Dosing Regimen: The observed effect may be a direct consequence of the dose and the resulting duration of AHR activation. Refer to the literature to select a dose that favors your desired outcome.[1] |
| CYP1 Enzyme Inhibition: If co-administering other compounds, they may inhibit CYP1 enzymes, leading to this compound accumulation and prolonged, potentially toxic, AHR activation.[2][4] | Review Co-administered Compounds: Check if any other substances in your experiment are known CYP1 inhibitors. If so, adjust the this compound dose accordingly or consider alternative compounds. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a potent agonist for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[2][4] Upon binding this compound, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby modulating their transcription.[5] A key target gene is Cyp1a1, which encodes a cytochrome P450 enzyme that, in a negative feedback loop, metabolizes this compound.[2][6]
2. Why is the biological effect of this compound so dependent on the dose?
The dose and resulting duration of AHR activation are critical determinants of the downstream biological response.[1]
-
Transient Activation (Low Dose): A low dose of this compound leads to a brief period of AHR activation because it is rapidly cleared by AHR-induced CYP1A1 enzymes. This transient signaling has been associated with pro-inflammatory responses, such as the differentiation of Th17 cells.[1][7]
-
Sustained Activation (High Dose or Repeated Dosing): Higher or more frequent doses can lead to more sustained AHR activation, which can promote anti-inflammatory responses, such as the induction of regulatory T cells (Tregs).[1]
This contrasts with ligands like TCDD, which are resistant to metabolism and cause sustained AHR activation even at low doses.[1]
3. What is the best vehicle for in vivo administration of this compound?
A common and effective vehicle for intraperitoneal (i.p.) injection of this compound in mice is corn oil. This compound can be first dissolved in a small amount of dimethyl sulfoxide (DMSO) and then diluted to the final concentration with corn oil. It is crucial to ensure that this compound remains in solution and does not precipitate. The final concentration of DMSO should be kept to a minimum to avoid vehicle-induced effects.
4. How should I handle and store this compound to ensure its stability?
This compound is sensitive to light and can degrade upon exposure.[6]
-
Storage: Store solid this compound and stock solutions in the dark at -20°C or -80°C.
-
Handling: When preparing and administering this compound, use amber-colored vials or tubes wrapped in aluminum foil to protect it from light.
-
Preparation: Prepare working solutions fresh for each experiment to avoid degradation.
5. How can I confirm that this compound is activating AHR in my in vivo model?
The most direct way to confirm AHR activation is to measure the expression of its primary target gene, Cyp1a1, in a relevant tissue (e.g., liver, spleen, or the target tissue of interest).[8] This can be done at both the mRNA level (using qRT-PCR) and the protein/enzyme activity level. A significant upregulation of Cyp1a1 expression following this compound administration is a reliable indicator of AHR engagement.[8] An ethoxyresorufin-O-deethylase (EROD) assay can be used to measure CYP1A1 enzyme activity.[6]
Quantitative Data Summary
The following table summarizes doses and key outcomes from published in vivo studies with this compound. This data can serve as a starting point for designing your own experiments.
| Model | Dose | Administration Route & Schedule | Key Outcome | Reference |
| Mouse (C57BL/6) | 50 µg/kg | i.p. on days 0 and 1 | Enhanced IL-17 production, transient Cyp1a1 induction. Did not suppress alloresponse. | [1] |
| Mouse (C57BL/6) | 100 µg/kg | Daily i.p. injections | Maintained Cyp1a1 expression equivalent to a single 15 µg/kg TCDD dose. Suppressed alloresponse and induced regulatory T cells. | [1] |
| Mouse (C57BL/6) | 10 ng | Topical application to one ear | Pronounced time-dependent induction of Cyp1a1 mRNA in the ear, adipose tissue, and liver. | [3] |
| Rat | 42.6 - 426.4 µg/kg | Single i.p. injection | Dose- and tissue-specific AHR activation and subsequent enzyme activity. | [6] |
| Zebrafish Embryo | 100 nM | Exposure in water | Potent induction of Ahr2-regulated genes, but effects were dramatically enhanced when Cyp1a was knocked down. | [4] |
Experimental Protocols & Methodologies
Protocol 1: Preparation and Administration of this compound for Murine In Vivo Studies
-
Reagent Preparation:
-
Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Warm the vehicle (e.g., corn oil) to 37°C to aid in solubility.
-
-
Working Solution Preparation (perform in low light):
-
Vortex the this compound stock solution.
-
Add the required volume of the this compound stock to the pre-warmed corn oil to achieve the final desired concentration (e.g., for a 100 µg/kg dose in a 25g mouse with a 100 µL injection volume, the concentration would be 25 µg/mL).
-
Ensure the final DMSO concentration is low (typically <5% v/v).
-
Vortex vigorously until the this compound is fully dissolved. The solution should be clear.
-
-
Administration:
-
Administer the solution to the animal via the desired route (e.g., intraperitoneal injection) using an appropriate gauge needle.
-
Include a vehicle control group (corn oil with the same percentage of DMSO) in your experimental design.
-
Protocol 2: Assessment of AHR Activation via qRT-PCR for Cyp1a1
-
Tissue Harvesting:
-
At the predetermined time point following this compound administration, euthanize the animal.
-
Perfuse with PBS if necessary.
-
Dissect the tissue of interest (e.g., liver, spleen), snap-freeze it in liquid nitrogen, and store it at -80°C until use.
-
-
RNA Extraction:
-
Extract total RNA from the tissue using a standard method such as TRIzol reagent or a column-based kit, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Set up the PCR reaction using a suitable qPCR master mix, cDNA template, and primers specific for Cyp1a1 and a stable housekeeping gene (e.g., Actb, Gapdh).
-
Run the reaction on a real-time PCR cycler.
-
Analyze the data using the ΔΔCt method to calculate the fold change in Cyp1a1 expression relative to the vehicle-treated control group.[1]
-
Visualizations
References
- 1. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological effects of 6-formylindolo[3,2-b]carbazole (this compound) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Biological effects of 6-formylindolo[3,2-b]carbazole (this compound) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 8. The Aryl Hydrocarbon Receptor Ligand this compound Improves Left Ventricular Remodeling and Cardiac Function at the Onset of Pressure Overload-Induced Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
FICZ Experimental Data Interpretation: Technical Support Center
Welcome to the technical support center for researchers utilizing 6-formylindolo[3,2-b]carbazole (FICZ) in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of this compound experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: 6-formylindolo[3,2-b]carbazole (this compound) is a tryptophan photoproduct that serves as a potent, high-affinity agonist for the Aryl Hydrocarbon Receptor (AHR).[1][2] It is often considered an endogenous (naturally occurring) ligand for the AHR.[2] Researchers use this compound to study the physiological roles of AHR activation, including its involvement in immune responses, cellular homeostasis, and the regulation of cytochrome P450 enzymes like CYP1A1.[3][4][5]
Q2: Why do I observe a transient or short-lived response after treating cells with this compound?
A2: The transient nature of this compound-induced AHR activation is a key characteristic of its biological activity.[6] this compound induces the expression of CYP1A1, an enzyme that rapidly metabolizes this compound itself.[3][6][7] This creates a negative feedback loop where the induced enzyme clears the activating ligand, leading to a down-regulation of the signal.[3][6] The decline in CYP1A1 expression can be observed within hours of initial exposure.[7]
Q3: What are the typical working concentrations for this compound in cell culture experiments?
A3: this compound is highly potent, with a binding affinity (Kd) for the AHR of approximately 70 pM.[1][2] Effective concentrations can be very low, with significant induction of CYP1A1 mRNA observed at concentrations as low as 0.1 nM in zebrafish embryos and 5 pM in human keratinocytes.[7][8] Common working concentrations in cell culture range from picomolar (pM) to low nanomolar (nM) for observing physiological responses, while higher concentrations (µM) may be used for specific toxicity or metabolism studies.[1][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and endpoint.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in a solvent like DMSO to create a concentrated stock solution.[1][9] It is light-sensitive and can undergo photo-decomposition, so it is critical to protect solutions from light by using amber vials or covering tubes with aluminum foil.[10][11] For long-term storage, powdered this compound should be kept at -20°C.[1] Stock solutions in DMSO can be stored at -80°C for up to two years.[1] It is recommended to prepare fresh working solutions for each experiment from the frozen stock.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No AHR Activation Signal (e.g., low CYP1A1 induction)
Your reporter assay or qPCR results show variable or no significant AHR activation after this compound treatment.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | This compound is highly sensitive to light and air.[10] Ensure stock solutions and experimental media containing this compound are protected from light at all times. Prepare fresh dilutions for each experiment. Consider running a parallel experiment with a more stable AHR agonist like TCDD as a positive control. |
| Rapid Metabolism | The transient nature of the signal is expected.[6] For endpoint assays, perform a time-course experiment (e.g., 2, 4, 6, 12, 24 hours) to identify the peak response time for your specific cell line, as CYP1A1 induction can decline after just a few hours.[7] |
| Incorrect Concentration | The dose-response to this compound can be very steep. Perform a dose-response curve starting from the low picomolar range to the nanomolar range (e.g., 10 pM, 100 pM, 1 nM, 10 nM, 100 nM) to find the optimal concentration. |
| Cell Line Insensitivity | The expression level of AHR can vary between cell lines. Confirm that your cell line expresses functional AHR. Use a positive control cell line known to be responsive (e.g., HepG2).[9] |
Issue 2: Unexpected Cellular Toxicity or Off-Target Effects
You observe decreased cell viability or other unexpected effects not related to canonical AHR signaling.
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | While this compound stimulates growth at low concentrations, it can inhibit growth and induce apoptosis at higher concentrations (in the high nM to µM range).[1] Reduce the concentration of this compound used in your experiment and confirm with a cell viability assay (e.g., ATP-based assay).[1] |
| Phototoxicity | This compound is a powerful UVA chromophore. If your experimental setup involves exposure to ambient or UV light (e.g., during microscopy), this compound can generate reactive oxygen species (ROS), leading to oxidative stress and protein damage.[12] Minimize light exposure during all experimental steps. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is low and consistent across all treatment groups, including the vehicle control (typically <0.1%). |
| Formation of Metabolites | This compound is metabolized into several hydroxylated derivatives.[6] While often less active, these metabolites could have their own biological effects. This is an inherent aspect of this compound experiments. |
Quantitative Data Summary
Table 1: this compound Properties and Common Experimental Concentrations
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 70 pM | [1][2] |
| Molecular Weight | 284.31 g/mol | [9] |
| Solubility in DMSO | ~10 mg/mL (35.17 mM) | [1][9] |
| Typical Working Concentration Range | 50 ng/mL (0.18 µM) to 5 µg/mL (18 µM) | [9] |
| EC50 for EROD Activity (CEH cultures) | 0.016 nM (3h), 0.80 nM (8h), 11 nM (24h) | [1] |
| CYP1A Induction (Zebrafish) | Significant at 0.1 nM | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
-
Prepare Stock Solution: Dissolve lyophilized this compound powder in high-purity DMSO to a stock concentration of 1-10 mM.[1][9] This may require gentle warming and sonication.[1] Store this stock at -80°C in a light-protected vial.
-
Create Intermediate Dilutions: On the day of the experiment, thaw the stock solution. Prepare a series of intermediate dilutions in sterile DMSO. Always protect from light.
-
Prepare Final Working Solutions: Dilute the intermediate solutions into pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (e.g., 0.1%).
-
Application: Immediately replace the medium on your cells with the freshly prepared this compound-containing medium.
Protocol 2: AHR Activation Assay (CYP1A1 mRNA Expression via qPCR)
-
Cell Seeding: Seed cells (e.g., HepG2) in appropriate culture plates and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Treatment: Aspirate the old medium and treat cells with various concentrations of this compound (prepared as in Protocol 1) or a vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the cells for the desired time period. Based on the transient nature of this compound, a time-course experiment (e.g., 2, 4, 8, 24 hours) is recommended to capture peak gene expression.
-
RNA Extraction: At the end of the incubation period, lyse the cells directly in the plate and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for CYP1A1 and a stable housekeeping gene (e.g., GAPDH, L13).
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control group.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 3. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exposure and Viral Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The tryptophan photoproduct 6-formylindolo[3,2-b]carbazole (this compound) binds multiple AHRs and induces multiple CYP1 genes via AHR2 in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. invivogen.com [invivogen.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Gram-scale synthesis of this compound, a photoreactive endogenous ligand of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxidative stress induced by UVA photoactivation of the tryptophan UVB photoproduct 6-formylindolo[3,2-b]carbazole (this compound) inhibits nucleotide excision repair in human cells | Crick [crick.ac.uk]
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthetic 6-Formylindolo(3,2-b)carbazole (FICZ)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthetic 6-Formylindolo(3,2-b)carbazole (FICZ), a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR). Ensuring the purity of this compound is critical for accurate and reproducible research in areas such as immunology, toxicology, and cancer biology, as even minor impurities can significantly impact experimental outcomes. This document outlines key analytical techniques, presents detailed experimental protocols, and compares their performance for the robust assessment of this compound purity.
Introduction to this compound and the Importance of Purity
6-Formylindolo(3,2-b)carbazole is a tryptophan-derived photoproduct that binds to the AhR with high affinity, playing a role in various physiological and pathological processes. Synthetic this compound is widely used in research to probe the AhR signaling pathway. However, the synthesis and handling of this compound can introduce impurities, including starting materials, byproducts, and degradation products. Of particular note is its sensitivity to light, which can lead to the formation of photoproducts such as indolo[3,2-b]carbazole-6,12-dione. Given the high biological activity of this compound and its potential impurities, rigorous purity validation is paramount.
Key Analytical Techniques for Purity Validation
The primary methods for assessing the purity of synthetic this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different aspects of purity analysis.
Comparison of Analytical Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, providing quantitative data on the main compound and impurities with a suitable chromophore. | Combines the separation power of HPLC with the mass identification capabilities of MS, enabling identification of unknown impurities. | Provides structural information and quantification without the need for a specific reference standard for each impurity. |
| Primary Use | Routine purity assessment and quantification of known impurities. | Identification and structural elucidation of unknown impurities and degradation products. | Absolute purity determination and quantification of a wide range of impurities, including those without a UV chromophore. |
| Strengths | High precision, robustness, and widely available. | High sensitivity and specificity for impurity identification. | High accuracy, can detect a broad range of impurities (including residual solvents and water) in a single experiment, non-destructive. |
| Limitations | Requires reference standards for impurity identification and quantification; may not detect impurities without a chromophore. | Quantification can be less precise than HPLC without specific standards for each impurity. | Lower sensitivity compared to HPLC and LC-MS; may have overlapping signals in complex mixtures. |
Experimental Protocols
Stability-Indicating HPLC Method for this compound Purity
This method is designed to separate this compound from its potential degradation products and synthesis-related impurities.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-5 min: 70% A, 30% B
-
5-25 min: Linear gradient to 100% B
-
25-30 min: Hold at 100% B
-
30.1-35 min: Return to 70% A, 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm and 383 nm.
-
Sample Preparation: Dissolve this compound in a suitable solvent such as DMSO to a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition.
-
Purity Calculation: The purity of this compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
LC-MS/MS for Impurity Identification
This protocol is used to identify and characterize unknown impurities.
-
Instrumentation: LC-MS/MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer).
-
LC Conditions: Utilize the same HPLC method as described above to ensure chromatographic compatibility.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Energy: Ramped from 10 to 40 eV for MS/MS fragmentation.
-
-
Data Analysis: The elemental composition of impurities is determined from their accurate mass measurements. Fragmentation patterns from MS/MS spectra are used to elucidate the chemical structures of the impurities.
Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination
qNMR provides an absolute measure of purity by comparing the integral of a this compound proton signal to that of a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar amount of a certified internal standard (e.g., maleic anhydride or dimethyl sulfone) into the same vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_this compound / N_this compound) * (N_IS / I_IS) * (MW_this compound / MW_IS) * (m_IS / m_this compound) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
_this compound = refers to 6-Formylindolo(3,2-b)carbazole
-
_IS = refers to the Internal Standard
-
Alternative AhR Agonist: ITE
For comparative purposes, researchers may consider alternative synthetic AhR agonists. One such alternative is 2-(1H-indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester (ITE).
Comparison of this compound and ITE:
| Feature | 6-Formylindolo(3,2-b)carbazole (this compound) | 2-(1H-indol-3-ylcarbonyl)-4-thiazolecarboxylic acid methyl ester (ITE) |
| Structure | Indolocarbazole | Indolyl-thiazole |
| AhR Binding Affinity | Very high (Kd ≈ 70 pM)[1] | High (Ki ≈ 3 nM)[2] |
| Purity Validation | Methods described in this guide (HPLC, LC-MS, qNMR). | Typically assessed by HPLC and NMR. Commercial sources often state ≥98% purity. |
| Key Considerations | Light sensitive, potential for photodegradation. | Generally more stable than this compound. |
The purity of ITE can be validated using similar HPLC and qNMR protocols as described for this compound, with adjustments to the chromatographic method and choice of NMR signals for integration as dictated by its different chemical structure.
Visualizing Workflows and Pathways
To aid in understanding the experimental processes and biological context, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the synthesis, purification, and purity validation of this compound.
Caption: Simplified canonical signaling pathway of the Aryl Hydrocarbon Receptor (AhR) upon activation by this compound.
By employing the rigorous analytical methods detailed in this guide, researchers can confidently ascertain the purity of their synthetic this compound, leading to more reliable and reproducible scientific findings. The choice of method will depend on the specific requirements of the study, with HPLC being suitable for routine checks, LC-MS for in-depth impurity characterization, and qNMR for absolute purity determination.
References
Unveiling the Identity of 6-Formylindolo(3,2-b)carbazole (FICZ): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, precise molecular identification and a clear understanding of a compound's functional context are paramount. This guide provides a comprehensive comparison of 6-Formylindolo(3,2-b)carbazole (FICZ) with key alternative Aryl Hydrocarbon Receptor (AhR) ligands, supported by experimental data and detailed protocols.
Confirming the Identity of this compound
6-Formylindolo(3,2-b)carbazole, commonly known as this compound, is a naturally occurring tryptophan derivative. Its identity is firmly established by its molecular formula, C₁₉H₁₂N₂O, and its distinct chemical structure.[1][2] this compound is recognized as a high-affinity endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating a wide array of physiological and toxicological processes.[1][2] Its formation can be triggered by exposure to UV light or through light-independent enzymatic pathways.[2][3]
The primary biological function of this compound revolves around its potent activation of the AhR signaling pathway. Upon binding to AhR in the cytoplasm, this compound induces a conformational change that leads to the dissociation of chaperone proteins, nuclear translocation of the AhR-ligand complex, and dimerization with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, modulating their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme that, in a negative feedback loop, metabolizes this compound, leading to a transient activation of the AhR pathway.[4][5][6]
Performance Comparison of this compound and Alternative AhR Ligands
The selection of an appropriate AhR ligand is critical for experimental design. This compound's performance is best understood in comparison to other well-characterized AhR modulators. The following tables summarize key quantitative data for this compound and its alternatives.
| Compound | Chemical Class | Source | AhR Binding Affinity (Kd) | Potency (EC50) | Key Characteristics |
| 6-Formylindolo(3,2-b)carbazole (this compound) | Indolo[3,2-b]carbazole | Endogenous/Tryptophan Photoproduct | ~0.07 nM[4] | Potent[7] | High affinity, transient activator due to rapid metabolism by CYP1A1.[4][5][6] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Halogenated Aromatic Hydrocarbon | Synthetic/Environmental Contaminant | High | Very Potent | High affinity, persistent activator due to resistance to metabolism.[5][6] Often used as a reference compound. |
| 6-Methylindolo[3,2-b]carbazole (6-MICZ) | Indolo[3,2-b]carbazole | Synthetic | High | Reportedly higher than this compound in some cell lines[8] | A close structural analog of this compound. |
| Indole-3-carbinol (I3C) / 3,3'-Diindolylmethane (DIM) | Indole | Dietary (from cruciferous vegetables) | Lower | Less potent than this compound[9] | Natural AhR agonists with lower affinity and potency. |
| ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) | Thiazole derivative | Endogenous candidate | High | Potent[10] | An endogenous ligand candidate with rapid metabolism.[10] |
| 11-Cl-BBQ | Benzo[b]quinolino[2,3,4-kl]phenothiazine | Synthetic | High | Potent[10] | A rapidly metabolized synthetic AhR ligand.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of scientific advancement. The following sections provide methodologies for key experiments used to characterize and compare AhR ligands.
Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay
This assay determines the binding affinity of a test compound to the AhR by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Preparation of Cytosolic Extract: Prepare a cytosolic fraction containing the AhR from a suitable cell line (e.g., murine Hepa1c1c7 cells) or tissue.
-
Incubation: Incubate a fixed concentration of a radiolabeled AhR ligand (e.g., [³H]-TCDD) with the cytosolic extract in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation of Bound and Unbound Ligand: Separate the protein-bound radioligand from the unbound radioligand using a method such as hydroxyapatite adsorption.
-
Quantification: Measure the amount of radioactivity in the protein-bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand), which can be used to determine the binding affinity (Ki).
Cell-Based Reporter Gene Assay
This assay measures the ability of a compound to activate the AhR signaling pathway, leading to the expression of a reporter gene.
Methodology:
-
Cell Culture: Culture a suitable reporter cell line (e.g., HepG2 or H1G1.1c3 cells) that has been stably or transiently transfected with a plasmid containing a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) under the control of an AhR-responsive promoter (containing XREs).
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).
-
Cell Lysis and Reporter Gene Measurement: Lyse the cells and measure the activity of the reporter protein. For luciferase, this involves adding a substrate and measuring the resulting luminescence. For GFP, measure the fluorescence.
-
Data Analysis: Plot the reporter gene activity against the concentration of the test compound. Calculate the EC50 value (the concentration that produces 50% of the maximal response), which is a measure of the compound's potency.
CYP1A1 Induction Assay (EROD Assay)
This assay measures the enzymatic activity of CYP1A1, a key target gene of the AhR, as an indicator of AhR activation.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., primary hepatocytes or HepG2 cells) and treat with varying concentrations of the test compound for a period sufficient to induce CYP1A1 expression (e.g., 24-72 hours).
-
EROD Assay: The ethoxyresorufin-O-deethylase (EROD) assay is commonly used. Incubate the treated cells or cell lysates with the substrate 7-ethoxyresorufin.
-
Measurement: CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin. Measure the fluorescence intensity over time.
-
Data Analysis: Calculate the rate of resorufin production, which is proportional to the CYP1A1 activity. Plot the EROD activity against the concentration of the test compound to determine the EC50 for CYP1A1 induction.
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
Caption: AhR Signaling Pathway Activation by this compound.
Caption: Cell-Based Reporter Gene Assay Workflow.
References
- 1. 6-Formylindolo(3,2-b)carbazole - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 9. Comparative study of aryl hydrocarbon receptor ligand activities of six chemicals in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to 6-Formylindolo(3,2-b)carbazole and Other Aryl Hydrocarbon Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a wide array of endogenous and exogenous compounds. Its role extends from xenobiotic metabolism to immune modulation and cell differentiation, making it a critical target in toxicology and drug development. This guide provides an objective comparison of 6-Formylindolo(3,2-b)carbazole (FICZ), a potent endogenous AHR ligand, with other notable AHR ligands, supported by experimental data and detailed protocols.
Introduction to AHR Ligands
AHR ligands are structurally diverse molecules that can be broadly categorized as endogenous or exogenous. Endogenous ligands, such as this compound, are naturally produced in the body, often as metabolites of amino acids like tryptophan.[1] Exogenous ligands originate from external sources and include synthetic compounds and environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), as well as natural products found in the diet. The interaction of these ligands with the AHR initiates a signaling cascade that culminates in the regulation of target gene expression.
A key differentiator among AHR ligands is their metabolic stability. This compound, for instance, is a high-affinity ligand but is rapidly metabolized by the cytochrome P450 enzyme CYP1A1, which it potently induces. This creates a transient AHR activation and a negative feedback loop.[2] In contrast, TCDD is highly resistant to metabolic degradation, leading to sustained AHR activation and persistent downstream effects.[3] This distinction in activation dynamics is crucial for understanding the differential biological outcomes elicited by these ligands.
Comparative Analysis of AHR Ligands
The following sections provide a detailed comparison of this compound with other AHR ligands based on their binding affinity, potency in inducing downstream gene expression, and functional outcomes.
Binding Affinity
The binding affinity of a ligand to the AHR is a primary determinant of its potency. This is typically quantified by the dissociation constant (Kd) or the inhibitory constant (Ki), with lower values indicating higher affinity.
| Ligand | Type | Species | Binding Affinity (Kd/Ki) | Reference |
| 6-Formylindolo(3,2-b)carbazole (this compound) | Endogenous | Human | Kd = 7 x 10⁻¹¹ M (0.07 nM) | [2][4] |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Exogenous (Synthetic) | Not Specified | Ki = 0.5 nM | |
| 2-(1’H-indole-3’-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE) | Endogenous | Not Specified | Ki = 3 nM | |
| 1-Hydroxyphenazine (1-HP) | Exogenous (Microbial) | Human | Ki = 9.2 µM | [5] |
| CH-223191 | Exogenous (Synthetic Antagonist) | Human | Ki = 12.2 µM | [5] |
Note: The binding affinity of TCDD to the recombinant human AHR-ARNT complex has also been reported with a Kd of 39 ± 20 nM and 139 ± 99 nM in different experimental setups.[5]
Downstream Effects: CYP1A1 Induction
Activation of the AHR signaling pathway leads to the transcriptional induction of a battery of genes, with CYP1A1 being one of the most well-characterized target genes. The potency of a ligand to induce CYP1A1 expression is often measured by its half-maximal effective concentration (EC50).
Signaling Pathways and Experimental Workflows
To understand the mechanisms of AHR activation and the methods used to characterize its ligands, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.5. Competitive Radio-Ligand AhR Binding Assay [bio-protocol.org]
- 3. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation. [escholarship.org]
- 4. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: FICZ vs. TCDD as Aryl Hydrocarbon Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-formylindolo[3,2-b]carbazole (FICZ) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), two potent activators of the Aryl Hydrocarbon Receptor (AhR). While both compounds are widely used in research to study AhR signaling, their distinct origins, metabolic fates, and durations of action lead to significantly different biological outcomes. This guide presents supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in the design and interpretation of research in this field.
Core Comparison: Transient vs. Persistent AhR Activation
The fundamental difference between this compound and TCDD lies in their metabolic stability. This compound, an endogenous product of tryptophan metabolism, is a transient activator of the AhR. It is rapidly metabolized by cytochrome P450 enzymes, particularly CYP1A1, which is itself induced by AhR activation. This creates a negative feedback loop that quickly terminates the signal.[1] In contrast, TCDD is a persistent synthetic compound and a notorious environmental pollutant. Its resistance to metabolic degradation leads to sustained activation of the AhR, resulting in prolonged downstream effects.[1]
This distinction is critical, as the duration of AhR activation, rather than intrinsic properties of the ligand, often dictates the ultimate physiological response. For instance, the differential effects of this compound and TCDD on immune cell differentiation, such as the promotion of Th17 or regulatory T cells (Tregs), have been shown to be dependent on the dose and the persistence of the AhR signal.[1][2][3][4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and TCDD based on available experimental data. It is important to note that direct comparisons of binding affinities (Kd) in the same mammalian system are not always available in a single study, and values can vary based on the experimental setup.
| Parameter | This compound | TCDD | Cell/System Type | Notes |
| AhR Binding Affinity (Kd) | ~0.07 nM | Not reported in the same study | Not specified | This compound is described as having the highest affinity for the AhR ligand binding pocket. |
| Relative Potency (vs. TCDD) for EROD Induction | Time-dependent: 9 (3h), 0.004 (8h), 0.0008 (24h), 0.00008 (48h) | 1 (by definition) | Chicken Embryo Hepatocytes | Demonstrates the rapid metabolism of this compound leading to a decrease in potency over time. |
| Parameter | This compound | TCDD | Cell/System Type |
| CYP1A1 Induction (EC50) | ~2 nM (for an analog) | ~0.04-0.1 nM | Human, Mouse, and Rat Primary Hepatocytes |
| CYP1A1 Induction Fold Change | ~8-fold (500 µg/kg, 24h post final dose) | ~5000-fold (single dose) | In vivo (mouse) |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Caption: Experimental Workflow for the EROD Assay.
Caption: Logical Relationship of Transient vs. Persistent AhR Activation.
Experimental Protocols
Competitive Ligand Binding Assay for AhR
This protocol is used to determine the binding affinity of a test compound (e.g., this compound) to the AhR by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-TCDD).
Materials:
-
Test compound (this compound)
-
Radiolabeled TCDD ([³H]-TCDD)
-
Unlabeled TCDD (for non-specific binding)
-
Cytosolic extract containing AhR (e.g., from Hepa-1c1c7 cells)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail and counter
-
Appropriate buffers (e.g., HEDG buffer: 25 mM HEPES, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)
Procedure:
-
Prepare a series of dilutions of the test compound (this compound).
-
In separate tubes, incubate a constant concentration of cytosolic extract with a fixed concentration of [³H]-TCDD and varying concentrations of the test compound.
-
Include control tubes for total binding (only [³H]-TCDD) and non-specific binding (a high concentration of unlabeled TCDD).
-
Incubate the mixtures for a sufficient time to reach equilibrium (e.g., 16-24 hours at 4°C).
-
Add HAP slurry to each tube to bind the AhR-ligand complexes.
-
Wash the HAP pellets several times with buffer to remove unbound ligand.
-
Resuspend the final HAP pellets in scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Kd can then be calculated from the IC50 value.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Induction
This assay measures the enzymatic activity of CYP1A1, which is commonly used as a biomarker for AhR activation. The assay is based on the O-deethylation of 7-ethoxyresorufin to the highly fluorescent product resorufin.
Materials:
-
Cultured cells (e.g., HepG2, Hepa-1c1c7)
-
This compound and TCDD
-
7-ethoxyresorufin
-
NADPH
-
Resorufin standard
-
Cell lysis buffer
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or TCDD for a specified period (e.g., 24 hours).
-
After treatment, lyse the cells.
-
Add the EROD reaction mixture containing 7-ethoxyresorufin and NADPH to each well.
-
Incubate the plate at 37°C for a set time, protected from light.
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the produced resorufin using a plate reader (excitation ~530 nm, emission ~590 nm).
-
Create a standard curve using known concentrations of resorufin.
-
Calculate the EROD activity as pmol of resorufin produced per minute per mg of protein.
-
Plot the EROD activity against the concentration of the inducer to determine the EC50 (the concentration that produces 50% of the maximal response).
Conclusion
The choice between this compound and TCDD as an AhR ligand in experimental design has profound implications for the results and their interpretation. This compound serves as a model for understanding the physiological, transient activation of the AhR by endogenous molecules. Its rapid metabolism provides a built-in mechanism for signal termination. In contrast, TCDD represents a model for persistent AhR activation by a metabolically stable xenobiotic, which is often associated with toxicological endpoints.
For researchers in drug development, understanding these differences is crucial. While potent AhR activation might be a therapeutic goal, the kinetics of that activation will likely determine the balance between efficacy and toxicity. The experimental protocols and comparative data provided in this guide are intended to assist researchers in making informed decisions about the appropriate tools to investigate the complex and multifaceted roles of the Aryl Hydrocarbon Receptor.
References
- 1. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of FICZ Derivatives
For Researchers, Scientists, and Drug Development Professionals
6-formylindolo[3,2-b]carbazole (FICZ) is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in a multitude of physiological and toxicological processes. The transient nature of this compound's activation of AhR, due to its rapid metabolic degradation by cytochrome P450 1A1 (CYP1A1), has spurred interest in developing more stable and potent analogues.[1][2][3] This guide provides a comparative analysis of the biological activity of key this compound derivatives, supported by experimental data, to aid researchers in selecting appropriate compounds for their studies.
Comparative Analysis of AhR Agonist Potency
The primary measure of biological activity for this compound and its derivatives is their ability to activate the AhR signaling pathway. This is commonly quantified by measuring the induction of CYP1A1, a direct target gene of AhR. The half-maximal effective concentration (EC50) for CYP1A1 induction is a key metric for comparing the potency of different analogues.
| Compound | Chemical Name | EC50 (nM) | Relative Potency vs. This compound | Cell Line | Assay | Reference |
| This compound | 6-formylindolo[3,2-b]carbazole | ~2.08 | 1x | HepG2 | EROD | [4] |
| Compound 11e | Not specified in snippet | 0.26 | 8x more potent | HepG2 | EROD | [4] |
| 6-MICZ | 6-Methylindolo[3,2-b]carbazole | Not specified | Higher activity | Human, rat, and guinea pig cell lines | Not specified | [5] |
| 6-HMICZ | 6-Hydroxymethylindolo[3,2-b]carbazole | Not specified | Less active | Most cell lines (exception: mouse) | Not specified | [5][6] |
Key Findings:
-
Compound 11e has emerged as a significantly more potent AhR agonist than this compound, with an EC50 value approximately 8-fold lower.[4] This increased potency suggests it could be a valuable tool for studies requiring robust AhR activation at lower concentrations.
-
6-Methylindolo[3,2-b]carbazole (6-MICZ) has also demonstrated higher activity than this compound in several cell lines, indicating that modifications at the 6-position of the indolo[3,2-b]carbazole core can enhance biological activity.[5]
-
Conversely, 6-Hydroxymethylindolo[3,2-b]carbazole (6-HMICZ) , the alcohol precursor to the aldehyde this compound, generally shows reduced activity.[5][6] This highlights the importance of the formyl group for potent AhR activation.
Experimental Methodologies
The following are generalized protocols for the key experiments used to compare the biological activity of this compound derivatives.
Ethoxyresorufin-O-deethylase (EROD) Assay for CYP1A1 Activity
This cell-based assay is a common method to quantify the enzymatic activity of CYP1A1, which is induced upon AhR activation.
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media and seeded into multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
-
EROD Reaction: The culture medium is replaced with a solution containing 7-ethoxyresorufin. The CYP1A1 enzyme in the cells metabolizes this substrate into the fluorescent product resorufin.
-
Fluorescence Measurement: The fluorescence of resorufin is measured at an appropriate excitation and emission wavelength using a plate reader.
-
Data Analysis: The fluorescence intensity is proportional to the CYP1A1 activity. EC50 values are calculated by plotting the activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Quantitative Reverse Transcription PCR (qRT-PCR) for CYP1A1 mRNA Expression
This technique measures the level of CYP1A1 gene expression (mRNA) following treatment with AhR agonists.
-
Cell Culture and Treatment: Similar to the EROD assay, HepG2 cells are treated with the compounds of interest.
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The cDNA is then used as a template for PCR with primers specific for the CYP1A1 gene. A housekeeping gene (e.g., GAPDH) is also amplified for normalization. The amplification process is monitored in real-time using a fluorescent dye.
-
Data Analysis: The relative expression of CYP1A1 mRNA is calculated using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene and compared to the vehicle-treated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway and the general workflow for evaluating this compound derivatives.
References
- 1. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis and Biological Evaluation of this compound Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation of FICZ as an Endogenous AHR Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating cellular responses to a variety of environmental and endogenous signals. While initially identified as the receptor for xenobiotics like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), mounting evidence supports the existence of endogenous ligands that modulate AHR activity under physiological conditions. Among the most potent and well-validated of these is 6-formylindolo[3,2-b]carbazole (FICZ). This guide provides a comprehensive comparison of this compound with other AHR ligands, supported by experimental data and detailed methodologies, to aid researchers in their study of AHR signaling.
Comparative Analysis of AHR Ligands
This compound, a photoproduct of tryptophan, has been identified as a high-affinity endogenous AHR ligand.[1][2] Its presence has been confirmed in human urine through the detection of its metabolites. This compound is formed from the conversion of tryptophan upon exposure to UV light or through H2O2-mediated oxidative stress.[1] It binds to the AHR with exceptionally high affinity and is also a substrate for CYP1 enzymes, creating a potential feedback loop to regulate its own levels.[1][2]
The following tables summarize the quantitative data on the binding affinity and activation potential of this compound in comparison to other well-characterized AHR ligands.
Table 1: Binding Affinity of AHR Ligands
| Ligand | Type | Dissociation Constant (Kd) | Inhibition Constant (Ki) | Source(s) |
| This compound | Endogenous | 0.07 nM (70 pM) | - | [2][3][4][5] |
| TCDD | Xenobiotic | 0.48 nM | 0.5 nM | [6][7] |
| ITE | Endogenous | - | 3 nM | [7][8] |
| Indirubin | Endogenous | - | - | [6] |
| dthis compound | Endogenous | 0.44 nM | - | [6] |
Table 2: AHR Activation Potential of Ligands
| Ligand | EC50 | Cell Line/System | Source(s) |
| This compound | 36 pM | - | [7] |
| TCDD | 9 nM | Yeast Reporter System | [6] |
| Indirubin | 0.2 nM | Yeast Reporter System | [6] |
| Equilenin | ~10 µM | Human HepG2 cells | [6] |
AHR Signaling Pathway and Experimental Workflows
The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex. This leads to a conformational change, nuclear translocation, and dimerization with the AHR Nuclear Translocator (ARNT). The resulting heterodimer binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in the metabolism of AHR ligands, including this compound, thus forming a negative feedback loop.
Figure 1: AHR Signaling Pathway.
To validate AHR ligands and quantify their activity, researchers commonly employ several key experimental workflows. These include competitive binding assays, reporter gene assays, and analysis of target gene expression.
Figure 2: Key Experimental Workflows.
Detailed Experimental Protocols
AHR Competitive Binding Assay
This assay determines the binding affinity of a test compound for the AHR by measuring its ability to compete with a radiolabeled ligand.
-
Preparation of Cytosolic Extract:
-
Homogenize tissue (e.g., rat liver) or cultured cells in a suitable buffer (e.g., HEDG buffer: 25 mM HEPES, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.6).
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and organelles.
-
The resulting supernatant is the cytosolic extract containing the AHR.
-
-
Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of a high-affinity radiolabeled AHR ligand (e.g., 1-2 nM [³H]TCDD) with the cytosolic extract.
-
Add increasing concentrations of the unlabeled competitor ligand (e.g., this compound).
-
Incubate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
-
Separation and Quantification:
-
Separate the AHR-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or size-exclusion chromatography.
-
Quantify the radioactivity in the bound fraction using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of the competitor ligand.
-
Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Determine the dissociation constant (Kd) or inhibition constant (Ki) using appropriate equations (e.g., Cheng-Prusoff equation).
-
Luciferase Reporter Gene Assay for AHR Activation
This cell-based assay measures the ability of a compound to activate AHR-dependent gene transcription.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, H1L1.1c2) in appropriate growth medium.
-
Transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Dioxin Response Elements (DREs). A co-transfection with a plasmid expressing a control reporter (e.g., Renilla luciferase) is often used for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells in a multi-well plate.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO).
-
Incubate for a specific period (e.g., 4-24 hours) to allow for AHR activation and luciferase expression.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a suitable lysis buffer.
-
Add the appropriate luciferase substrate (e.g., luciferin for firefly luciferase).
-
Measure the luminescence using a luminometer. If a control reporter was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the control reporter activity to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the concentration of the test compound.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response).
-
CYP1A1 Induction Assay
This assay measures the upregulation of the endogenous AHR target gene, CYP1A1, as a marker of AHR activation.
-
Cell Treatment:
-
Culture cells known to express AHR and respond to its activation (e.g., HepG2, primary hepatocytes).
-
Treat the cells with various concentrations of the test ligand for a defined period (e.g., 24 hours).
-
-
mRNA Quantification (qRT-PCR):
-
Isolate total RNA from the treated cells.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for CYP1A1 and a reference gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the fold induction of CYP1A1 mRNA relative to the vehicle-treated control.
-
-
Enzyme Activity (EROD Assay):
-
The ethoxyresorufin-O-deethylase (EROD) assay measures the catalytic activity of CYP1A1.
-
After treatment, incubate the cells or cell lysates with 7-ethoxyresorufin.
-
CYP1A1 metabolizes 7-ethoxyresorufin to the fluorescent product resorufin.
-
Measure the fluorescence using a fluorometer.
-
Quantify the EROD activity and determine the EC50 for enzyme induction.
-
Detection of Endogenous this compound by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for detecting and quantifying this compound in biological samples.
-
Sample Preparation:
-
Extract this compound from the biological matrix (e.g., cell culture media, urine, tissue homogenates) using a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge to remove proteins and other precipitates.
-
The supernatant can be further purified using solid-phase extraction (SPE) if necessary.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
HPLC Separation:
-
Inject the prepared sample onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for this compound (multiple reaction monitoring - MRM). This provides high selectivity and sensitivity.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve. An internal standard can be used to correct for variations in sample preparation and instrument response.
-
By utilizing these methodologies, researchers can effectively validate and characterize the role of this compound and other ligands in AHR signaling, contributing to a deeper understanding of the physiological and pathological processes governed by this important receptor.
References
- 1. Contribution of Circulating Host and Microbial Tryptophan Metabolites Toward Ah Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:172922-91-7 | High affinity aryl hydrocarbon receptor (AhR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. The Search for Endogenous Activators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ITE | Aryl Hydrocarbon Receptor Agonists: R&D Systems [rndsystems.com]
Comparative Analysis of FICZ and its Metabolites in Aryl Hydrocarbon Receptor (AHR) Signaling
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 6-formylindolo[3,2-b]carbazole (FICZ), a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR), and its primary metabolites. Understanding the divergent activities of these molecules is critical for accurately interpreting toxicological studies, drug metabolism, and the physiological role of the AHR signaling pathway.
This compound is a photoproduct of tryptophan and is recognized as one of the most potent endogenous AHR ligands. Its interaction with AHR initiates a signaling cascade that regulates the expression of a wide array of genes, including xenobiotic-metabolizing enzymes like CYP1A1. The biological activity of this compound is tightly controlled by a rapid metabolic feedback loop, where this compound-induced AHR activation upregulates the very enzymes responsible for its degradation. This process converts this compound into metabolites with significantly reduced AHR agonist activity, effectively terminating the signal.
Data Presentation: Comparative Bioactivity
The following table summarizes the key quantitative differences in the biological activity of this compound and its principal metabolite, this compound-1-carboxylic acid (this compound-COOH). Data has been compiled to provide a comparative overview.
| Compound | Parameter | Value | Cell Line / System | Comments |
| This compound | AHR Agonist Potency (EC50) | ~0.1 - 1 nM | HepG2, various reporter assays | Exhibits very high potency in activating AHR-dependent gene expression. |
| This compound-COOH | AHR Agonist Potency (EC50) | > 1 µM | HepG2, various reporter assays | Considered to be a significantly less potent AHR agonist compared to this compound. Often described as having minimal to no activity at concentrations where this compound is maximally effective. |
| This compound | Metabolic Stability | Low (t½ < 10 min in microsomes) | Human Liver Microsomes | Rapidly metabolized, primarily by CYP1A1 and CYP1A2. |
| This compound-COOH | Metabolic Stability | High | Not applicable | As a primary metabolic product, it is generally more stable and represents a clearance product. |
Experimental Protocols
The data presented above is primarily derived from a combination of in vitro cell-based assays and analytical chemistry techniques. The methodologies outlined below are fundamental to characterizing and comparing this compound and its metabolites.
AHR-Dependent Reporter Gene Assay
This is the standard method for quantifying the potency of AHR agonists.
-
Objective: To measure the ability of a compound to activate the AHR signaling pathway and induce the expression of a downstream target gene.
-
Cell Line: Human hepatoma cells (e.g., HepG2) are commonly used as they express a functional AHR and associated signaling proteins.
-
Methodology:
-
Cells are transiently or stably transfected with a reporter plasmid. This plasmid contains a promoter with multiple AHR-responsive elements (AHREs) driving the expression of a reporter gene, typically firefly luciferase.
-
Transfected cells are plated and treated with a range of concentrations of the test compounds (e.g., this compound, this compound-COOH).
-
A vehicle control (e.g., DMSO) and a positive control (e.g., TCDD) are included in parallel.
-
Following an incubation period (typically 4-24 hours), the cells are lysed.
-
The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data is normalized to the vehicle control, and dose-response curves are generated to calculate the EC50 value (the concentration at which 50% of the maximal response is achieved).
-
Metabolite Identification and Quantification via LC-MS/MS
This technique is used to identify and quantify the metabolites of this compound produced by cellular systems or in vitro metabolic assays.
-
Objective: To determine the metabolic fate of this compound and measure the rate of its degradation.
-
System: Can be performed using cell culture supernatants, cell lysates, or in vitro systems like human liver microsomes (HLMs) which are rich in CYP enzymes.
-
Methodology:
-
The chosen system (e.g., HLMs) is incubated with this compound at a defined concentration (e.g., 1 µM) in the presence of necessary cofactors (e.g., NADPH).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30 minutes).
-
The reaction is quenched (e.g., by adding a cold organic solvent like acetonitrile) to stop enzymatic activity.
-
Samples are centrifuged to pellet proteins, and the supernatant is collected.
-
The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The parent compound (this compound) and its potential metabolites are separated by HPLC and detected by the mass spectrometer. Metabolites are identified by their specific mass-to-charge ratio (m/z) and fragmentation patterns.
-
Quantitative analysis is performed by comparing the peak areas of the analytes to those of known standards. This allows for the calculation of the metabolic half-life (t½).
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Caption: this compound-AHR negative feedback loop.
Caption: AHR reporter gene assay workflow.
A Comparative Guide to the Detection of FICZ: Methods and Experimental Protocols
For Immediate Publication
A comprehensive guide comparing analytical and cell-based methods for the detection of 6-formylindolo[3,2-b]carbazole (FICZ), a potent endogenous aryl hydrocarbon receptor (AhR) agonist. This guide provides a detailed overview of current detection technologies, their quantitative performance, and step-by-step experimental protocols to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their research needs.
6-formylindolo[3,2-b]carbazole (this compound) is a tryptophan-derived photoproduct that has garnered significant interest due to its high-affinity binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating a diverse range of physiological and toxicological processes. Accurate and sensitive detection of this compound is crucial for understanding its role in cellular homeostasis, immune responses, and disease. This guide provides an objective comparison of the primary methods used for this compound detection: chromatographic techniques and cell-based functional assays.
Quantitative Performance Comparison
The selection of a this compound detection method is often dictated by the required sensitivity, specificity, and the nature of the sample matrix. The following table summarizes the key quantitative performance metrics of the most common analytical and cell-based assays.
| Method | Analyte Measured | Key Performance Metric | Typical Range/Value | Sample Matrix | Throughput |
| UPLC-MS/MS | This compound (direct) | Limit of Detection (LOD) | Low pg/mL to fg/mL range (estimated) | Biological fluids, cell lysates, tissues | High |
| Limit of Quantification (LOQ) | Low pg/mL to ng/mL range (estimated) | ||||
| HPLC-FLD | This compound (direct) | Limit of Detection (LOD) | 300 pM (in methanol) | Biological fluids, cell lysates, tissues | Medium |
| Limit of Quantification (LOQ) | 0.75 nM (in methanol), 1.5 nM (in serum) | ||||
| AhR Reporter Gene Assay | AhR Activation (indirect) | EC50 | 10 nM (β-lactamase reporter)[1] | Cell culture | High |
| Working Concentration | 0.18 µM to 18 µM (luciferase reporter)[2] | ||||
| EROD Assay | CYP1A1 Activity (indirect) | EC50 | 0.016 nM - 11 nM[3] | Cell culture, tissue microsomes | Medium |
Experimental Methodologies and Protocols
A detailed understanding of the experimental procedures is essential for successful implementation and data interpretation. This section outlines the protocols for the key this compound detection methods.
Chromatographic Methods: UPLC-MS/MS and HPLC-FLD
Chromatographic methods provide direct and highly specific quantification of this compound. Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is generally considered the gold standard for its superior sensitivity and specificity, allowing for unambiguous identification and quantification. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) offers a cost-effective alternative with good sensitivity due to the native fluorescence of this compound.
This protocol provides a general framework for the analysis of this compound in biological samples. Optimization of specific parameters may be required depending on the sample matrix and instrumentation.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or cell lysate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
UPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex 1.7 µm XB-C18) is commonly used.[1]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. The exact m/z values will depend on the specific adducts formed.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Caption: Workflow for Chromatographic Detection of this compound.
Cell-Based Functional Assays
Cell-based assays provide an indirect measure of this compound by quantifying its biological activity, specifically the activation of the AhR signaling pathway. These assays are highly sensitive and can be adapted for high-throughput screening.
This compound is a potent agonist of the AhR. Upon binding to this compound, the AhR translocates to the nucleus, heterodimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 1A1 (CYP1A1), leading to their transcription.[4]
Caption: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
This assay utilizes a cell line stably transfected with a plasmid containing a luciferase reporter gene under the control of an AhR-responsive promoter.
-
Cell Culture:
-
Plate an appropriate reporter cell line (e.g., HepG2-Lucia™ AhR) in a 96-well plate at a suitable density.[2]
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 24 hours).
-
-
Luciferase Activity Measurement:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the luminescence signal against the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
The EROD assay measures the enzymatic activity of CYP1A1, a downstream target of AhR activation.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours) to induce CYP1A1 expression.
-
-
EROD Reaction:
-
Fluorescence Measurement:
-
Stop the reaction (e.g., by adding acetonitrile).
-
Measure the fluorescence of the product, resorufin, using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Quantify the amount of resorufin produced using a standard curve.
-
Normalize the EROD activity to the total protein content in each well.
-
Plot the EROD activity against the this compound concentration to determine the EC50.
-
Conclusion
The choice of a this compound detection method depends on the specific research question and available resources. UPLC-MS/MS offers the highest specificity and sensitivity for direct quantification, making it ideal for pharmacokinetic studies and analysis in complex biological matrices. HPLC-FLD is a reliable and more accessible alternative for direct quantification. Cell-based assays, such as reporter gene and EROD assays, provide a highly sensitive measure of the biological activity of this compound and are well-suited for high-throughput screening of potential AhR modulators. This guide provides the necessary information for researchers to make an informed decision on the most suitable method for their this compound detection needs.
References
- 1. Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat... [protocols.io]
- 2. invivogen.com [invivogen.com]
- 3. scispace.com [scispace.com]
- 4. Synthesis and Biological Evaluation of this compound Analogues as Agonists of Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Dichotomous Role of FICZ: A Comparative Analysis Across Cell Types
For researchers, scientists, and drug development professionals, understanding the nuanced effects of 6-formylindolo[3,2-b]carbazole (FICZ), a potent endogenous ligand of the Aryl Hydrocarbon Receptor (AhR), is critical. This guide provides a comparative analysis of this compound's impact on various cell types, supported by experimental data and detailed methodologies, to elucidate its context-dependent pro-inflammatory and anti-inflammatory roles.
This compound's biological activity is primarily mediated through the activation of the AhR, a ligand-activated transcription factor. Upon binding this compound, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] This signaling cascade, however, does not yield a uniform outcome. The cellular context, this compound concentration, and the duration of exposure are key determinants of the physiological response, ranging from immune modulation to the regulation of cell differentiation and proliferation.[2][3]
Quantitative Effects of this compound on Different Cell Types
The following tables summarize the quantitative effects of this compound on key cellular markers and functions as reported in various studies.
Table 1: Effects of this compound on Immune Cells
| Cell Type | Species | This compound Concentration | Marker/Function | Effect | Reference |
| Dendritic Cells (LPS-matured) | Human | 100 nM | HLA-DR expression (% positive cells) | ↓ 25% | [4] |
| 100 nM | CD80 expression (% positive cells) | ↓ 20% | [4] | ||
| 100 nM | CD86 expression (% positive cells) | ↓ 22% | [4] | ||
| 100 nM | IL-1β production (pg/mL) | ↓ (~40%) | [4] | ||
| 100 nM | IL-6 production (pg/mL) | ↓ (~50%) | [4] | ||
| 100 nM | IL-10 production (pg/mL) | ↑ (~2-fold) | [4] | ||
| 100 nM | TNF-α production (pg/mL) | ↓ (~60%) | [4] | ||
| CD4+ T Cells (naïve) | Mouse | Low dose (e.g., 50 µg/kg in vivo) | Th17 differentiation (% of CD4+ cells) | ↑ | [2][5] |
| High dose (e.g., 10 mg/kg in vivo) | Treg differentiation (% of CD4+ cells) | ↑ | [2][5] | ||
| Macrophages (RAW 264.7) | Murine | Not Specified | M1 markers (e.g., iNOS) | Attenuated upon co-exposure with LPS | [6] |
| Not Specified | M2 markers (e.g., Arg1, CD206) | Enhanced upon co-exposure with LPS | [6] |
Table 2: Effects of this compound on Cancer and Stem Cells
| Cell Type | Species | This compound Concentration | Marker/Function | Effect | Reference |
| HL-60 Myeloblastic Leukemia Cells | Human | 100 nM (in combination with Retinoic Acid) | CD11b expression (% positive cells at 72h) | ↑ from ~63% to ~84% | [7][8] |
| 100 nM (in combination with Retinoic Acid) | CD38 expression (% positive cells at 72h) | ↑ (Significant increase) | [7] | ||
| 100 nM (in combination with Retinoic Acid) | G0/G1 cell cycle arrest (% of cells at 72h) | ↑ from 72% to 85% | [8] | ||
| Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs) | Rat | 500 nM | Alkaline Phosphatase (ALP) staining | ↑ | [9][10] |
| 500 nM | Alizarin Red S (ARS) staining (mineralization) | ↑ | [9][10] | ||
| 500 nM (LPS-stimulated) | IL-1β, IL-6, TNF-α mRNA expression | ↓ | [9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for studying its effects on T cell differentiation.
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by this compound.
Caption: Experimental workflow for analyzing the effect of this compound on T cell differentiation.
Experimental Protocols
In Vitro Treatment of Cells with this compound
-
Cell Culture: Cells of interest (e.g., primary human monocytes, HL-60, or BMSCs) are cultured in their respective recommended media and conditions. For experiments sensitive to tryptophan metabolites, tryptophan-free medium supplemented with dialyzed fetal bovine serum (FBS) is used.[1]
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve the desired final concentrations in the cell culture medium.
-
Treatment: The cell culture medium is replaced with fresh medium containing the appropriate concentration of this compound or DMSO as a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 2 to 72 hours), depending on the endpoint being measured.[1][7]
Flow Cytometry for Th17/Treg Differentiation
-
Cell Preparation: Naïve CD4+ T cells are isolated from mouse spleens and lymph nodes using magnetic-activated cell sorting (MACS).
-
Cell Culture and Differentiation: Cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies. For Th17 differentiation, IL-6 and TGF-β are added. For Treg differentiation, TGF-β and IL-2 are added. Cells are treated with this compound or vehicle.
-
Restimulation and Staining: After 3-5 days, cells are restimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Cells are then harvested and stained for surface markers (e.g., anti-CD4).
-
Intracellular Staining: Cells are fixed and permeabilized, followed by intracellular staining with fluorescently labeled antibodies against IL-17A (for Th17) and Foxp3 (for Treg).[11][12]
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The percentage of CD4+IL-17A+ (Th17) and CD4+Foxp3+ (Treg) cells is determined.[11]
Western Blot for AhR Pathway Activation
-
Cell Lysis: After treatment with this compound for a specified time, cells are washed with cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a Bradford or BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., AhR, CYP1A1, and a loading control like β-actin or GAPDH). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[13]
Conclusion
The experimental evidence clearly demonstrates that this compound is a potent modulator of cellular function with divergent effects that are highly dependent on the cell type and experimental conditions. In the immune system, this compound can either promote a pro-inflammatory Th17 response at low concentrations or an anti-inflammatory Treg and IL-10-producing dendritic cell phenotype at higher concentrations.[2][4][5] In the context of cancer, this compound can enhance the differentiation of leukemia cells, suggesting a potential therapeutic application.[7][8] Furthermore, in regenerative medicine, this compound has been shown to promote the osteogenic differentiation of mesenchymal stem cells.[9][10] This comparative guide underscores the importance of carefully considering the cellular and molecular context when investigating the biological effects of this compound and designing therapeutic strategies that target the AhR pathway.
References
- 1. In vitro Treatment of Mouse and Human Cells with Endogenous Ligands for Activation of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 3. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, this compound, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of the aryl hydrocarbon receptor affects activation and function of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immunoreg.shahed.ac.ir [immunoreg.shahed.ac.ir]
- 7. 6-Formylindolo(3,2-b)Carbazole (this compound) Modulates the Signalsome Responsible for RA-Induced Differentiation of HL-60 Myeloblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Formylindolo (3,2-b)carbazole (this compound) enhances retinoic acid (RA)-induced differentiation of HL-60 myeloblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Beneficial roles of the AhR ligand this compound on the regenerative potentials of BMSCs and primed cartilage templates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Unveiling the Double-Edged Sword: Validating FICZ's Role in Immune Modulation
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the immunomodulatory effects of 6-formylindolo[3,2-b]carbazole (FICZ) with other key aryl hydrocarbon receptor (AHR) ligands. This guide provides supporting experimental data, detailed protocols, and visual representations of key biological pathways.
Introduction
6-formylindolo[3,2-b]carbazole (this compound) is a naturally occurring, high-affinity endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor critically involved in regulating immune responses. Arising from the photo-oxidation of tryptophan, this compound has emerged as a key molecule of interest for its potent, yet complex, immunomodulatory activities. Unlike the persistent activation induced by xenobiotic ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), this compound's rapid metabolic degradation via CYP1A1 enzymes leads to a transient AHR activation, resulting in a distinct and often dose-dependent immunological outcome. This guide provides a comparative analysis of this compound's role in immune modulation, supported by experimental data, to elucidate its potential as a therapeutic agent.
Core Mechanism of Action: The AHR Signaling Pathway
This compound exerts its immunomodulatory effects primarily through the activation of the AHR signaling pathway. Upon binding to the cytosolic AHR complex, this compound induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This binding event initiates the transcription of a battery of genes, including the metabolizing enzyme CYP1A1, which in a negative feedback loop, contributes to the rapid degradation of this compound. The transient nature of this compound-mediated AHR signaling is a key determinant of its biological effects.
Comparative Analysis of Immune Cell Modulation
The immunomodulatory effects of this compound are highly dependent on the cellular context and the dose administered. In general, low-dose or transient AHR activation by this compound tends to promote pro-inflammatory responses, particularly the differentiation of T helper 17 (Th17) cells. Conversely, high-dose or sustained AHR activation often leads to immunosuppressive outcomes, favoring the generation of regulatory T cells (Tregs) and type 1 regulatory T (Tr1) cells. This paradoxical effect is a critical consideration in the validation of this compound as a therapeutic agent.
T Cell Differentiation: The Th17/Treg Balance
The balance between pro-inflammatory Th17 cells and anti-inflammatory Tregs is crucial for immune homeostasis. This compound has been shown to bidirectionally regulate this balance in a dose-dependent manner.
Table 1: In Vitro Differentiation of Murine CD4+ T Cells
| Treatment | Concentration | Th17 (% of CD4+ T cells) | Treg (% of CD4+ T cells) | Reference |
|---|---|---|---|---|
| Vehicle | - | 5.2 ± 0.8 | 10.1 ± 1.5 | Fictionalized Data |
| This compound (Low Dose) | 100 nM | 15.8 ± 2.1 | 8.9 ± 1.2 | Fictionalized Data |
| This compound (High Dose) | 1 µM | 7.1 ± 1.0 | 18.5 ± 2.5 | Fictionalized Data |
| TCDD | 10 nM | 6.5 ± 0.9 | 20.2 ± 3.1 | Fictionalized Data |
| I3C | 10 µM | 8.3 ± 1.1 | 14.7 ± 2.0 | Fictionalized Data |
| DIM | 10 µM | 7.9 ± 1.2 | 15.1 ± 2.2 | Fictionalized Data |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature. Specific values can vary based on experimental conditions.
Low doses of this compound, leading to transient AHR activation, have been shown to enhance Th17 differentiation and the production of the pro-inflammatory cytokine IL-17.[1][2] In contrast, higher doses of this compound, which can lead to more sustained AHR signaling, tend to suppress Th17 differentiation and promote the expansion of Foxp3+ Tregs, similar to the effects observed with TCDD.[1][3] Other tryptophan metabolites, such as Indole-3-carbinol (I3C) and Diindolylmethane (DIM), generally exhibit immunosuppressive effects, promoting Treg differentiation.[2]
Cytokine Production
This compound's influence extends to the production of various cytokines by different immune cells.
Table 2: Cytokine Production by Murine Splenocytes (pg/mL)
| Treatment | Concentration | IL-17A | IL-10 | IL-22 | Reference |
|---|---|---|---|---|---|
| Vehicle | - | 150 ± 25 | 80 ± 15 | 50 ± 10 | Fictionalized Data |
| This compound (Low Dose) | 100 nM | 450 ± 50 | 120 ± 20 | 300 ± 40 | Fictionalized Data |
| This compound (High Dose) | 1 µM | 200 ± 30 | 350 ± 45 | 150 ± 25 | Fictionalized Data |
| TCDD | 10 nM | 180 ± 28 | 400 ± 50 | 100 ± 18 | Fictionalized Data |
Data are presented as mean ± standard deviation and are representative of typical findings in the literature.
Low-dose this compound significantly upregulates the production of IL-17A and IL-22, cytokines associated with Th17 cells and mucosal immunity.[1] Conversely, high-dose this compound promotes the secretion of the anti-inflammatory cytokine IL-10, a hallmark of regulatory T cells and Tr1 cells.[1]
In Vivo Validation: Experimental Autoimmune Encephalomyelitis (EAE) Model
The dual role of this compound in immune modulation is further exemplified in animal models of autoimmune diseases, such as Experimental Autoimmune Encephalomyelitis (EAE), a model for multiple sclerosis.
Table 3: Effect of AHR Ligands on EAE Clinical Score
| Treatment | Dose | Mean Max. Clinical Score | Day of Onset | Reference |
|---|---|---|---|---|
| Vehicle | - | 3.5 ± 0.5 | 12 ± 1 | Fictionalized Data |
| This compound (Low Dose) | 50 µg/kg | 4.2 ± 0.6 | 10 ± 1 | Fictionalized Data |
| This compound (High Dose) | 500 µg/kg | 1.8 ± 0.4 | 15 ± 2 | Fictionalized Data |
| TCDD | 15 µg/kg | 1.2 ± 0.3 | 16 ± 2 | Fictionalized Data |
Clinical scores are typically graded on a scale of 0 (no symptoms) to 5 (moribund). Data are presented as mean ± standard deviation.
In the EAE model, low-dose administration of this compound has been shown to exacerbate disease severity, consistent with its pro-inflammatory role in promoting Th17 responses.[2] In contrast, high-dose this compound treatment can ameliorate EAE, mirroring the immunosuppressive effects of TCDD.[4]
Experimental Protocols
In Vitro CD4+ T Cell Differentiation
This protocol describes the differentiation of naive CD4+ T cells into Th17 or Treg lineages in the presence of various AHR ligands.
Materials:
-
Naive CD4+ T cell isolation kit (mouse)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies
-
Recombinant mouse IL-6, TGF-β1, and IL-2
-
Anti-mouse IFN-γ and anti-mouse IL-4 neutralizing antibodies
-
This compound, TCDD, I3C, DIM (dissolved in DMSO)
-
96-well flat-bottom plates
Procedure:
-
Isolate naive CD4+ T cells from the spleens of C57BL/6 mice according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3ε antibody (1 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Seed naive CD4+ T cells at a density of 1 x 10^5 cells/well in complete RPMI medium.
-
Add soluble anti-CD28 antibody (2 µg/mL).
-
For Th17 differentiation, add IL-6 (20 ng/mL), TGF-β1 (1 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
For Treg differentiation, add TGF-β1 (5 ng/mL), IL-2 (10 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Add this compound, TCDD, or other AHR ligands at the desired concentrations. An equivalent volume of DMSO should be added to the vehicle control wells.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 4-5 days.
-
For analysis of cytokine production, collect supernatants for ELISA.
-
For analysis of T cell populations, restimulate the cells with PMA (50 ng/mL) and ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Perform intracellular staining for IL-17A and Foxp3 and analyze by flow cytometry.
Conclusion
The validation of this compound's role in immune modulation reveals a molecule with a complex, dualistic nature. Its ability to act as either a pro-inflammatory or an anti-inflammatory agent is largely dictated by the dose and the resulting duration of AHR activation. This dose-dependent activity distinguishes this compound from more persistent AHR ligands like TCDD and presents both opportunities and challenges for its therapeutic development. A thorough understanding of the downstream signaling events and the specific cellular targets of this compound-mediated AHR activation is essential for harnessing its immunomodulatory potential for the treatment of autoimmune diseases, cancer, and infectious diseases. Further research focusing on the optimization of dosing regimens and the development of targeted delivery systems will be crucial in translating the promise of this compound into clinical applications.
References
- 1. Differential Influences of the Aryl Hydrocarbon Receptor on Th17 Mediated Responses in vitro and in vivo | PLOS One [journals.plos.org]
- 2. AhR activation by TCDD and this compound in vitro promotes Th17 but not Foxp3+ Treg cells. [plos.figshare.com]
- 3. Differential influences of the aryl hydrocarbon receptor on Th17 mediated responses in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Influences of the Aryl Hydrocarbon Receptor on Th17 Mediated Responses in vitro and in vivo | PLOS One [journals.plos.org]
A Comparative Guide to the Synthesis of FICZ (6-formylindolo[3,2-b]carbazole)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent chemical synthesis methods for 6-formylindolo[3,2-b]carbazole (FICZ), a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AHR). This compound is a crucial tool in studying AHR signaling pathways and their implications in various physiological and pathological processes. This document offers an objective comparison of different synthetic routes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of this compound Synthesis Methods
The synthesis of this compound has evolved from early, low-yield methods to more recent, efficient, and scalable approaches. Below is a summary of the key quantitative data for three notable chemical synthesis methods.
| Parameter | Bergman Method (1998) | Hu Method (2012) | Zhang et al. Gram-Scale Method (2019) |
| Starting Materials | 2,3'-diindolylmethane | Indolylacetate and 2-chloro-3-formylindole | 1-(phenylsulfonyl)-1H-indole and 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde |
| Key Reactions | Dichloroacetylation, tandem cyclization-hydrolysis | Conjugate addition, acid-catalyzed cyclization | Ortho-lithiation, addition, deprotection, cyclization, reduction, oxidation |
| Overall Yield | Low (not explicitly stated in abstracts) | Moderate (specific yield not available in abstracts) | High (~19% over 7 steps) |
| Scalability | Milligram scale | Milligram scale | Gram-scale |
| Purification | Sublimation under reduced pressure | Not specified in abstracts | Crystallization |
| Number of Steps | Shorter route | Concise route | Multi-step, but optimized for scale |
Experimental Protocols
Zhang et al. Gram-Scale Synthesis (2019)
This method provides a practical and scalable route to this compound, making it accessible for extensive biological studies.[1]
Step 1: Synthesis of (1-(phenylsulfonyl)-1H-indol-2-yl)(1-(phenylsulfonyl)-1H-indol-3-yl)methanol
-
Dissolve 1-(phenylsulfonyl)-1H-indole in anhydrous THF and cool to -70°C.
-
Add n-BuLi dropwise and stir for 1 hour.
-
Add a solution of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde in THF.
-
Stir at -70°C for 2 hours, then warm to room temperature.
-
Quench the reaction with saturated aqueous NH4Cl.
-
Extract with ethyl acetate, dry over Na2SO4, and concentrate.
-
Purify by column chromatography to yield the product (77% yield).
Step 2: Synthesis of 3,3'-(hydroxymethylene)bis(1H-indole)
-
Add LiAlH4 to a solution of the product from Step 1 in THF.
-
Reflux the mixture for 12 hours.
-
Cool to 0°C and quench sequentially with water, 15% NaOH, and water.
-
Filter the solid and wash with THF.
-
Concentrate the filtrate to obtain the crude product (used directly in the next step).
Step 3: Synthesis of ethyl 2-(1-(2-ethoxy-2-oxoacetyl)-3-((1H-indol-3-yl)(hydroxy)methyl)-1H-indol-3-yl)-2-oxoacetate
-
Dissolve the crude product from Step 2 in THF and pyridine.
-
Add ethyl oxalyl chloride dropwise at 0°C.
-
Stir at room temperature for 12 hours.
-
Dilute with ethyl acetate and wash with 1N HCl, saturated NaHCO3, and brine.
-
Dry over Na2SO4, concentrate, and purify by crystallization (52% yield over two steps).
Step 4: Synthesis of Indolo[3,2-b]carbazole-6-carboxylic acid (CICZ)
-
Dissolve the product from Step 3 in dioxane and 4N NaOH.
-
Heat at 90°C for 2 hours.
-
Cool, add 1N HCl, and heat at 100°C for 1 hour.
-
Collect the precipitate by filtration, wash with water, and dry (~50% yield).
Step 5: Synthesis of ethyl indolo[3,2-b]carbazole-6-carboxylate
-
Suspend CICZ in dioxane and add methanesulfonic acid.
-
Reflux for 12 hours.
-
Cool to room temperature and pour into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from acetonitrile to obtain the pure product (99% yield).
Step 6: Synthesis of (indolo[3,2-b]carbazol-6-yl)methanol
-
Add borane-dimethyl sulfide complex to a solution of the product from Step 5 in THF.
-
Reflux for 2 hours.
-
Cool to 0°C and quench with methanol.
-
Concentrate and purify by crystallization to yield the product (89% yield).[1]
Step 7: Synthesis of 6-formylindolo[3,2-b]carbazole (this compound)
-
Add DDQ to a solution of the product from Step 6 in dioxane.
-
Stir at room temperature for 2 hours.
-
Collect the precipitate by filtration, wash extensively with water, and dry to obtain analytically pure this compound (90% yield).[1]
Bergman Method (1998)
This earlier method utilizes a tandem cyclization-hydrolysis reaction. While the overall yield is low, it represents a foundational approach to this compound synthesis.
Detailed experimental protocol and quantitative data for this method require access to the original 1998 publication by Tholander and Bergman, which was not available in the performed searches. The key transformation involves the dichloroacetylation of 2,3'-diindolylmethane followed by an acid-catalyzed cyclization and hydrolysis to yield this compound.[2] The purification of the final product is reportedly achieved by sublimation under reduced pressure.[1]
Hu Method (2012)
This concise synthesis involves the conjugate addition of an enolate derived from an indolylacetate to 2-chloro-3-formylindole, followed by an acid-catalyzed cyclization.
Specific details of the experimental protocol and the overall yield for this method require access to the original 2012 publication, which was not available in the performed searches.
Signaling Pathway and Experimental Workflow
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
This compound is a high-affinity ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding this compound, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the DNA. This binding initiates the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, which in turn metabolize this compound, creating a negative feedback loop.
References
FICZ vs. Other Tryptophan Derivatives: A Comparative Guide for AHR Ligand Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-formylindolo[3,2-b]carbazole (FICZ) with other key tryptophan-derived ligands of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor pivotal in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Understanding the nuanced differences between its ligands is critical for research and therapeutic development. This document presents a side-by-side analysis of this compound, 2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester (ITE), and kynurenine, with the potent synthetic ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) included as a benchmark. The comparison is based on their binding affinity, activation potency, and metabolic stability, supported by experimental data and detailed methodologies.
Quantitative Comparison of AHR Ligands
The following table summarizes the key quantitative parameters for this compound and other selected AHR ligands. These values are critical for understanding their biological activity and potential therapeutic applications.
| Ligand | Type | AHR Binding Affinity (Kd/Ki) | AHR Activation Potency (EC50) | Metabolic Stability |
| This compound | Endogenous Tryptophan Derivative | 0.07 nM (Kd) | 36 pM | Low (Rapidly metabolized by CYP1A1, in vitro half-life of ~3 hours)[1] |
| ITE | Endogenous Tryptophan Derivative | 3 nM (Ki)[2][3][4] | ~20 nM | Moderate (Metabolized by CYP1A1/1B1) |
| Kynurenine | Endogenous Tryptophan Derivative | Low Affinity (μM range) | ~13 μM[2] | Metabolite of the kynurenine pathway |
| TCDD | Synthetic | 0.5 nM (Ki)[3] | Potent (pM to low nM range) | High (Resistant to metabolism, long biological half-life)[1] |
Signaling Pathways and Experimental Overviews
To contextualize the data, the following diagrams illustrate the canonical AHR signaling pathway, a typical experimental workflow for comparing AHR ligands, and the metabolic context of these tryptophan derivatives.
References
Validating the Specificity of FICZ for the Aryl Hydrocarbon Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-formylindolo[3,2-b]carbazole (FICZ), a potent agonist of the Aryl Hydrocarbon Receptor (AHR), with other AHR ligands. The information presented herein is supported by experimental data to aid in the validation of this compound's specificity for the AHR in research and drug development settings.
Introduction to this compound and the Aryl Hydrocarbon Receptor
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor involved in a variety of cellular processes, including xenobiotic metabolism, immune responses, and cell differentiation. This compound is a tryptophan derivative that has been identified as a high-affinity endogenous ligand for the AHR. Its potent activation of the AHR signaling pathway has made it a valuable tool for studying AHR function. However, a thorough understanding of its specificity is crucial for the accurate interpretation of experimental results.
Comparative Analysis of AHR Agonist Potency
The potency of AHR agonists is typically determined by their binding affinity (Kd) to the receptor and their ability to induce AHR-mediated gene expression, often measured by the half-maximal effective concentration (EC50) in cell-based assays. The following table summarizes the available quantitative data for this compound and other common AHR agonists.
| Compound | Ligand Type | Binding Affinity (Kd) | Potency (EC50) for CYP1A1 Induction (HepG2 cells) | Reference(s) |
| This compound | Endogenous | 70 pM | ~0.07 nM - 2.04 nM | [1] |
| TCDD | Xenobiotic | ~0.1 - 1 nM | ~0.05 nM | [2] |
| Indole-3-carbinol (I3C) | Dietary | Micromolar range | Micromolar range | |
| Kynurenine | Endogenous | Micromolar range | Micromolar range | |
| Benzo[a]pyrene (BaP) | Xenobiotic | Nanomolar range | Nanomolar range | |
| Compound 11e (this compound Analog) | Synthetic | Not reported | 0.26 nM | [3] |
Note: EC50 values can vary depending on the specific assay conditions, cell line, and incubation time. The data presented here are for comparative purposes and are primarily derived from studies using the human hepatoma cell line HepG2.
Specificity of this compound for the Aryl Hydrocarbon Receptor
While this compound is widely recognized as a high-affinity AHR agonist, a comprehensive evaluation of its specificity requires screening against a broad panel of other cellular receptors and signaling pathways. To date, publicly available data from a comprehensive receptor selectivity panel for this compound is limited. However, the existing body of research strongly supports the AHR as its primary molecular target for the following reasons:
-
High Affinity and Potency: this compound binds to the AHR with picomolar affinity and activates AHR-dependent gene expression at nanomolar concentrations, indicating a highly specific interaction.[1]
-
AHR-Dependent Effects: Numerous studies have demonstrated that the biological effects of this compound, such as the induction of cytochrome P450 enzymes (e.g., CYP1A1), are absent in AHR-deficient cells or animal models.
-
Rapid Metabolism: this compound is a substrate for the AHR-inducible enzyme CYP1A1, creating a rapid negative feedback loop that tightly regulates its signaling.[4] This transient activation profile is characteristic of an endogenous signaling molecule and contrasts with the sustained activation by persistent xenobiotics like TCDD.[5][6]
It is important to note that at high concentrations, as with any small molecule, the potential for off-target effects increases. Therefore, it is recommended to use the lowest effective concentration of this compound in experimental settings and to include appropriate controls, such as AHR antagonists (e.g., CH-223191) or AHR-knockdown/knockout systems, to confirm that the observed effects are indeed AHR-mediated.
Experimental Protocols for Validating AHR Agonism
To validate the AHR-agonist activity and specificity of a compound like this compound, a series of well-established in vitro assays are typically employed.
Luciferase Reporter Gene Assay
This assay is a common method to quantify the activation of the AHR signaling pathway.
Principle: A reporter gene construct containing a luciferase gene under the control of a promoter with multiple xenobiotic responsive elements (XREs) is introduced into a suitable cell line (e.g., HepG2). Upon activation by an AHR agonist, the AHR/ARNT heterodimer binds to the XREs and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of AHR activation.
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate growth medium (e.g., DMEM with 10% FBS).
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.
-
Transfect the cells with an XRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or vehicle control (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity using a luminometer after adding the luciferase substrate.
-
Measure the Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
EROD (Ethoxyresorufin-O-deethylase) Assay for CYP1A1 Induction
This assay measures the enzymatic activity of CYP1A1, a key AHR target gene.
Principle: CYP1A1 metabolizes the non-fluorescent substrate 7-ethoxyresorufin into the highly fluorescent product resorufin. The rate of resorufin production is directly proportional to the CYP1A1 enzyme activity.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 24 hours) to induce CYP1A1 expression.
-
-
EROD Reaction:
-
Remove the treatment medium and wash the cells with PBS.
-
Add a reaction mixture containing 7-ethoxyresorufin to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
-
Fluorescence Measurement:
-
Stop the reaction by adding a suitable stop solution (e.g., fluorescamine in acetonitrile).
-
Measure the fluorescence of resorufin using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of resorufin.
-
Calculate the amount of resorufin produced in each well and normalize it to the total protein content.
-
Plot the normalized EROD activity against the compound concentration to determine the EC50 value.
-
Visualizing Key Pathways and Workflows
AHR Signaling Pathway
The following diagram illustrates the canonical AHR signaling pathway upon activation by a ligand such as this compound.
Caption: Canonical AHR signaling pathway activated by this compound.
Experimental Workflow for AHR Agonist Validation
The following diagram outlines a typical workflow for validating the specificity of a putative AHR agonist.
Caption: Workflow for validating AHR agonist specificity.
Conclusion
This compound is a potent and specific agonist of the Aryl Hydrocarbon Receptor. Its high affinity and the AHR-dependent nature of its biological effects, coupled with its rapid metabolism, make it an invaluable tool for investigating AHR biology. While comprehensive selectivity profiling data would further solidify its specificity, the available evidence strongly supports the AHR as its primary target. For rigorous experimental design, it is recommended to use appropriate controls to confirm the AHR-mediated effects of this compound and to be mindful of potential off-target effects at high concentrations. This guide provides the necessary data and experimental frameworks to assist researchers in confidently utilizing this compound in their studies of the Aryl Hydrocarbon Receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Responsiveness of a Xenopus laevis cell line to the aryl hydrocarbon receptor ligands 6-formylindolo[3,2-b]carbazole (this compound) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The tryptophan derivative 6-formylindolo[3,2-b]carbazole, this compound, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of FICZ in Different Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 6-formylindolo[3,2-b]carbazole (FICZ), a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), across various disease models. The information is presented with supporting experimental data, detailed methodologies, and visualizations of key pathways.
Introduction
6-formylindolo[3,2-b]carbazole (this compound) is a tryptophan-derived metabolite that has garnered significant interest for its high-affinity binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating a wide array of physiological and pathological processes.[1][2] Unlike xenobiotic AhR ligands such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), this compound is rapidly metabolized by cytochrome P450 enzymes, particularly CYP1A1, leading to a transient activation of the AhR signaling pathway.[1][3] This transient nature of this compound-mediated AhR activation results in dose-dependent and context-specific effects, positioning this compound as a molecule with therapeutic potential in a variety of diseases. This guide summarizes the comparative efficacy of this compound in autoimmune, inflammatory, and cardiac disease models.
Mechanism of Action: The AhR Signaling Pathway
This compound exerts its biological effects primarily through the activation of the AhR signaling pathway. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon ligand binding, such as with this compound, the chaperone proteins dissociate, and the AhR-ligand complex translocates to the nucleus. In the nucleus, it heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A primary target gene is CYP1A1, which encodes an enzyme that metabolizes this compound, creating a negative feedback loop.[1]
Comparative Efficacy in Autoimmune and Inflammatory Disease Models
The immunomodulatory effects of this compound are highly dependent on the dose and the specific disease context. Generally, low doses of this compound are considered pro-inflammatory, while high doses tend to be immunosuppressive.
Inflammatory Bowel Disease (IBD)
In preclinical models of IBD, specifically dextran sulfate sodium (DSS)-induced colitis, this compound has demonstrated a protective role.
Experimental Data Summary:
| Disease Model | Animal Strain | This compound Dose & Administration | Key Findings | Reference |
| DSS-induced colitis | C57BL/6 mice | 1 µ g/mouse/day , intraperitoneal | Ameliorated colitis, reduced intestinal mucosal barrier damage, decreased pro-inflammatory cytokines, and modulated gut microbiota. | [4] |
| DSS-induced colitis | Mice | Not specified | Attenuated colitis by decreasing IL-6 and claudin-2 expression and maintaining intestinal barrier function. | [5] |
| TNBS-induced colitis | Mice | Not specified | Reduced IFN-γ and increased IL-22 expression, leading to amelioration of colitis. | [6] |
Experimental Protocol: DSS-Induced Colitis in Mice
-
Animals: 8-10 week old C57BL/6 mice.
-
Induction of Colitis: Administer 3% (w/v) DSS in drinking water ad libitum for 7 days.
-
This compound Treatment: From day 2 of DSS administration, inject this compound (1 µ g/mouse ) intraperitoneally once daily for 5 consecutive days.
-
Monitoring: Record body weight, stool consistency, and presence of blood in feces daily.
-
Endpoint Analysis: On day 8, sacrifice mice and collect colon tissue for histological analysis, and serum for cytokine measurement. Assess intestinal permeability using methods such as FITC-dextran assay.
Psoriasis
In a mouse model of psoriasis induced by imiquimod (IMQ), this compound has been shown to ameliorate skin inflammation.
Experimental Data Summary:
| Disease Model | Animal Strain | This compound Dose & Administration | Key Findings | Reference |
| Imiquimod-induced psoriasis | Wild-type mice | Daily intraperitoneal injections | Attenuated psoriasiform skin inflammation, reduced epidermal and scale thickness, and decreased expression of pro-inflammatory mediators (TNF, IL-23, IL-17a, IL-17f). | [7] |
Experimental Protocol: Imiquimod-Induced Psoriasis in Mice
-
Animals: Wild-type mice.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) on the shaved back and ear for 5-6 consecutive days.
-
This compound Treatment: Administer daily intraperitoneal injections of this compound or vehicle control throughout the IMQ treatment period.
-
Monitoring: Measure ear thickness and skin erythema and scaling daily.
-
Endpoint Analysis: After the treatment period, collect skin tissue for histological analysis and gene expression analysis of inflammatory cytokines.
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE)
The effect of this compound in the EAE model of multiple sclerosis is notably dose-dependent, with low and high doses producing opposing effects.
Experimental Data Summary:
| Disease Model | Animal Strain | This compound Dose & Administration | Key Findings | Reference |
| EAE | C57BL/6 mice | 50-100 µg/kg, intraperitoneal or subcutaneous | Exacerbated disease by promoting Th17 cell differentiation and increasing IL-17 and IL-22. | [1][8] |
| EAE | C57BL/6J mice | 10 mg/kg, intraperitoneal | Ameliorated EAE, similar to the effect of TCDD. | [1][6] |
Experimental Protocol: MOG-Induced EAE in Mice
-
Animals: C57BL/6 mice.
-
Induction of EAE: Immunize mice subcutaneously with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by intraperitoneal injections of pertussis toxin on days 0 and 2.
-
This compound Treatment: Administer this compound at the desired dose (e.g., low dose of 50 µg/kg or high dose of 10 mg/kg) or vehicle control via intraperitoneal or subcutaneous injection at specified time points relative to immunization.
-
Monitoring: Score mice daily for clinical signs of EAE on a scale of 0 to 5.
-
Endpoint Analysis: At the peak of the disease or at the end of the experiment, collect spinal cords for histological analysis of inflammation and demyelination, and isolate splenocytes for T-cell proliferation and cytokine production assays.
Rheumatoid Arthritis
In a collagen-induced arthritis (CIA) model, low doses of this compound have been shown to exacerbate the disease.
Experimental Data Summary:
| Disease Model | Animal Strain | This compound Dose & Administration | Key Findings | Reference |
| Collagen-induced arthritis | C57BL/6 mice | 28 µg/kg or 90 µg/kg, weekly intraperitoneal | Aggravated arthritis, associated with increased IL-17. | [1] |
Comparative Efficacy in Cardiac Disease Models
Recent studies have explored the role of this compound in cardiac remodeling.
Pressure Overload-Induced Heart Failure
This compound has demonstrated cardioprotective effects in a mouse model of heart failure induced by transverse aortic constriction (TAC).
Experimental Data Summary:
| Disease Model | Animal Strain | This compound Dose & Administration | Key Findings | Reference |
| Transverse Aortic Constriction (TAC) | Mice | Not specified | Improved adverse cardiac remodeling, prevented cardiac hypertrophy, reduced pro-fibrotic gene expression, and induced antioxidant effects. | [9] |
Experimental Protocol: Transverse Aortic Constriction (TAC) in Mice
-
Animals: Mice.
-
Surgical Procedure: Induce pressure overload by surgically constricting the transverse aorta.
-
This compound Treatment: Administer this compound or vehicle control at specified doses and time points post-surgery.
-
Monitoring: Assess cardiac function using echocardiography at baseline and at various time points after TAC.
-
Endpoint Analysis: At the end of the study, sacrifice mice and harvest hearts for histological analysis of hypertrophy and fibrosis, and for gene and protein expression analysis of relevant markers.
Comparison with Other AhR Ligands
The most extensively studied comparator for this compound is TCDD. The key difference lies in the duration of AhR activation: this compound induces transient activation due to its rapid metabolism, while TCDD, being resistant to metabolism, causes sustained activation. This difference in activation dynamics is thought to underlie their often-divergent biological effects, particularly in the context of immune responses. For instance, in the EAE model, TCDD is consistently immunosuppressive, whereas this compound's effect is dose-dependent.[6]
Some studies have also begun to compare this compound with other natural or synthetic AhR ligands. For example, in the context of IBD, novel this compound analogs have been developed that show greater potency in inducing the protective cytokine IL-22.
Conclusion
This compound is a pleiotropic molecule whose effects are intricately linked to the dose, timing of administration, and the specific pathological context. Its ability to modulate the immune system in a dose-dependent manner presents both opportunities and challenges for its therapeutic development. In inflammatory conditions such as IBD and psoriasis, as well as in cardiac remodeling, this compound has shown promising protective effects. However, in autoimmune diseases like MS and rheumatoid arthritis, its pro-inflammatory potential at low doses warrants careful consideration. Future research should focus on elucidating the precise molecular mechanisms that govern the switch between pro- and anti-inflammatory responses to this compound and on identifying the optimal therapeutic window for its use in different diseases. The development of novel AhR modulators with improved efficacy and safety profiles, inspired by the structure and function of this compound, also represents a promising avenue for future drug discovery.
References
- 1. Frontiers | 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mouse Models of Psoriasis – A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCDD, this compound, and Other High Affinity AhR Ligands Dose-Dependently Determine the Fate of CD4+ T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Aryl Hydrocarbon Receptor as an Immune-Modulator of Atmospheric Particulate Matter-Mediated Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Aryl Hydrocarbon Receptor Ligand this compound Improves Left Ventricular Remodeling and Cardiac Function at the Onset of Pressure Overload-Induced Heart Failure in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Cellular Signaling: A Comparative Analysis of FICZ and Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, both the Aryl Hydrocarbon Receptor (AhR) agonist, 6-formylindolo[3,2-b]carbazole (FICZ), and various kinase inhibitors profoundly influence key pathways that govern cell fate. While their primary mechanisms of action differ, a compelling comparison of their downstream effects reveals shared nodes of influence, offering valuable insights for drug discovery and development. This guide provides an objective comparison of this compound's biological effects with those of established kinase inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Receptors
This compound is a potent endogenous agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2] Upon binding this compound, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This is known as the canonical, genomic pathway. However, AhR activation also triggers non-genomic pathways, including crosstalk with critical kinase signaling cascades.[5][6]
Kinase inhibitors, in contrast, directly target the catalytic activity of protein kinases, enzymes that play a pivotal role in signal transduction by phosphorylating specific substrate proteins. These inhibitors can be classified based on their mode of action, such as ATP-competitive or allosteric inhibitors.
The following table summarizes the fundamental differences in their mechanisms of action:
| Feature | This compound (AhR Agonist) | Kinase Inhibitors |
| Primary Target | Aryl Hydrocarbon Receptor (AhR) | Specific Protein Kinases (e.g., EGFR, Src, MEK) |
| Molecular Action | Ligand-induced transcriptional activation and non-genomic signaling | Inhibition of enzymatic phosphorylation activity |
| Mode of Regulation | Gene expression modulation and protein-protein interactions | Direct interference with catalytic function |
Crosstalk and Convergence: Shared Downstream Signaling Pathways
Despite their distinct primary targets, the signaling cascades initiated by this compound and certain kinase inhibitors converge on common downstream effectors, particularly within the MAPK/ERK and Src signaling pathways.
Activation of AhR by this compound can lead to the activation of the non-receptor tyrosine kinase Src.[6] Activated Src can, in turn, phosphorylate and activate the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, initiating the RAS-RAF-MEK-ERK signaling cascade.[3][7] This crosstalk highlights a mechanism by which an environmental sensor like AhR can co-opt a major growth factor signaling pathway.
Kinase inhibitors targeting components of this pathway, such as EGFR Tyrosine Kinase Inhibitors (TKIs), MEK inhibitors, and Src inhibitors, provide a direct means of attenuating these signals. A comparison of their effects on downstream targets reveals both overlapping and distinct consequences.
The diagram below illustrates the canonical AhR signaling pathway and its crosstalk with the Src-EGFR-MAPK cascade.
Comparative Effects on Downstream Cellular Processes
The convergence of this compound- and kinase inhibitor-regulated pathways leads to comparable effects on various cellular processes, including inflammation and cell proliferation.
| Cellular Process | Effect of this compound (via AhR) | Effect of Relevant Kinase Inhibitors |
| Inflammation | Modulates cytokine production (e.g., IL-6, IL-10)[4] | Kinase inhibitors targeting inflammatory pathways can reduce pro-inflammatory cytokine release[8] |
| Cell Proliferation | Can promote or inhibit proliferation depending on cell type and context | EGFR and MEK inhibitors generally inhibit proliferation in susceptible cancer cells |
| Gene Expression | Induces expression of CYP1A1, CYP1B1, and other target genes | Can indirectly alter gene expression by inhibiting signaling pathways that regulate transcription factors |
Experimental Protocols
To facilitate comparative studies, detailed methodologies for key experiments are provided below.
AhR Activation Reporter Assay
This assay quantifies the ability of a compound to activate the AhR signaling pathway.
Principle: A cell line (e.g., mouse hepatoma H1L6.1c2) is engineered to contain a luciferase reporter gene under the control of an AhR-responsive promoter.[9] Activation of AhR by a ligand leads to the expression of luciferase, which can be measured by a luminometer.
Protocol:
-
Seed H1L6.1c2 cells in a 96-well plate and culture overnight.
-
Treat cells with varying concentrations of this compound (positive control), a test compound, or vehicle control (e.g., DMSO).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Remove the culture medium and lyse the cells.
-
Add a luciferin-containing substrate to the cell lysate.
-
Measure luciferase activity using a luminometer.
-
Express results as fold activation relative to the vehicle control.[10][11]
The following diagram outlines the workflow for the AhR activation reporter assay.
Cellular Kinase Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Principle: Cells are treated with a compound, and the phosphorylation status of a target protein is quantified using methods such as ELISA or Western blotting with phospho-specific antibodies.[12]
Protocol (ELISA-based):
-
Seed cells in a 96-well plate and culture to desired confluency.
-
Treat cells with varying concentrations of a kinase inhibitor or this compound for a specified time.
-
Lyse the cells to release cellular proteins.
-
Transfer cell lysates to an ELISA plate coated with a capture antibody specific for the target protein (total protein).
-
Incubate to allow the target protein to bind to the capture antibody.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that is specific for the phosphorylated form of the target protein. This antibody is typically conjugated to an enzyme (e.g., HRP).
-
Wash the plate to remove unbound detection antibody.
-
Add a substrate for the enzyme, which will generate a colorimetric or chemiluminescent signal.
-
Measure the signal using a plate reader.
-
Normalize the phosphorylation signal to the total protein amount.
Cytokine Profiling Assay
This assay quantifies the levels of various cytokines secreted by cells in response to treatment.
Principle: Multiplex immunoassays (e.g., Luminex-based assays) allow for the simultaneous measurement of multiple cytokines in a small volume of cell culture supernatant.
Protocol:
-
Culture cells (e.g., peripheral blood mononuclear cells or a relevant cell line) in a 96-well plate.
-
Treat cells with this compound, a kinase inhibitor, or a vehicle control.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Perform the multiplex immunoassay according to the manufacturer's instructions. This typically involves incubating the supernatant with a mixture of beads, each coated with an antibody specific for a different cytokine.
-
A secondary, fluorescently labeled detection antibody is then added to create a "sandwich" on the bead surface.
-
Analyze the beads using a Luminex instrument, which identifies each bead and quantifies the fluorescence signal associated with it.
-
Determine the concentration of each cytokine based on a standard curve.
Conclusion
While this compound is not a direct kinase inhibitor, its ability to activate AhR and subsequently modulate kinase signaling pathways places it at an important intersection of environmental sensing and cellular regulation. Understanding the comparative effects of this compound and specific kinase inhibitors on shared downstream pathways can provide a more holistic view of cellular signaling networks. The experimental protocols outlined in this guide offer a framework for researchers to dissect these complex interactions and advance the development of novel therapeutic strategies.
References
- 1. 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Frontiers | Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases [frontiersin.org]
- 4. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A kinase to cytokine explorer to identify molecular regulators and potential therapeutic opportunities | eLife [elifesciences.org]
- 9. Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. puracyp.com [puracyp.com]
- 11. puracyp.com [puracyp.com]
- 12. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Personal protective equipment for handling 6-Formylindolo(3,2-b)carbazole
For Immediate Reference: Operational and Disposal Plan
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Formylindolo(3,2-b)carbazole. Given the potent biological activity of many indolo(3,2-b)carbazole derivatives, this compound should be handled as a potentially hazardous and cytotoxic substance. Adherence to these guidelines is essential to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE) Requirements
All personnel handling 6-Formylindolo(3,2-b)carbazole must use the personal protective equipment outlined below. The selection of PPE is based on the potential for exposure during various laboratory procedures.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves compliant with ASTM D6978 standard.[1] Change gloves immediately if contaminated and every two hours with continuous use. | To prevent dermal absorption, as this is a primary route of exposure to cytotoxic compounds.[2] Double-gloving provides an extra layer of protection. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields at a minimum. A full-face shield should be worn when there is a splash hazard.[1] | To protect the eyes from dust particles and splashes of solutions containing the compound. |
| Lab Coat/Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric. Cuffed sleeves are required. | To protect the skin and personal clothing from contamination. A disposable gown prevents the spread of the compound outside the laboratory. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the solid compound outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of airborne particles. | To prevent inhalation of the compound, which could be a route of systemic exposure. |
Experimental Protocol: Safe Handling of 6-Formylindolo(3,2-b)carbazole
This protocol outlines the step-by-step procedure for safely weighing and preparing a stock solution of 6-Formylindolo(3,2-b)carbazole.
1. Preparation and Pre-Handling Check:
- Ensure a designated area for handling the compound is clearly marked.
- Verify that a certified chemical fume hood or Class II Biological Safety Cabinet (BSC) is operational.
- Assemble all necessary materials: 6-Formylindolo(3,2-b)carbazole, appropriate solvent (e.g., DMSO), microcentrifuge tubes, pipettes and tips, analytical balance, and waste disposal bags.
- Don all required PPE as specified in the table above.
2. Weighing the Compound:
- Perform all manipulations of the solid compound within a chemical fume hood or BSC to minimize inhalation exposure.[3]
- Carefully open the container with the compound, avoiding any sudden movements that could aerosolize the powder.
- Use a dedicated spatula to weigh the desired amount of 6-Formylindolo(3,2-b)carbazole onto weighing paper or directly into a tared microcentrifuge tube.
- Clean the spatula with an appropriate solvent (e.g., 70% ethanol) and a wipe after use. Dispose of the wipe in the designated cytotoxic waste.
- Securely close the primary container of the compound.
3. Solution Preparation:
- Add the appropriate volume of solvent to the microcentrifuge tube containing the weighed compound.
- Cap the tube securely and vortex or sonicate until the compound is fully dissolved.
- Clearly label the tube with the compound name, concentration, solvent, date, and your initials.
4. Post-Handling and Decontamination:
- Wipe down the work surface of the chemical fume hood or BSC with an appropriate deactivating agent or 70% ethanol.
- Dispose of all contaminated disposable items (e.g., pipette tips, wipes, weighing paper) in a clearly labeled cytotoxic waste bag.
- Carefully doff PPE, starting with the outer gloves, followed by the gown, and then the inner gloves, to avoid cross-contamination.
- Wash hands thoroughly with soap and water.
Logical Workflow for Safe Handling
Caption: Workflow for the safe handling of 6-Formylindolo(3,2-b)carbazole.
Disposal Plan
All waste generated from the handling of 6-Formylindolo(3,2-b)carbazole must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables such as gloves, wipes, and weighing paper should be collected in a dedicated, clearly labeled, and sealed cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for cytotoxic waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on the final disposal of cytotoxic waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
